molecular formula C58H91N5O19S B8114288 Fmoc-Lys (biotin-PEG12)-OH

Fmoc-Lys (biotin-PEG12)-OH

Cat. No.: B8114288
M. Wt: 1194.4 g/mol
InChI Key: FEAFOKDUASQZKD-AWHTUJIBSA-N
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Description

Fmoc-Lys (biotin-PEG12)-OH is a useful research compound. Its molecular formula is C58H91N5O19S and its molecular weight is 1194.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKDUASQZKD-AWHTUJIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N5O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG12)-OH, a versatile amino acid derivative integral to modern bioconjugation, peptide synthesis, and drug discovery. The document details its molecular structure, physicochemical properties, and key applications, offering detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.

Core Structure and Functional Components

Fmoc-Lys(biotin-PEG12)-OH is a chemically modified lysine (B10760008) amino acid that incorporates three key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a biotin (B1667282) molecule, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This trifunctional architecture makes it an invaluable tool for the precise incorporation of a biotin label into peptides and other biomolecules.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: The Fmoc group serves as a temporary protecting agent for the alpha-amino group of the lysine backbone. Its primary role is to prevent unwanted reactions at the N-terminus during peptide synthesis. A key advantage of the Fmoc group is its lability under basic conditions, typically using a piperidine (B6355638) solution, which allows for its selective removal without compromising other acid-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2]

  • Lysine Core: Lysine, an essential amino acid, provides the foundational scaffold for the molecule. The biotin-PEG linker is attached to the epsilon-amino group of the lysine side chain, leaving the alpha-carboxyl group available for peptide bond formation.

  • Biotin: Biotin (Vitamin H) is a small molecule that exhibits an exceptionally high-affinity, non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This strong and specific binding is widely exploited in a variety of biochemical applications, including affinity purification, immunoassays, and molecular imaging.[3][4]

  • PEG12 Linker: The 12-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that connects the biotin molecule to the lysine side chain.[1][5] This linker serves several critical functions:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule and any peptide it is incorporated into, which is particularly beneficial for hydrophobic peptides.[3][5]

    • Reduced Steric Hindrance: The length and flexibility of the PEG12 spacer physically separates the biotin moiety from the peptide backbone, minimizing steric hindrance and ensuring efficient binding of biotin to avidin or streptavidin.[1]

    • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a peptide, which can extend its serum half-life by reducing renal clearance.[3][5]

Physicochemical and Quantitative Data

The properties of Fmoc-Lys(biotin-PEG12)-OH are summarized in the table below. These specifications are critical for experimental design, including calculating molar equivalents for synthesis and ensuring appropriate storage conditions.

PropertyValueReference(s)
Molecular Formula C₅₈H₉₁N₅O₁₉S[1][2][5]
Molecular Weight ~1194.44 g/mol [1][2][5]
CAS Number 1334172-64-3, 1334172-65-4[1][3][5]
Purity ≥95% to >98%[1][2][5]
PEG Spacer Length 40 atoms (~46.3 Å)[3][5]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, DMAC)[3][5]
Storage Conditions -20°C, desiccated and protected from light[2][5]

Key Applications and Experimental Protocols

Fmoc-Lys(biotin-PEG12)-OH is a versatile reagent with a broad range of applications in biotechnology and drug development.

Applications:
  • Solid-Phase Peptide Synthesis (SPPS): Its most common application is the incorporation of a biotin label at a specific site within a peptide sequence using standard Fmoc-based SPPS protocols.[1][5]

  • Bioconjugation: It can be used to label proteins, antibodies, and other biomolecules to facilitate their detection, purification, or immobilization.[1]

  • Affinity Purification: The biotin tag allows for the highly selective capture and purification of biotinylated molecules from complex mixtures using streptavidin-coated resins.[1]

  • PROTAC Development: This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-recruiting moiety.[3][6]

  • Molecular Imaging: The biotin handle can be used to attach imaging agents (e.g., fluorophores, quantum dots) to peptides or proteins for visualization in cellular or in vivo systems.[1]

Experimental Protocol: Incorporation of Fmoc-Lys(biotin-PEG12)-OH into a Peptide via SPPS

This protocol outlines a generalized workflow for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-Lys(biotin-PEG12)-OH

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Workflow:

sps_workflow resin 1. Resin Swelling (Swell Rink Amide resin in DMF) deprotection1 2. Initial Fmoc Deprotection (Treat with 20% piperidine/DMF) resin->deprotection1 wash1 3. Washing (Wash with DMF, DCM, DMF) deprotection1->wash1 coupling 4. Amino Acid Coupling (Couple standard Fmoc-amino acid) wash1->coupling wash2 5. Washing coupling->wash2 repeat Repeat Steps 2-5 for each amino acid in the sequence wash2->repeat deprotection2 6. Fmoc Deprotection (Prepare for Biotin-Lys incorporation) repeat->deprotection2 biotin_coupling 7. Fmoc-Lys(biotin-PEG12)-OH Coupling (Activate with HBTU/DIPEA and couple to resin) deprotection2->biotin_coupling wash3 8. Washing biotin_coupling->wash3 deprotection3 9. Final Fmoc Deprotection wash3->deprotection3 wash4 10. Washing deprotection3->wash4 cleavage 11. Cleavage and Deprotection (Treat with TFA cocktail) wash4->cleavage precipitation 12. Peptide Precipitation (Precipitate in cold ether) cleavage->precipitation purification 13. Purification and Analysis (Purify by HPLC, verify by MS) precipitation->purification G fmoc Fmoc Group lysine Lysine Core fmoc->lysine α-amino group peg12 PEG12 Linker lysine->peg12 ε-amino group cooh Carboxyl Group (-COOH) lysine->cooh α-carbon biotin Biotin peg12->biotin

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fmoc-Lys(biotin-PEG12)-OH is a versatile reagent that plays a crucial role in the synthesis of biotinylated peptides and other bioconjugates. This guide provides a comprehensive overview of its physical and chemical properties, alongside detailed experimental protocols for its application in solid-phase peptide synthesis and bioconjugation.

Core Physical and Chemical Properties

Fmoc-Lys(biotin-PEG12)-OH is a lysine (B10760008) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and a biotin (B1667282) molecule attached to the ε-amino group via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts desirable characteristics for its use in biochemical applications. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin.[1][2] The hydrophilic PEG12 spacer enhances the water solubility of the molecule and the resulting conjugates, reduces steric hindrance, and increases the hydrodynamic volume, which can extend the serum half-life of peptides.[1][2][3]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₅₈H₉₁N₅O₁₉S[4][5][6][7]
Molecular Weight 1194.43 g/mol [1][5]
Purity Typically ≥95% to >98%[5][6]
CAS Number 1334172-64-3, 1334172-65-4[5][8]
PEG12 Spacer Length 40 atoms (approximately 46.3 Å)[2]
Solubility Soluble in polar aprotic solvents such as DMSO, DMAC, and methylene (B1212753) chloride. Limited solubility in aqueous buffers without the PEG spacer.[1][3]
Storage Conditions -20°C, desiccated. It is recommended to allow the product to come to room temperature before opening to limit moisture exposure. Stock solutions can be prepared with dry solvent and stored frozen.[1][4][6]

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(biotin-PEG12)-OH can be incorporated into a peptide sequence at any desired position using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized procedure.

Materials:

  • Fmoc-Lys(biotin-PEG12)-OH

  • Appropriate solid-phase resin (e.g., Wang resin for C-terminal carboxyl group, Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Subsequent Fmoc-protected amino acids for peptide elongation

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

  • Coupling of Fmoc-Lys(biotin-PEG12)-OH:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base such as DIPEA or collidine to the amino acid solution.

    • Add the activated Fmoc-Lys(biotin-PEG12)-OH solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Peptide Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using the piperidine solution as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the biotinylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_Biotin Couple Fmoc-Lys(biotin-PEG12)-OH Deprotection2->Coupling_Biotin Wash2 Wash (DMF) Coupling_Biotin->Wash2 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection3 Coupling_n Couple Subsequent Fmoc-AA-OH Deprotection3->Coupling_n Wash3 Wash (DMF) Coupling_n->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Repeat n times Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Biotinylated Peptide Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.

Bioconjugation to Proteins or Other Molecules

The carboxylic acid group of Fmoc-Lys(biotin-PEG12)-OH can be activated to react with primary amines on proteins or other molecules to form a stable amide bond. A common method for this is using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

  • Fmoc-Lys(biotin-PEG12)-OH

  • Protein or molecule with primary amines

  • EDC

  • NHS or Sulfo-NHS

  • Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for conjugation)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Dissolve the protein to be labeled in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Dissolve Fmoc-Lys(biotin-PEG12)-OH in a suitable organic solvent like DMSO or DMF to prepare a stock solution.

  • Activation of Carboxylic Acid (Two-step method):

    • In a reaction tube, dissolve Fmoc-Lys(biotin-PEG12)-OH in an activation buffer (e.g., 0.1 M MES, pH 4.5-5).

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the biotin reagent is recommended.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Add the activated Fmoc-Lys(biotin-PEG12)-OH solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine or Tris buffer) to stop the reaction by reacting with any unreacted NHS ester.

  • Purification of the Biotinylated Conjugate:

    • Remove excess biotin reagent and byproducts by using a desalting column, dialysis, or size-exclusion chromatography. For biotinylated peptides, affinity purification using an avidin or streptavidin column can also be employed.[11][12]

Bioconjugation_Workflow Biotin_Reagent Fmoc-Lys(biotin-PEG12)-OH (with -COOH group) Activation Activation (EDC/NHS, pH 4.5-5) Biotin_Reagent->Activation Activated_Biotin Amine-Reactive NHS Ester Activation->Activated_Biotin Conjugation Conjugation (pH 7.2-7.5) Activated_Biotin->Conjugation Protein Protein (with -NH2 groups) Protein->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Final_Product Biotinylated Protein Purification->Final_Product

Caption: General Workflow for Bioconjugation using EDC/NHS Chemistry.

Applications in Research and Drug Development

The unique properties of Fmoc-Lys(biotin-PEG12)-OH make it a valuable tool in various research and development areas:

  • Peptide Synthesis: It is ideal for creating biotin-labeled peptides for use in diagnostics, affinity purification, and molecular imaging.[3]

  • Bioconjugation: This reagent can be used to label proteins, antibodies, and other biomolecules for applications in drug delivery, molecular imaging, and diagnostic assays.[3]

  • Affinity Purification: The biotin tag facilitates the purification of target molecules using streptavidin or avidin-based affinity chromatography.[3]

  • PROTAC Technology: It can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting the E3 ligase ligand to the target protein binder.[2][13]

References

An In-depth Technical Guide to Biotinylation using Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of Fmoc-Lys(biotin-PEG12)-OH, a key reagent for the site-specific biotinylation of peptides and other biomolecules. This document details the chemical properties, reaction mechanisms, and experimental protocols relevant to its use in research and drug development.

Introduction to Biotinylation and Fmoc-Lys(biotin-PEG12)-OH

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is exploited in a vast array of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent is critical for the success of these applications, dictating the specificity, efficiency, and biocompatibility of the labeling process.

Fmoc-Lys(biotin-PEG12)-OH is a specialized amino acid derivative designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). Its structure is meticulously designed with three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amino group of lysine (B10760008), enabling its use in standard Fmoc-based SPPS protocols.

  • Lysine Residue: Provides the amino acid backbone for incorporation into the peptide chain.

  • Biotin-PEG12 Moiety: A biotin molecule linked to the ε-amino group of lysine via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer is hydrophilic, which enhances the water solubility of the resulting biotinylated peptide and reduces steric hindrance, allowing for efficient binding of the biotin to streptavidin or avidin.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-Lys(biotin-PEG12)-OH is presented in the table below.

PropertyValue
Molecular Formula C₅₈H₉₁N₅O₁₉S
Molecular Weight 1194.43 g/mol
Purity Typically ≥95% (HPLC)[2]
Solubility Soluble in organic solvents such as DMF, DMSO, and NMP.[3] Limited solubility in aqueous solutions without the PEG spacer.
Storage -20°C in a dry, dark environment.

Mechanism of Biotinylation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide chain occurs during standard Fmoc-based SPPS. The overall process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The core mechanism of incorporating the biotinylated lysine residue involves two key steps after the preceding amino acid has been deprotected to expose a free N-terminal amine on the resin-bound peptide:

  • Activation of the Carboxylic Acid: The carboxylic acid group of Fmoc-Lys(biotin-PEG12)-OH is activated by a coupling reagent. Common activators include uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activator converts the carboxylic acid into a more reactive species, typically an active ester.

  • Amide Bond Formation: The activated Fmoc-Lys(biotin-PEG12)-OH is then added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon of the biotinylated lysine, forming a stable amide bond.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, yielding the biotinylated peptide.

Below is a diagram illustrating the HBTU-mediated coupling mechanism.

Caption: HBTU-Mediated Coupling of Fmoc-Lys(biotin-PEG12)-OH.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide using SPPS and a subsequent application in a pull-down assay.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the manual coupling of Fmoc-Lys(biotin-PEG12)-OH to a resin-bound peptide. The quantities are provided for a 0.1 mmol synthesis scale.

Materials:

  • Resin with N-terminal deprotected peptide (0.1 mmol)

  • Fmoc-Lys(biotin-PEG12)-OH

  • HBTU (or HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is not already deprotected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activation mixture to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the reaction. A negative test (no color change) indicates that all free amines have reacted. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Peptide Elongation: For the synthesis of longer peptides, repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes the use of a biotinylated peptide, synthesized using Fmoc-Lys(biotin-PEG12)-OH, to identify interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide

  • Control non-biotinylated peptide

  • Streptavidin-conjugated magnetic beads (or agarose (B213101) beads)

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Antibodies against the protein of interest (for validation)

Procedure:

  • Bead Preparation: Wash the streptavidin-conjugated beads with wash buffer according to the manufacturer's instructions.

  • Peptide Immobilization: Incubate the beads with an excess of the biotinylated peptide (and control peptide in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Blocking: Wash the peptide-coated beads with wash buffer to remove unbound peptide.

  • Protein Binding: Add the cell lysate to the peptide-coated beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interactions.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • For identification of unknown interacting partners, excise the protein bands of interest and analyze by mass spectrometry.

    • For validation of a known interaction, perform a Western blot using an antibody specific to the suspected interacting protein.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-Lys(biotin-PEG12)-OH is not extensively reported in peer-reviewed literature, the purity of the final biotinylated peptide is a critical parameter. The following table provides a general expectation for the purity of a synthetic peptide incorporating this reagent, based on typical outcomes of SPPS followed by HPLC purification.

ParameterTypical ValueAnalysis Method
Crude Peptide Purity 50-80%Analytical RP-HPLC
Final Purity after RP-HPLC >95%Analytical RP-HPLC
Identity Confirmation Correct molecular weightMass Spectrometry (ESI-MS or MALDI-TOF)

Visualization of a Biological Application: Probing the Connexin43-c-Src Signaling Pathway

Peptides biotinylated with Fmoc-Lys(biotin-PEG12)-OH can be used as molecular probes to investigate specific signaling pathways. For instance, a biotinylated peptide mimicking a specific region of a protein can be used in pull-down assays to identify its binding partners and elucidate its role in cellular communication.

The following diagram illustrates the use of a biotinylated peptide derived from Connexin43 (Cx43) to probe its interaction with the proto-oncogene c-Src, a key interaction in glioma cell biology.

Cx43_cSrc_Interaction Investigating Cx43-c-Src Interaction Using a Biotinylated Peptide Probe cluster_workflow Experimental Workflow cluster_signaling Signaling Pathway Context Peptide_Synthesis 1. Synthesize Biotinylated Cx43 Peptide Probe (using Fmoc-Lys(biotin-PEG12)-OH) Pull_Down 3. Pull-Down Assay with Streptavidin Beads Peptide_Synthesis->Pull_Down Cell_Lysate 2. Prepare Glioma Cell Lysate Cell_Lysate->Pull_Down Analysis 4. Elution and Analysis (SDS-PAGE, Western Blot, Mass Spec) Pull_Down->Analysis cSrc c-Src Analysis->cSrc Identifies as interacting protein Cx43 Connexin43 (Cx43) Cx43->cSrc Inhibits Downstream Downstream Oncogenic Signaling cSrc->Downstream Promotes

Caption: Workflow for identifying protein interactions using a biotinylated peptide.

Conclusion

Fmoc-Lys(biotin-PEG12)-OH is a versatile and efficient reagent for the site-specific biotinylation of peptides during solid-phase synthesis. Its well-defined structure, including the hydrophilic PEG spacer, offers significant advantages in terms of solubility and biocompatibility of the final product. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their studies, from basic research on protein-protein interactions to the development of targeted therapeutics. The ability to precisely place a biotin label within a peptide sequence opens up a wide range of possibilities for creating sophisticated molecular tools to probe and manipulate biological systems.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG12)-OH, a critical reagent in modern biochemical and pharmaceutical research. Below, you will find its core physicochemical properties, detailed experimental protocols for its application, and logical workflows represented through diagrams.

Core Compound Data

Fmoc-Lys(biotin-PEG12)-OH is a versatile molecule designed for the incorporation of a biotin (B1667282) label into peptides and other molecules. Its structure is multi-faceted, consisting of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) residue, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin moiety. This combination of components makes it an invaluable tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

The Fmoc group provides a base-labile protecting group for the α-amine of lysine, allowing for its controlled incorporation into a growing peptide chain. The long, hydrophilic PEG12 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring that the biotin group is readily accessible for interaction with avidin (B1170675) or streptavidin. Biotin's high-affinity binding to these proteins is leveraged in a wide array of applications, including affinity purification, molecular imaging, and diagnostic assays.

Quantitative data for Fmoc-Lys(biotin-PEG12)-OH is summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₅₈H₉₁N₅O₁₉S
Molecular Weight 1194.44 g/mol
Purity Typically ≥95%
CAS Number 1334172-64-3
Spacer Arm Length 40 atoms (approximately 46.3 Å)
Storage Temperature -20°C

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Fmoc-Lys(biotin-PEG12)-OH.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the steps for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide chain using manual SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-Lys(biotin-PEG12)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[1]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Coupling of Fmoc-Lys(biotin-PEG12)-OH:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored using a ninhydrin (B49086) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

    • Dry the resin under vacuum.

Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized biotinylated peptide from the solid support and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly.

  • Cleavage:

    • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Fmoc-Lys(biotin-PEG12)-OH.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next AA biotin_coupling Couple Fmoc-Lys(biotin-PEG12)-OH repeat->biotin_coupling Biotin Labeling Step final_wash Final Wash biotin_coupling->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Biotinylated Peptide purification->final_product

Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.

Caption: Conceptual Diagram of a PROTAC Molecule.

References

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] This Fmoc/tBu chemistry offers milder reaction conditions compared to the traditional Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[2] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry is built on several fundamental principles that ensure the precise and efficient assembly of amino acid chains.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in stark contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[2][4] This orthogonality ensures that the temporary Nα-Fmoc group can be removed at each cycle without affecting the permanent side-chain protecting groups.[3][5] The side-chain groups are removed concurrently with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[3]

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and the linker attaching the peptide to the solid support.[1][] This is particularly advantageous for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation.[7]

UV Monitoring: The fluorenyl moiety of the Fmoc group possesses strong UV absorbance (around 300 nm). This property can be utilized for real-time, quantitative monitoring of the deprotection and coupling steps, allowing for precise control over the synthesis process.[1][8]

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain covalently attached to an insoluble solid support.[1][9] Each cycle consists of four main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

  • Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Resin Peptide on Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 FreeAmine Peptide on Resin (Free N-term) Wash1->FreeAmine Coupling Amino Acid Coupling (Activated Fmoc-AA) FreeAmine->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Resin Next Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical Mechanisms

Fmoc Protection of Amino Acids

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][4] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[10][11] This initiates the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine of the peptide chain.[1] The piperidine also acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, thus preventing its reaction with the newly liberated amine.[4][11]

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 β-Elimination cluster_2 Products Fmoc_Peptide R-NH-Fmoc Piperidine + Piperidine Intermediate [Carbamic Acid Intermediate] + Dibenzofulvene (DBF) Piperidine->Intermediate Base Abstraction Products R-NH₂ (Free Amine) + CO₂ + DBF-Piperidine Adduct Intermediate->Products Decarboxylation & DBF Scavenging

Caption: The chemical mechanism of Fmoc group deprotection by piperidine.

Quantitative Data

Fmoc Deprotection Reagents and Conditions

While 20% piperidine in DMF is the standard, other bases and conditions can be used, particularly for difficult sequences or to minimize side reactions.[12]

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeNotes
Piperidine20%DMF2 x (2-10 minutes)The most widely used and effective reagent.[12] A two-step deprotection is recommended for efficiency.[12]
Piperidine5-50%DMFVariesConcentration can be adjusted; 20% is the standard.[13]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5%DMFShorter than piperidineA stronger, non-nucleophilic base.[12][14] May increase the risk of side reactions like aspartimide formation.[12] Often used with a scavenger like piperidine.[14]
Piperazine5% (v/v) with 2% (v/v) DBUDMFVariesShown to provide superior Fmoc deprotection.[15]
Common Side Reactions in Fmoc-SPPS

Several side reactions can occur during Fmoc-SPPS, potentially reducing the yield and purity of the final peptide.

Side ReactionDescriptionCommon SequencesPrevention/Minimization Strategies
Aspartimide Formation Cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and potential chain termination.[7][16]Asp-Gly, Asp-Ala, Asp-SerUse of DBU should be avoided.[14] Adding 0.1 M HOBt to the piperidine deprotection solution can reduce formation.[16][17] Using sterically hindered side-chain protecting groups for Asp.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin.Proline or Glycine in the first two positions.Use 2-chlorotrityl chloride resin, as its steric bulk inhibits the reaction.[16] Couple the third amino acid quickly after deprotection of the second.
Racemization Loss of chiral integrity, particularly at the C-terminal residue of a peptide fragment or during activation of histidine.C-terminal Cys, HisUse of carbodiimide (B86325) coupling reagents (e.g., DIC) with an additive like HOBt or Oxyma helps suppress racemization.[7] For Histidine, Fmoc-His(Trt)-OH is common, but acidic coupling conditions are recommended.[7]
3-(1-Piperidinyl)alanine Formation Occurs with C-terminal cysteine residues via base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[16]C-terminal CysteineUtilize the sterically bulky trityl (Trt) protecting group for the cysteine side chain.[16]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Peptide-resin

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 3-5 minutes.[2] d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[2] f. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][3]

  • Amino Acid Coupling (Example using HBTU/DIPEA): a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (composition depends on the peptide sequence)

  • Cold diethyl ether

  • Centrifuge

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Simplified Cleavage Cocktail (for peptides without sensitive residues):

  • TFA: 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%[9]

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.[2]

Logical Relationships and Workflows

The selection of protecting groups and cleavage strategies is a critical aspect of planning a successful peptide synthesis. The orthogonality of the Fmoc/tBu strategy is the central principle.

Orthogonal_Strategy cluster_Peptide Fully Protected Peptide on Resin cluster_Cycle SPPS Cycles cluster_Final Final Cleavage Peptide Fmoc-NH-[AA(PG)]n-Linker-Resin Deprotection Nα-Fmoc Deprotection Peptide->Deprotection Iterative Cleavage Side-Chain & Linker Cleavage Peptide->Cleavage After Last Cycle Deprotection->Peptide Coupling Next AA Base Mild Base (e.g., 20% Piperidine) Deprotection->Base Acid Strong Acid (e.g., 95% TFA) Cleavage->Acid FreePeptide Free Peptide in Solution Cleavage->FreePeptide

Caption: The orthogonal protection and deprotection logic in Fmoc-SPPS.

Conclusion

The Fmoc protection strategy is the preeminent choice for solid-phase peptide synthesis due to its mild reaction conditions, robust orthogonality, and the capability for real-time monitoring.[2] A thorough understanding of the underlying chemical principles, potential side reactions, and detailed experimental protocols is crucial for researchers, scientists, and drug development professionals to successfully synthesize complex peptides with high purity and yield. By carefully selecting reagents and optimizing reaction conditions, the challenges associated with Fmoc-SPPS can be effectively managed, enabling the production of a vast array of peptides for scientific and therapeutic applications.[1]

References

The Hydrophilic Nature of Biotin-PEG Linkers in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilicity of biotin-polyethylene glycol (PEG) linkers, critical tools in biotechnology and pharmaceutical development. Understanding the aqueous behavior of these linkers is paramount for their successful application in areas such as targeted drug delivery, immunoassays, and surface functionalization. This document details the physicochemical properties, experimental characterization, and practical applications of biotin-PEG linkers, offering a technical resource for scientists in the field.

Core Concepts: The Role of PEG in Enhancing Hydrophilicity

Biotin-PEG linkers are bifunctional molecules that consist of a biotin (B1667282) head group, a PEG spacer, and a reactive functional group for conjugation. The remarkable utility of these linkers in aqueous environments stems directly from the properties of the polyethylene (B3416737) glycol chain.

The hydrophilicity of PEG is attributed to the repeating ethylene (B1197577) oxide units (-CH₂CH₂O-). The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the linker. This hydration shell has several profound effects:

  • Increased Water Solubility: The primary advantage of the PEG spacer is that it imparts significant water solubility to the entire biotin-PEG conjugate, as well as to the molecule it is attached to.[1][2][3] This is crucial for overcoming the poor solubility of many small molecule drugs and peptides, enabling their formulation in aqueous buffers for biological applications.[4]

  • Reduced Non-Specific Binding: The hydration shell acts as a physical barrier, sterically hindering non-specific interactions between the conjugated molecule and other proteins or surfaces. This "stealth" effect is vital in reducing background noise in diagnostic assays and preventing rapid clearance by the immune system in therapeutic applications.

  • Enhanced Stability: By shielding the attached molecule, the PEG linker can protect it from enzymatic degradation and aggregation, thereby increasing its stability and circulation half-life in biological systems.[3]

  • Flexible Spacer Arm: The PEG chain is highly flexible, allowing the terminal biotin group to orient itself freely and bind to avidin (B1170675) or streptavidin with minimal steric hindrance.[5][6]

The degree of hydrophilicity and the extent of these effects can be precisely tuned by varying the length of the PEG chain. Longer PEG chains generally lead to greater water solubility and a more pronounced stealth effect.[4]

Quantitative Data on the Hydrophilicity of Biotin-PEG Linkers

Table 1: Water Solubility of Common Biotin-PEG Linkers
Biotin-PEG LinkerPEG Units (n)Molecular Weight ( g/mol )Reported Water SolubilityCitation(s)
Biotin-PEG2-Acid2403.5Soluble in water[7][8]
Biotin-PEG2-Amine2374.5Soluble in aqueous buffer[9][10]
Biotin-PEG2-Maleimide2525.62≥ 25 mg/mL[11]
(+)-Biotin-PEG3-amine3418.610 mg/mL in PBS (pH 7.2)[12]
Biotin-PEG4-Acid4491.6Soluble in water[2][13][14]
Biotin-PEG4-Amine4462.61Soluble in water[1]
Biotin-PEG4-NHS Ester4588.6710 mg/mL[5][15]
Biotin-PEG6-Acid6579.7Soluble in water[16]
Biotin-PEG6-Alcohol6508.65≥ 2.5 mg/mL[17]
Biotin-PEG8-Amine8638.8Soluble in water[17]
Biotin-dPEG®11-Amine11-Soluble in aqueous buffer and organic solvents[18]
Biotin-PEG12-Acid12844Soluble in water or DMSO[19][20]
Biotin-PEG12-NHS Ester12941.08Soluble in water

Note: "Soluble in water/aqueous buffer" is a qualitative description provided by manufacturers when specific quantitative data is not available.

Table 2: Partition Coefficient and Contact Angle Data

Direct octanol-water partition coefficient (LogP) data for biotin-PEG linkers are scarce in the literature. However, the hydrophilicity can be inferred from the LogP of biotin itself and the known hydrophilic nature of PEG. The estimated LogP for biotin is approximately 0.39, indicating it is relatively hydrophilic to begin with.[21] The addition of PEG units, which are highly hydrophilic, is expected to significantly decrease the LogP value, making the entire conjugate more water-soluble.

Water contact angle measurements provide a quantitative measure of surface hydrophilicity. A lower contact angle indicates a more hydrophilic surface. While systematic studies on various biotin-PEG linker lengths are limited, data on general PEGylated surfaces demonstrate this trend.

Surface ModificationWater Contact Angle (θ)DescriptionCitation(s)
Bare Gold~70-80°Moderately hydrophobic-
Self-Assembled Monolayer of Biotin-PEG-Thiol30-40°Indicates a hydrophilic surface-
Dense PEG Monolayer< 30°Highly hydrophilic-

Experimental Protocols for Characterizing Hydrophilicity

Several biophysical techniques can be employed to characterize the hydrophilicity and aqueous behavior of biotin-PEG linkers and the surfaces they modify.

Contact Angle Goniometry

This technique directly measures the wettability of a surface by determining the contact angle of a liquid droplet.

Objective: To quantify the hydrophilicity of a surface functionalized with biotin-PEG linkers.

Materials:

  • Goniometer with a camera and analysis software.

  • Syringe with a fine needle (e.g., 27-gauge).

  • High-purity water (Milli-Q or equivalent).

  • Substrate (e.g., gold-coated silicon wafer, glass slide).

  • Biotin-PEG-Thiol or Biotin-PEG-Silane for surface modification.

  • Ethanol (B145695) and Nitrogen gas for cleaning and drying.

Protocol:

  • Substrate Preparation: Thoroughly clean the substrate. For gold surfaces, use a piranha solution (handle with extreme caution) or UV/Ozone treatment followed by rinsing with ethanol and water, and drying under a stream of nitrogen.

  • Surface Functionalization: Immerse the clean substrate in a solution of the biotin-PEG linker (e.g., 1 mM Biotin-PEG-Thiol in ethanol) for a sufficient time (e.g., 12-24 hours) to allow the formation of a self-assembled monolayer (SAM).

  • Rinsing: Rinse the functionalized substrate with ethanol and then high-purity water to remove any non-covalently bound linkers.

  • Drying: Gently dry the surface with a stream of nitrogen gas.

  • Measurement: Place the substrate on the goniometer stage. Carefully dispense a small droplet of high-purity water (e.g., 2-5 µL) onto the surface.

  • Imaging and Analysis: Immediately record an image or video of the droplet. Use the software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.

  • Advancing and Receding Angles (Optional): For a more detailed analysis, slowly add volume to the droplet to measure the advancing contact angle, and then slowly withdraw volume to measure the receding contact angle.[6]

  • Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at a surface in real-time. It can be used to monitor the formation of a biotin-PEG layer and its interaction with water and biomolecules.

Objective: To monitor the self-assembly of a biotin-PEG linker layer and its subsequent hydration and interaction with streptavidin.

Materials:

  • QCM-D instrument and gold-coated sensors.

  • Flow modules, tubing, and a peristaltic pump.

  • Biotin-PEG-Thiol solution (e.g., 0.1 mM in ethanol).

  • Running buffer (e.g., PBS, pH 7.4).

  • Streptavidin solution (e.g., 10 µg/mL in running buffer).

  • Cleaning solutions (e.g., 2% SDS, 0.1 M HCl, ethanol, high-purity water).

Protocol:

  • Sensor Cleaning: Clean the gold-coated QCM-D sensor according to the manufacturer's instructions. A typical procedure involves sequential washing with 2% SDS, water, 0.1 M HCl, water, and finally ethanol, followed by drying with nitrogen.[22][23]

  • Baseline Establishment: Mount the clean, dry sensor in the QCM-D chamber. Flow the running buffer (e.g., PBS) over the sensor at a constant flow rate until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved. This confirms a clean and stable sensor surface.

  • Linker Immobilization: Introduce the biotin-PEG-thiol solution into the chamber. The adsorption of the linkers onto the gold surface will cause a decrease in frequency (increase in mass) and a change in dissipation. Continue flowing until the signals plateau, indicating the formation of a stable monolayer.

  • Rinsing: Switch the flow back to the running buffer to rinse away any unbound linkers. A slight increase in frequency might be observed as loosely bound molecules are removed. The final stable signal represents the hydrated biotin-PEG layer. The magnitude of the dissipation signal provides information about the viscoelasticity (softness) of the layer.

  • Streptavidin Binding: Introduce the streptavidin solution. A significant decrease in frequency will be observed as streptavidin binds specifically to the biotin groups on the surface. This step confirms the functionality of the immobilized biotin.

  • Final Rinse: Flow the running buffer again to remove any unbound streptavidin and establish a final baseline. The total frequency shift corresponds to the total mass of the linker layer and the bound streptavidin.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events in solution, providing a complete thermodynamic profile (binding affinity, enthalpy, entropy, and stoichiometry) of an interaction.

Objective: To determine the thermodynamic parameters of the biotin-streptavidin interaction in an aqueous solution, which is influenced by the hydrophilic PEG spacer.

Materials:

  • Isothermal Titration Calorimeter.

  • Streptavidin solution (e.g., 40 µM in the sample cell).

  • Biotin-PEG linker solution (e.g., 750 µM in the titration syringe).

  • Dialysis buffer (e.g., PBS, pH 7.4).

Protocol:

  • Sample Preparation: Dialyze both the streptavidin and the biotin-PEG linker solutions extensively against the same buffer to minimize heat signals from buffer mismatch.

  • Concentration Determination: Accurately determine the concentrations of both protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein).

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the streptavidin solution into the sample cell and the biotin-PEG linker solution into the titration syringe, following the instrument's instructions.[5]

  • Titration: Perform the titration by injecting small aliquots (e.g., 5 µL) of the biotin-PEG linker into the streptavidin solution at regular intervals (e.g., 200 seconds).[5] The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein.

  • Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Applications and Relevant Pathways

The hydrophilicity of biotin-PEG linkers is central to their use in various advanced applications, particularly in targeted therapies where maintaining solubility and avoiding non-specific interactions in the bloodstream is critical.

Targeted Drug Delivery via EGFR Pathway

Biotin-PEG linkers can be used to construct drug delivery systems that target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. A common strategy involves a multi-step targeting system.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin-PEG-Ligand Biotin-PEG-Ligand Streptavidin-ADC Streptavidin Antibody-Drug Conjugate Biotin-PEG-Ligand->Streptavidin-ADC Biotin-Streptavidin Binding EGFR EGFR Streptavidin-ADC->EGFR Binds to EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

EGFR-targeted drug delivery pathway.

In this system, an antibody targeting EGFR is conjugated to streptavidin and a cytotoxic drug. A biotin-PEG-ligand is administered, which binds to the streptavidin-ADC complex. The hydrophilic PEG linker ensures the complex remains soluble and avoids premature clearance. Upon binding of the antibody to EGFR, the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell survival and proliferation.[7][14][18] The ADC is then internalized, releasing the cytotoxic drug inside the cancer cell, leading to apoptosis.

Folate Receptor-Mediated Targeting

Folate receptor alpha (FRα) is another prominent target in cancer therapy, as it is overexpressed on the surface of various tumors.

Folate_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Biotin-PEG-Folate Biotin-PEG-Folate Drug Conjugate FRa Folate Receptor α (FRα) Biotin-PEG-Folate->FRa Binding Endosome Endosome FRa->Endosome Endocytosis JAK JAK FRa->JAK Signal Transduction DrugRelease Drug Release Endosome->DrugRelease STAT3 STAT3 JAK->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

Folate receptor alpha signaling and drug uptake.

A drug conjugated via a biotin-PEG-folate linker can target cells overexpressing FRα. The PEG linker enhances the solubility and stability of the conjugate. Upon binding to FRα, the entire complex is internalized via endocytosis.[9] Inside the cell, the acidic environment of the endosome can trigger the release of the cytotoxic drug. Concurrently, folate binding to FRα can also initiate intracellular signaling, such as the JAK/STAT3 pathway, which is implicated in promoting tumor growth.[9][13] The targeted delivery of the drug serves to counteract these pro-survival signals.

Experimental Workflows

Workflow for Antibody-Drug Conjugate (ADC) Development

Biotin-PEG linkers can be integral to the modular development and testing of ADCs.

ADC_Workflow A 1. Antibody Production & Purification C 3. Antibody Modification (e.g., Reduction of Disulfides) A->C B 2. Linker Synthesis (e.g., Biotin-PEG-Maleimide) D 4. Conjugation (Antibody-SH + Linker-Maleimide) B->D C->D E 5. Purification of ADC (e.g., Size Exclusion Chromatography) D->E Crude ADC F 6. Characterization (DAR, Purity, Aggregation) E->F Purified ADC G 7. In Vitro & In Vivo Testing (Cytotoxicity, PK/PD) F->G Characterized ADC

Workflow for ADC development using a PEG linker.

This workflow illustrates the key steps in creating an ADC. A monoclonal antibody is first produced and purified.[24] A biotin-PEG linker with a reactive group, such as maleimide, is synthesized separately. The antibody is then chemically modified to expose reactive sites, for instance, by reducing disulfide bonds to yield free thiols.[4] The linker-payload is then conjugated to the antibody. The resulting ADC is purified to remove unconjugated components and then extensively characterized to determine properties like the drug-to-antibody ratio (DAR) before proceeding to functional testing.[4][22]

Experimental Workflow for a Biotin-Streptavidin ELISA

The high affinity of the biotin-streptavidin interaction, facilitated by the hydrophilic PEG spacer, is the cornerstone of many sensitive immunoassays like ELISA.

ELISA_Workflow cluster_steps ELISA Plate Well A 1. Coat with Capture Antibody B 2. Block Non-specific Sites A->B Wash C 3. Add Sample (Antigen) B->C Wash D 4. Add Biotin-PEG- Detection Antibody C->D Wash E 5. Add Streptavidin-HRP D->E Wash F 6. Add TMB Substrate E->F Wash G 7. Measure Absorbance F->G Add Stop Solution

Workflow for a sandwich ELISA using biotin-PEG.

In a typical sandwich ELISA, a capture antibody is immobilized on the surface of a microplate well.[25] After blocking, the sample containing the antigen of interest is added. The antigen is then detected by a second antibody that is conjugated to biotin via a PEG linker. The hydrophilic nature of the PEG linker helps to keep the detection antibody soluble and accessible. Finally, an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotin. The addition of a chromogenic substrate (like TMB) results in a color change that is proportional to the amount of antigen present.[11][26]

Conclusion

The hydrophilicity conferred by the polyethylene glycol chain is the defining characteristic that makes biotin-PEG linkers indispensable in modern bioconjugation and drug delivery. By enhancing water solubility, reducing non-specific interactions, and providing a flexible spacer for high-affinity binding, these linkers enable the development of sophisticated diagnostic and therapeutic agents. A thorough understanding and quantitative characterization of their aqueous properties, using techniques such as contact angle goniometry, QCM-D, and ITC, are essential for the rational design and optimization of next-generation biotechnological products.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the chemical synthesis of peptides.[1][2] This method, where a peptide chain is assembled sequentially while anchored to an insoluble resin support, simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] This guide provides a comprehensive overview of the principles, experimental protocols, and challenges associated with the incorporation of modified amino acids into peptides via SPPS. Such modifications are crucial for enhancing the therapeutic properties of peptides, including their stability, bioavailability, and target specificity.

Two primary strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these methods depends on the specific peptide sequence and the nature of any modifications. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions, which are compatible with a broader range of sensitive modifications like glycosylation and phosphorylation.[1][2]

Core Principles of Solid-Phase Peptide Synthesis

The SPPS process is cyclical, with each cycle adding a single amino acid to the growing peptide chain. The fundamental steps in each cycle are:

  • Deprotection: Removal of the temporary Nα-protecting group (Boc or Fmoc) from the terminal amino acid of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove the deprotection agent and any byproducts.

  • Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the newly freed N-terminus of the peptide chain.

  • Washing: Removal of excess reagents and soluble byproducts from the coupling reaction.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin support and the simultaneous removal of permanent side-chain protecting groups.[4]

Orthogonal Protection Strategy

A key concept in SPPS, particularly when incorporating modified amino acids, is the use of an orthogonal protection scheme. This strategy employs protecting groups for the Nα-amino group and the amino acid side chains that can be removed under different chemical conditions. This allows for the selective deprotection of specific groups without affecting others, which is essential for on-resin modifications such as cyclization or the attachment of labels.[4]

Experimental Workflows

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like tert-butyl) for side-chain protection. This orthogonality allows for selective modification of side chains while the peptide remains attached to the resin.[1]

Fmoc_SPPS_Workflow Resin Resin Support Attach Attach First Fmoc-AA-OH Resin->Attach Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Attach->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Fmoc/tBu SPPS Workflow
Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for permanent side-chain protection. This "graduated acid lability" allows for selective deprotection by varying the strength of the acid used.[5]

Boc_SPPS_Workflow Resin Resin Support Attach Attach First Boc-AA-OH Resin->Attach Deprotection Boc Deprotection (e.g., 50% TFA/DCM) Attach->Deprotection Start Cycle Neutralization Neutralization (e.g., DIPEA/DCM) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH (e.g., HBTU/DIPEA) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., HF) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Boc/Bzl SPPS Workflow

Synthesis of Peptides with Modified Amino Acids

The incorporation of modified amino acids often presents challenges due to their bulkiness, altered reactivity, or the need for specific protecting group strategies.

Challenges in Incorporating Modified Amino Acids
ChallengeDescriptionPotential Solutions
Steric Hindrance Bulky side chains or N-methylated backbones can slow down coupling reactions, leading to incomplete reactions and lower yields.[6][7]Use more potent coupling reagents (e.g., HATU, COMU), increase reaction times, or employ microwave-assisted synthesis to drive reactions to completion.[6][7]
Aggregation Hydrophobic sequences or those prone to forming secondary structures can aggregate on the resin, hindering reagent access.[8]Incorporate solubilizing tags (e.g., PEG), use pseudoproline dipeptides to disrupt secondary structures, or optimize solvent systems (e.g., using NMP/DMSO).[8][9]
Side Reactions The functional groups of modified amino acids can be susceptible to side reactions under standard SPPS conditions. For example, aspartimide formation can occur with aspartic acid residues.[10]Employ specific protecting groups for the side chains, use milder reaction conditions, or incorporate backbone modifications like Dmb to prevent side reactions.[10][11]
Protecting Group Strategy The protecting groups on the modified amino acid must be compatible with the overall SPPS chemistry and allow for selective deprotection if further on-resin modification is required.Utilize orthogonal protecting groups (e.g., Alloc, Dde) that can be removed under specific conditions without affecting other protecting groups.[11]
Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the performance of common coupling reagents in challenging coupling reactions.

Coupling ReagentHindered Residue ExampleReaction TimeYield (%)Racemization (%)Reference
HATU Aib30 min - several hoursHighLow[6]
HBTU (NMe)Aib> 1 hourModerate to HighVariable[12]
PyBOP General hindered1-3 hoursHighLow[6]
COMU General hindered, N-methylated10-30 min (up to 1 hr)Very HighLow[13][14]
BOP-Cl N-methylatedVariableHighVery Low[13]
DIC/HOBt GeneralLonger reaction timesModerateLow[15]

Note: "Aib" refers to α-aminoisobutyric acid. Yields and racemization are highly sequence- and condition-dependent. This table provides a general comparison based on available data.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Phosphotyrosine-Containing Peptide via Fmoc-SPPS

This protocol describes the incorporation of a phosphotyrosine residue using a protected building block.[16][17]

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

  • Standard Amino Acid Coupling: For standard amino acids, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF.

  • Phosphotyrosine Coupling:

    • Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (5 eq.), TBTU (5 eq.), and HOBt (5 eq.) in a minimum volume of DMF.[16]

    • Add DIPEA (15 eq.) to the mixture and immediately add it to the deprotected peptide-resin.[16]

    • Allow the coupling to proceed for 1-2 hours.[16]

    • Monitor the reaction completion with the Kaiser or TNBS test. If the test is positive, wash the resin and repeat the coupling.[16]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent modified residues) until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final phosphopeptide using mass spectrometry and analytical HPLC.

Protocol 2: Synthesis of an N-Linked Glycopeptide using a Building Block Approach

This protocol outlines the incorporation of a pre-glycosylated asparagine building block.[18]

  • Resin and Peptide Assembly: Assemble the peptide chain on a low-loading resin (e.g., TentaGel R RAM) up to the point of glycosylation using a standard Fmoc-SPPS protocol. High-temperature fast stirring (HTFS-PS) at 90°C with 1200 rpm stirring can accelerate the synthesis.[18]

  • Glycosylated Asparagine Coupling:

    • For the glycosylation step, use a pre-synthesized building block such as Fmoc-L-Asn[Glc(OAc)4]-OH.

    • Use equimolar quantities of the glycosylated amino acid (1.2 eq.) and a coupling system like HATU (1.1 eq.)/DIPEA (2.4 eq.).[18]

    • Perform the coupling at an elevated temperature (e.g., 90°C) if using an accelerated protocol.[18]

  • Completion of Synthesis: Continue elongating the peptide chain using standard Fmoc-SPPS cycles.

  • Cleavage and Global Deprotection:

    • Cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups using a TFA-based cleavage cocktail.

    • The acetyl groups on the glycan are typically stable to TFA.

  • Glycan Deprotection:

    • After cleavage and initial purification, remove the acetyl protecting groups from the carbohydrate moiety. This can be achieved by treating the glycopeptide with a solution of sodium methoxide (B1231860) in methanol (B129727) or with methanolic ammonia.[16]

  • Purification and Characterization: Purify the final glycopeptide using RP-HPLC and characterize it by mass spectrometry and analytical HPLC.

Protocol 3: On-Resin Lipidation of a Peptide

This protocol describes the attachment of a fatty acid to the N-terminus of a resin-bound peptide.[19]

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS, leaving the final N-terminal Fmoc group intact.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin thoroughly.

  • Lipidation:

    • Dissolve the fatty acid (e.g., palmitic acid, 10-fold molar excess) and a coupling reagent such as DEPBT in DMF.[19]

    • Add the solution to the peptide-resin.[19]

    • Allow the acylation reaction to proceed for 24 hours.[19]

  • Cleavage and Deprotection:

    • Wash the lipidated peptide-resin and dry it.

    • Cleave the lipopeptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/p-cresol 95:5 for Boc chemistry or a TFA-based cocktail for Fmoc chemistry).[19]

  • Purification and Characterization: Precipitate the crude lipopeptide with cold diethyl ether. Purify the product by RP-HPLC, often using a C4 or C8 column, and characterize by mass spectrometry.[19]

Signaling Pathways Involving Modified Peptides

Modified peptides, particularly phosphopeptides, are crucial components of cellular signaling pathways. For instance, the MAPK/ERK pathway is a well-characterized signaling cascade that relies on a series of phosphorylation events to regulate processes like cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Grb2 Grb2 Receptor->Grb2 Recruits via Phospho-Tyr Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

MAPK/ERK Signaling Pathway

Conclusion

The solid-phase synthesis of peptides containing modified amino acids is a powerful tool for advancing drug discovery and biomedical research. While challenges such as steric hindrance, aggregation, and the need for complex protection strategies exist, they can be overcome through careful planning, the selection of appropriate reagents and protocols, and the use of modern synthetic techniques. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize these complex and valuable molecules.

References

The Unyielding Bond: An In-depth Technical Guide to the Biotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) (Vitamin B7) and the bacterial protein streptavidin stands as a paragon of non-covalent binding in nature, renowned for its extraordinary affinity and specificity. This bond, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest non-covalent interactions known.[1][2] Its robustness against extremes of pH, temperature, and chemical denaturants has made it an indispensable tool in a vast array of biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced diagnostics.[3][4] This technical guide provides a comprehensive overview of the quantitative, kinetic, and thermodynamic parameters that define this remarkable interaction, details the experimental protocols used to measure these characteristics, and visualizes the underlying principles and applications.

At the Heart of the Interaction: Strength and Kinetics

The biotin-streptavidin complex is characterized by an exceptionally slow dissociation rate, which is the primary contributor to its ultra-high affinity. The tetrameric nature of streptavidin, with each of its four subunits capable of binding one biotin molecule, can also lead to a significant avidity effect when interacting with biotinylated surfaces or molecules.[2]

Quantitative Parameters of the Biotin-Streptavidin Interaction

The following table summarizes the key quantitative data that define the strength and kinetics of the biotin-streptavidin interaction. It is important to note that the precise values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the specific techniques employed for measurement.

ParameterSymbolTypical Value RangeUnitDescription
Dissociation Constant Kd10-13 - 10-16MA measure of the binding affinity; lower values indicate stronger binding.[2][3][5]
Association Rate Constant ka or kon105 - 107M-1s-1The rate at which biotin and streptavidin associate to form a complex.[6][7]
Dissociation Rate Constant kd or koff10-4 - 10-6s-1The rate at which the biotin-streptavidin complex dissociates.[7][8]
Thermodynamic Profile

The thermodynamics of the biotin-streptavidin interaction have been extensively studied, primarily through Isothermal Titration Calorimetry (ITC). These studies reveal the energetic forces driving the formation of this highly stable complex. The binding is a spontaneous process, as indicated by the negative Gibbs free energy change (ΔG).[1]

Thermodynamic ParameterSymbolValue at 25°C (approx.)UnitDriving Force Indication
Enthalpy Change ΔH-20 to -23kcal/molPrimarily enthalpically driven, indicating favorable hydrogen bonding and van der Waals interactions.[9][10]
Entropy Change TΔSVaries with temperaturekcal/molCan be favorable or unfavorable depending on conditions, reflecting contributions from hydrophobic interactions and conformational changes.[1][9]
Gibbs Free Energy Change ΔG-18.3kcal/molIndicates a highly spontaneous and favorable interaction.[11]
Heat Capacity Change ΔCp~ -460cal/mol·KA significant negative value, suggesting a large burial of nonpolar surface area upon binding.[1][12]

Note: Thermodynamic values, especially entropy, are highly dependent on temperature and buffer conditions.[1][12]

Visualizing the Core Principles

To better understand the biotin-streptavidin interaction, the following diagrams illustrate the fundamental binding event and a common experimental workflow that leverages this powerful bond.

G Biotin-Streptavidin Binding cluster_1 Interaction Streptavidin Streptavidin (Tetramer) Complex Biotin-Streptavidin Complex Streptavidin->Complex ka (Association) Biotin Biotin Biotin->Complex Complex->Streptavidin kd (Dissociation)

A diagram illustrating the reversible binding of biotin to streptavidin.

Experimental Protocols for Characterization

The quantitative analysis of the biotin-streptavidin interaction relies on sophisticated biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

Methodology:

  • Sample Preparation:

    • Reconstitute lyophilized streptavidin in a degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of approximately 40 µM.[12]

    • Prepare a stock solution of biotin in the same degassed buffer to a concentration of about 750 µM.[12] It is crucial that the buffer for both streptavidin and biotin are identical to minimize heats of dilution.[13]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the streptavidin solution into the sample cell (typically 200-350 µL) and the biotin solution into the injection syringe (typically 40-250 µL).[12]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5 µL) of the biotin solution into the sample cell containing streptavidin, with a spacing of around 200 seconds between injections to allow for re-equilibration.[12]

    • Stir the sample cell continuously at a moderate speed (e.g., 75 rpm) to ensure proper mixing.[12]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is particularly well-suited for determining kinetic parameters (ka and kd).

Methodology:

  • Sensor Chip Preparation:

    • Use a sensor chip with a surface chemistry suitable for protein immobilization (e.g., a CM5 chip for amine coupling or a streptavidin-coated sensor chip).

    • For a CM5 chip, activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize streptavidin onto the activated surface by injecting a solution of streptavidin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of biotin in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Equilibrate the sensor chip surface with the running buffer until a stable baseline is achieved.

    • Inject the different concentrations of biotin over the streptavidin-functionalized surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • A reference flow cell (without immobilized streptavidin or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = kd / ka).

Atomic Force Microscopy (AFM) - Force Spectroscopy

AFM can be used to measure the unbinding force of a single biotin-streptavidin complex, providing insights into the mechanical strength of the bond.

Methodology:

  • Surface and Tip Functionalization:

    • Immobilize streptavidin onto a solid substrate, such as a freshly cleaved mica surface, often via a linker molecule.[14]

    • Functionalize the AFM tip with biotin, typically using a flexible linker like polyethylene (B3416737) glycol (PEG) to allow for proper orientation and minimize non-specific interactions.[14]

  • Force-Distance Measurements:

    • Bring the biotin-functionalized AFM tip into contact with the streptavidin-coated surface to allow for bond formation.

    • Retract the tip from the surface at a constant velocity.[14]

    • If a specific bond has formed, the cantilever will deflect downwards as the tip is pulled away, until the force is sufficient to rupture the bond, at which point the cantilever will spring back to its neutral position.

    • The magnitude of this downward deflection just before rupture corresponds to the unbinding force.

  • Data Analysis:

    • Acquire a large number of force-distance curves to generate a histogram of unbinding forces.

    • The most probable unbinding force can be determined from the peak(s) of the histogram.

    • By varying the pulling speed (loading rate), a dynamic force spectrum can be generated, which can provide information about the energy landscape of the interaction.

Application in an Experimental Workflow: Proximity Labeling (BioID)

The strength of the biotin-streptavidin interaction is exploited in numerous applications. One prominent example is proximity-dependent biotin identification (BioID), a technique used to identify protein-protein interactions in a cellular context.

G Proximity Labeling (BioID) Workflow cluster_0 In Vivo Steps cluster_1 In Vitro Steps cluster_2 Analysis A 1. Transfection Express bait protein fused to a promiscuous biotin ligase (e.g., TurboID). B 2. Biotin Addition Add excess biotin to the cell culture medium. A->B C 3. Proximity Labeling The biotin ligase biotinylates nearby proteins (prey). B->C D 4. Cell Lysis Lyse cells under denaturing conditions. C->D E 5. Affinity Purification Incubate lysate with streptavidin-coated beads. D->E F 6. Washing Perform stringent washes to remove non-biotinylated proteins. E->F G 7. Elution & Digestion Elute biotinylated proteins and digest into peptides. F->G H 8. Mass Spectrometry Identify peptides by LC-MS/MS. G->H I 9. Data Analysis Identify and quantify proteins to determine proximal interactors. H->I

A flowchart of the BioID experimental workflow.

In this workflow, a protein of interest (the "bait") is fused to a promiscuous biotin ligase.[15] When biotin is added to the cells, the ligase biotinylates proteins in its immediate vicinity (the "prey").[16] Due to the strength of the biotin-streptavidin interaction, these biotinylated proteins can then be efficiently and specifically captured from the cell lysate using streptavidin-coated beads, even after harsh lysis and washing steps designed to eliminate non-specific binders.[17] The captured proteins are subsequently identified by mass spectrometry, providing a snapshot of the protein interaction network surrounding the bait protein within the cell.[15]

Conclusion

The biotin-streptavidin interaction is a cornerstone of modern biotechnology, offering unparalleled strength and specificity in a non-covalent system. A thorough understanding of its kinetic and thermodynamic properties is crucial for its effective application in research and development. The experimental protocols detailed in this guide provide a framework for the precise characterization of this interaction, enabling researchers to harness its full potential in a wide range of innovative applications. The continued study of this remarkable molecular partnership will undoubtedly lead to further advancements in our ability to probe and manipulate biological systems.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Lys(biotin-PEG12)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of biotin (B1667282) into peptides is a crucial technique for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery. The use of a polyethylene (B3416737) glycol (PEG) spacer between the biotin moiety and the lysine (B10760008) residue, as in Fmoc-Lys(biotin-PEG12)-OH, offers significant advantages. The PEG12 spacer enhances the solubility of the resulting peptide, reduces steric hindrance for biotin-binding proteins like streptavidin, and minimizes non-specific binding.[1][2][3] This document provides a detailed protocol for the efficient incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier(s)Notes
Fmoc-Lys(biotin-PEG12)-OHPeptide synthesis gradeBroadPharm, Vulcanchem, etc.Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation.[1]
SPPS Resin (e.g., Rink Amide, Wang)100-200 meshStandard suppliersChoice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard suppliersUse fresh, high-purity solvent.
Dichloromethane (DCM)ACS grade or higherStandard suppliers
Piperidine (B6355638)Reagent gradeStandard suppliersFor Fmoc deprotection.
Coupling Reagents (HBTU, HATU, or HCTU)Peptide synthesis gradeStandard suppliersHATU or HCTU are recommended for bulky amino acids to improve coupling efficiency.
N,N-Diisopropylethylamine (DIPEA)Reagent gradeStandard suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard suppliersFor cleavage. Handle in a fume hood with appropriate personal protective equipment.
Triisopropylsilane (TIS)Reagent gradeStandard suppliersScavenger for cleavage.
1,2-Ethanedithiol (B43112) (EDT)Reagent gradeStandard suppliersScavenger for cleavage, particularly for peptides containing Trp, Met, or Cys.
Diethyl ether (cold)ACS grade or higherStandard suppliersFor peptide precipitation.
Acetonitrile (ACN)HPLC gradeStandard suppliersFor purification.
WaterHPLC gradeStandard suppliersFor purification.
Kaiser Test Kit ReagentsFor monitoring coupling completion.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Coupling of Fmoc-Lys(biotin-PEG12)-OH

Due to the bulky nature of the biotin-PEG12 side chain, optimized coupling conditions are recommended to ensure high coupling efficiency. A double coupling strategy may be beneficial.

Pre-activation and Coupling:

  • In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (1.5-2.0 eq.), HBTU or HATU (1.5-2.0 eq.), and HOBt (if using HBTU, 1.5-2.0 eq.) in a minimal amount of DMF.

    • Note on solubility: Fmoc-Lys(biotin-PEG12)-OH has good solubility in DMSO and DMAC, and moderate solubility in DMF.[1] If solubility issues arise in DMF, adding a small amount of DMSO can be beneficial.

  • Add DIPEA (3.0-4.0 eq.) to the pre-activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling reaction, drain the solution and wash the resin with DMF (3 times).

Monitoring the Coupling Reaction (Kaiser Test):

  • Take a small sample of the resin beads (10-15 beads).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol).

  • Heat the sample at 100-110°C for 5 minutes.

  • A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A colorless or yellow result signifies a complete reaction.

Double Coupling (if necessary):

If the Kaiser test is positive, a second coupling is recommended. Repeat the coupling steps (3.1-3.5) with fresh reagents.

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.

Peptide Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) . If the peptide contains sensitive residues like Cys, Met, or Trp, add 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/Water/EDT 94:2.5:2.5:1).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

ParameterRecommended ValueNotes
Resin Swelling
Swelling SolventDMF
Swelling Time≥ 30 minutes
Fmoc Deprotection
Deprotection Reagent20% Piperidine in DMF
Reaction Time5 min + 15 min
Coupling Reaction
Fmoc-Lys(biotin-PEG12)-OH1.5 - 2.0 equivalentsRelative to resin substitution
Coupling Reagent (HBTU/HATU)1.5 - 2.0 equivalentsHATU or HCTU are preferred for this bulky residue.
Base (DIPEA)3.0 - 4.0 equivalents
Reaction Time1 - 2 hoursMonitor with Kaiser test; extend time or double couple if necessary.
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Add scavengers like EDT for sensitive residues.
Reaction Time2 - 3 hours
Peptide Precipitation
Precipitation SolventCold Diethyl Ether~10-fold volume excess

Visualizations

SPPS_Workflow Workflow for Incorporating Fmoc-Lys(biotin-PEG12)-OH in SPPS Resin_Prep 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling 3. Coupling Fmoc-Lys(biotin-PEG12)-OH (HBTU/HATU, DIPEA in DMF) Wash_1->Coupling Kaiser_Test 4. Kaiser Test Coupling->Kaiser_Test Wash_2 Wash (DMF) Kaiser_Test->Wash_2 Negative Double_Coupling Recouple Kaiser_Test->Double_Coupling Positive Next_AA Continue to Next Amino Acid Wash_2->Next_AA Double_Coupling->Coupling Next_AA->Fmoc_Deprotection Final_Cleavage 5. Final Cleavage (TFA Cocktail) Next_AA->Final_Cleavage Final AA Precipitation 6. Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (MS, HPLC) Purification->Analysis

Caption: SPPS workflow for biotinylated peptide synthesis.

Troubleshooting

  • Poor Solubility of Fmoc-Lys(biotin-PEG12)-OH: If the amino acid derivative does not fully dissolve in DMF, add a small amount of DMSO to the coupling solution. Gentle warming may also aid dissolution, but allow the solution to return to room temperature before adding it to the resin.

  • Incomplete Coupling (Positive Kaiser Test): The bulky nature of the biotin-PEG12 side chain can hinder coupling. To address this, you can:

    • Double couple: Repeat the coupling step with fresh reagents. This is a highly effective strategy.[4]

    • Extend the coupling time: Increase the reaction time to 3-4 hours.

    • Use a more powerful coupling reagent: HATU or HCTU are generally more efficient than HBTU for sterically hindered amino acids.

  • Low Yield: Low overall yield can be due to incomplete coupling at any stage. Ensure each coupling step goes to completion by monitoring with the Kaiser test. Also, ensure that the cleavage reaction is complete and that the peptide is efficiently precipitated from the ether.

By following this detailed protocol and considering the troubleshooting tips, researchers can successfully incorporate Fmoc-Lys(biotin-PEG12)-OH into their peptide sequences, enabling a wide array of subsequent biochemical and biomedical applications.

References

Application Notes and Protocols for Protein Labeling with Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG12)-OH is a versatile reagent designed for the biotinylation of biomolecules. This derivative of lysine (B10760008) incorporates three key functional elements: a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amine, a free alpha-carboxylic acid, and a biotin (B1667282) moiety attached to the epsilon-amine via a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides temporary protection of the primary amine, the carboxylic acid allows for conjugation to primary amines on target proteins, and the biotin serves as a high-affinity tag for detection, purification, and various bioassays. The hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance, preserving the biological activity of the labeled protein.

This document provides detailed protocols for two primary strategies for labeling proteins using Fmoc-Lys(biotin-PEG12)-OH:

  • Method A: Labeling of protein primary amines (e.g., lysine residues) via the carboxyl group of the reagent.

  • Method B: Labeling of protein carboxyl groups (e.g., aspartic and glutamic acid residues) after the removal of the Fmoc protecting group to expose the primary amine of the reagent.

Chemical Properties and Reagent Data

PropertyValue
Molecular Formula C₅₈H₉₁N₅O₁₉S
Molecular Weight 1194.43 g/mol
CAS Number 1334172-65-4
Storage Store at -20°C, protected from moisture.
Solubility Soluble in organic solvents such as DMSO and DMF.

Method A: Labeling Protein Primary Amines via the Carboxyl Group

This method utilizes the free carboxylic acid on Fmoc-Lys(biotin-PEG12)-OH to form a stable amide bond with primary amines on a protein, such as the side chain of lysine residues or the N-terminus. The reaction is mediated by the carbodiimide (B86325) crosslinker EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.

Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES)

  • Fmoc-Lys(biotin-PEG12)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine (B1172632), pH 8.5

  • Desalting column or dialysis cassette for purification

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Fmoc-Lys(biotin-PEG12)-OH in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

  • Activation of Fmoc-Lys(biotin-PEG12)-OH:

    • In a microcentrifuge tube, combine a desired molar excess of the Fmoc-Lys(biotin-PEG12)-OH stock solution with the EDC and Sulfo-NHS stock solutions. A 10-50 fold molar excess of the biotin reagent over the protein is a common starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated biotin reagent mixture to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Workflow for Amine Labeling

AmineLabeling Protein Protein with Primary Amines Conjugation Conjugation Reaction (pH 7.2-8.0) Protein->Conjugation Reagent Fmoc-Lys(biotin-PEG12)-OH Activation Activate Carboxyl Group (EDC, Sulfo-NHS) Reagent->Activation Carboxyl Group Activation->Conjugation Quenching Quench Reaction (Tris or Hydroxylamine) Conjugation->Quenching Purification Purify Labeled Protein (Desalting/Dialysis) Quenching->Purification LabeledProtein Biotinylated Protein Purification->LabeledProtein

Caption: Workflow for labeling protein primary amines with Fmoc-Lys(biotin-PEG12)-OH.

Method B: Labeling Protein Carboxyl Groups via the Amine Group

This approach involves the deprotection of the Fmoc group on Fmoc-Lys(biotin-PEG12)-OH to expose its primary amine. This amine-containing biotin reagent is then coupled to the carboxyl groups of aspartic and glutamic acid residues on the target protein, again using EDC/Sulfo-NHS chemistry.

Experimental Protocol: Solution-Phase Fmoc Deprotection and Conjugation

Part 1: Fmoc Deprotection of Fmoc-Lys(biotin-PEG12)-OH

Materials:

  • Fmoc-Lys(biotin-PEG12)-OH

  • Piperidine (B6355638)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Dissolution: Dissolve Fmoc-Lys(biotin-PEG12)-OH in a minimal amount of DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Precipitation: Add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected product, H₂N-Lys(biotin-PEG12)-OH.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether.

  • Washing: Wash the pellet with cold diethyl ether several times to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Drying: Dry the resulting deprotected biotinylation reagent under vacuum.

Part 2: Labeling Protein Carboxyl Groups

Materials:

  • Protein of interest in an amine-free, carboxyl-free buffer (e.g., MES)

  • Deprotected H₂N-Lys(biotin-PEG12)-OH

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Quenching Solution: 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein in Activation Buffer at 1-10 mg/mL.

    • Dissolve the deprotected H₂N-Lys(biotin-PEG12)-OH in Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. A 10-fold molar excess of EDC/Sulfo-NHS over the number of carboxyl groups is a good starting point.

    • Incubate for 15 minutes at room temperature.

  • Conjugation:

    • Add the deprotected biotinylation reagent to the activated protein solution. A 20-50 fold molar excess of the biotin reagent over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction with hydroxylamine and purify the biotinylated protein as described in Method A (steps 5 and 6).

Workflow for Carboxyl Labeling

CarboxylLabeling FmocReagent Fmoc-Lys(biotin-PEG12)-OH Deprotection Fmoc Deprotection (20% Piperidine in DMF) FmocReagent->Deprotection DeprotectedReagent H₂N-Lys(biotin-PEG12)-OH Deprotection->DeprotectedReagent Conjugation Conjugation Reaction (pH 4.7-6.0) DeprotectedReagent->Conjugation Protein Protein with Carboxyl Groups Activation Activate Carboxyls (EDC, Sulfo-NHS) Protein->Activation Activation->Conjugation Purification Purify Labeled Protein Conjugation->Purification LabeledProtein Biotinylated Protein Purification->LabeledProtein

Caption: Workflow for labeling protein carboxyl groups with Fmoc-Lys(biotin-PEG12)-OH.

Quantification of Biotinylation

It is crucial to determine the degree of biotin incorporation to ensure reproducibility. The HABA assay is a common colorimetric method for this purpose.

HABA Assay Protocol

Principle: 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin (B1170675), producing a colorimetric signal at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin pre-mixed solution or individual reagents

  • Biotinylated protein sample (purified)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare HABA/Avidin Solution: Follow the manufacturer's instructions or prepare a solution of HABA and avidin in PBS.

  • Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Measurement: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.

  • Final Measurement: Once the reading stabilizes, measure the absorbance at 500 nm again.

  • Calculation: The change in absorbance is used to calculate the concentration of biotin. The degree of labeling is then determined by the molar ratio of biotin to protein.

ParameterRecommended Value
Molar Extinction Coefficient of HABA-Avidin Complex 34,000 M⁻¹cm⁻¹ at 500 nm
Protein Concentration for Assay 1-2 mg/mL

Applications of Biotinylated Proteins

Biotinylated proteins are instrumental in a wide range of applications in research and drug development.

Protein-Protein Interaction Studies using Pull-Down Assays

A primary application is the identification of binding partners. A biotinylated "bait" protein can be immobilized on streptavidin-coated beads to "pull down" interacting "prey" proteins from a cell lysate. The interacting proteins can then be identified by mass spectrometry.

PullDownAssay BiotinProtein Biotinylated 'Bait' Protein Binding Immobilize Bait on Beads BiotinProtein->Binding Beads Streptavidin-coated Magnetic Beads Beads->Binding Incubation Incubate with Cell Lysate Binding->Incubation Lysate Cell Lysate with 'Prey' Proteins Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound 'Prey' Proteins Washing->Elution Analysis Identify Prey Proteins (Mass Spectrometry) Elution->Analysis

Caption: Workflow of a pull-down assay using a biotinylated protein.

Other applications include:

  • Immunoassays: ELISAs, Western blotting, and immunohistochemistry.

  • Affinity Chromatography: Purification of proteins or protein complexes.

  • Cell Surface Labeling: Identification and tracking of cell surface proteins.

  • Drug Targeting: Conjugation to drug delivery systems for targeted therapy.

By following these detailed protocols, researchers can effectively utilize Fmoc-Lys(biotin-PEG12)-OH for a variety of protein labeling applications, enabling advanced studies in proteomics, cell biology, and drug discovery.

Application Notes and Protocols for Site-Specific Biotinylation of Peptides with Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific biotinylation is a powerful technique for the targeted labeling of peptides, enabling a wide range of applications in proteomics, drug discovery, and diagnostics. The covalent attachment of a biotin (B1667282) moiety allows for high-affinity binding to streptavidin and avidin, facilitating immobilization, detection, and purification of peptides and their interacting partners. The use of Fmoc-Lys(biotin-PEG12)-OH offers a precise method for incorporating a biotin tag at a specific lysine (B10760008) residue during solid-phase peptide synthesis (SPPS). The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the resulting peptide and extends the biotin tag away from the peptide backbone, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[1] This application note provides detailed protocols for the synthesis, purification, and characterization of site-specifically biotinylated peptides using Fmoc-Lys(biotin-PEG12)-OH, along with an example of its application in a pull-down assay to identify protein-protein interactions.

Advantages of Fmoc-Lys(biotin-PEG12)-OH

  • Site-Specific Incorporation: Allows for precise placement of the biotin label at a designated lysine position within the peptide sequence.

  • Enhanced Solubility: The hydrophilic PEG12 linker improves the solubility of the biotinylated peptide in aqueous buffers.[1][2]

  • Reduced Steric Hindrance: The long PEG spacer minimizes interference between the biotin moiety and the peptide, ensuring that the biological activity of the peptide is maintained and the biotin is accessible for binding.[3]

  • Compatibility with Standard Fmoc Chemistry: Seamlessly integrates into standard Fmoc-based solid-phase peptide synthesis workflows.[1]

Data Presentation

The following tables provide representative data for the synthesis and characterization of a model biotinylated peptide. Note: Actual yields and purity will vary depending on the peptide sequence, length, and synthesis conditions.

Table 1: Synthesis Parameters and Yield

ParameterValue
Peptide SequenceAc-Arg-Asn-Gln-Lys(Biotin-PEG12)-Glu-Val-Glu-Leu-NH2
ResinRink Amide MBHA
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/HOBt/DIPEA
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Crude Peptide Yield78 mg
Overall Yield65%

Table 2: Characterization of Purified Biotinylated Peptide

AnalysisResult
RP-HPLC Purity
Main Peak Retention Time15.2 min
Purity>98%
Mass Spectrometry
Theoretical Mass (M+H)+1208.4 Da
Observed Mass (M+H)+1208.5 Da

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Site-Specifically Biotinylated Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide with site-specific incorporation of Fmoc-Lys(biotin-PEG12)-OH.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Remove the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 5 minutes at room temperature. c. Drain the solution. d. Repeat the 20% piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (3 times).

3. Amino Acid Coupling: a. In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HOBt in DMF. b. Add 4 equivalents of HBTU and 8 equivalents of DIPEA. c. Pre-activate the mixture for 2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 1-2 hours at room temperature. f. Wash the resin with DMF (3 times). g. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Incorporation of Fmoc-Lys(biotin-PEG12)-OH: a. At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG12)-OH in the coupling step (Step 3). Due to its larger size, extend the coupling time to 4 hours or overnight if necessary.

5. Peptide Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

6. N-terminal Acetylation (Optional): a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of 10% acetic anhydride (B1165640) and 20% DIPEA in DMF to the resin. c. Agitate for 30 minutes. d. Wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (5 times). e. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

1. Preparation: a. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

2. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate gently at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the cleavage mixture to separate the resin. b. Collect the filtrate in a cold centrifuge tube. c. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide. d. Centrifuge at 3000 x g for 10 minutes at 4°C. e. Decant the ether. f. Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

4. Drying: a. Air-dry the peptide pellet to remove residual ether. b. Lyophilize the crude peptide overnight to obtain a fluffy white powder.

Protocol 3: Purification and Analysis

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water). b. Purify the peptide using a preparative C18 RP-HPLC column. c. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 5% to 65% acetonitrile over 60 minutes. d. Monitor the elution profile at 220 nm and 280 nm. e. Collect fractions corresponding to the major peak.

2. Analysis: a. Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient. b. Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. c. Lyophilize the pure fractions to obtain the final biotinylated peptide.

Application Example: Pull-Down Assay to Identify Protein-Protein Interactions

Site-specifically biotinylated peptides are excellent tools for identifying binding partners from complex biological samples such as cell lysates.

Protocol 4: Biotinylated Peptide Pull-Down Assay

1. Immobilization of Biotinylated Peptide: a. Resuspend streptavidin-conjugated magnetic beads in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5). b. Add the purified biotinylated peptide to the beads and incubate with gentle rotation for 1 hour at 4°C. c. Wash the beads three times with the binding buffer to remove unbound peptide.

2. Incubation with Cell Lysate: a. Prepare a clarified cell lysate from the cells of interest. b. Add the cell lysate to the peptide-immobilized beads. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein-peptide interactions.

3. Washing: a. Pellet the beads using a magnetic stand and remove the supernatant (flow-through). b. Wash the beads extensively with the binding buffer (at least 5 times) to remove non-specific binding proteins.

4. Elution: a. Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer). b. Neutralize the eluate if using a low pH elution buffer.

5. Analysis of Interacting Proteins: a. Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining. b. Identify the interacting proteins by excising the protein bands and subjecting them to mass spectrometry-based protein identification (e.g., LC-MS/MS). c. Alternatively, specific interacting proteins can be detected by Western blotting using antibodies against the suspected binding partners.

Visualizations

spsp_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt) deprotection->coupling repeat Repeat Cycles coupling->repeat biotin_coupling Site-Specific Biotinylation (Fmoc-Lys(biotin-PEG12)-OH) biotin_coupling->repeat repeat->deprotection Next Amino Acid repeat->biotin_coupling At Desired Site cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification analysis Analysis (MS & HPLC) purification->analysis final_product Pure Biotinylated Peptide analysis->final_product

Caption: Workflow for site-specific peptide biotinylation using Fmoc-SPPS.

pulldown_workflow peptide Biotinylated Peptide immobilization Immobilization peptide->immobilization beads Streptavidin Beads beads->immobilization incubation Incubation (Binding) immobilization->incubation cell_lysate Cell Lysate (Prey Proteins) cell_lysate->incubation wash Washing Steps (Remove Non-specific Binders) incubation->wash elution Elution wash->elution analysis Analysis (SDS-PAGE, MS, Western Blot) elution->analysis identification Identification of Interacting Proteins analysis->identification

Caption: Workflow for a pull-down assay using a biotinylated peptide.

References

Application Notes and Protocols for Fmoc-Lys(biotin-PEG12)-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG12)-OH is a versatile amino acid derivative that serves as a critical building block in the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis (SPPS), a biotin (B1667282) moiety for targeting, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers several advantages in the design of sophisticated therapeutic constructs.[1][3][4] The biotin functions as a targeting ligand, binding with high affinity to the biotin receptor (sodium-dependent multivitamin transporter or SMVT), which is often overexpressed on the surface of various cancer cells.[5] This interaction facilitates receptor-mediated endocytosis, leading to the selective uptake of the drug delivery system by tumor cells.[5] The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while reducing steric hindrance, thereby improving the accessibility of the biotin for receptor binding.[1][2]

This document provides detailed application notes and experimental protocols for the use of Fmoc-Lys(biotin-PEG12)-OH in the synthesis of a targeted peptide and its subsequent conjugation to a drug-loaded nanoparticle.

Data Presentation

The following table summarizes representative quantitative data for a targeted drug delivery system developed using Fmoc-Lys(biotin-PEG12)-OH. This data is illustrative and may vary depending on the specific peptide sequence, drug, and nanoparticle formulation.

ParameterUntargeted NanoparticlesBiotin-Targeted Nanoparticles
Size (Diameter, nm) 150 ± 5.2165 ± 4.8
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25.3 ± 1.5-22.1 ± 1.8
Drug Loading Capacity (%) 10.5 ± 0.89.8 ± 0.7
Encapsulation Efficiency (%) 85.2 ± 3.182.5 ± 2.9
In Vitro Drug Release at 24h (%) 35.6 ± 2.533.8 ± 2.1
Cellular Uptake in Cancer Cells (Relative Fluorescence Units) 100 ± 12250 ± 25
IC50 in Cancer Cells (µM) 5.8 ± 0.52.1 ± 0.3

Experimental Protocols

Part 1: Synthesis of a Biotinylated Targeting Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a hypothetical targeting peptide with the sequence Biotin-PEG12-Lys-Gly-Gly-Gly-Arg-Phe-Asp-Ser.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)

  • Fmoc-Lys(biotin-PEG12)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first amino acid (Fmoc-Ser(tBu)-OH) by dissolving it in DMF with DIC and OxymaPure. Add the mixture to the resin and shake for 2 hours. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Asp, Phe, Arg, Gly, Gly, Gly).

  • Incorporation of Fmoc-Lys(biotin-PEG12)-OH: For the final coupling step, use Fmoc-Lys(biotin-PEG12)-OH. Dissolve it in DMF with DIC and OxymaPure and couple to the deprotected N-terminus of the peptide chain on the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry and analytical HPLC.

Part 2: Formulation of Doxorubicin-Loaded PLGA Nanoparticles

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (B1662922) hydrochloride

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and doxorubicin in DCM.

  • Aqueous Phase Preparation: Prepare a 5% w/v solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Washing: Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticles in a small amount of water and lyophilize for long-term storage.

Part 3: Conjugation of the Biotinylated Peptide to PLGA Nanoparticles

Materials:

  • Doxorubicin-loaded PLGA nanoparticles

  • Biotinylated targeting peptide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Activation: Resuspend the PLGA nanoparticles in PBS. Add EDC and NHS to activate the carboxyl groups on the surface of the nanoparticles. Incubate for 30 minutes.

  • Conjugation: Add the biotinylated targeting peptide to the activated nanoparticle suspension. React for 4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Washing: Centrifuge and wash the peptide-conjugated nanoparticles three times with PBS to remove unreacted peptide and coupling reagents.

  • Final Product: Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in vitro studies.

Visualizations

Biotin-Receptor Mediated Endocytosis Pathway

G Biotin-Receptor Mediated Endocytosis cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Biotin-Targeted Nanoparticle Biotin-Targeted Nanoparticle Biotin Receptor (SMVT) Biotin Receptor (SMVT) Biotin-Targeted Nanoparticle->Biotin Receptor (SMVT) Binding Clathrin-Coated Pit Clathrin-Coated Pit Biotin Receptor (SMVT)->Clathrin-Coated Pit Internalization Clathrin-Coated Vesicle Clathrin-Coated Vesicle Clathrin-Coated Pit->Clathrin-Coated Vesicle Early Endosome Early Endosome Clathrin-Coated Vesicle->Early Endosome Uncoating Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release

Caption: Biotin-receptor mediated endocytosis pathway.

Experimental Workflow for Targeted Drug Delivery System

G Experimental Workflow Start Start Peptide Synthesis Peptide Synthesis Start->Peptide Synthesis Nanoparticle Formulation Nanoparticle Formulation Start->Nanoparticle Formulation Peptide-NP Conjugation Peptide-NP Conjugation Peptide Synthesis->Peptide-NP Conjugation Nanoparticle Formulation->Peptide-NP Conjugation Characterization Characterization Peptide-NP Conjugation->Characterization In Vitro Studies In Vitro Studies Characterization->In Vitro Studies End End In Vitro Studies->End

Caption: Workflow for creating a targeted drug delivery system.

References

Synthesis of Biotinylated Probes for Molecular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated probes are invaluable tools in molecular imaging, a discipline that visualizes, characterizes, and quantifies biological processes at the molecular and cellular levels in living organisms. The strength of the non-covalent interaction between biotin (B1667282) (Vitamin H) and avidin (B1170675) or streptavidin (K_d_ ≈ 10⁻¹⁵ M) is one of the strongest known in nature, forming the basis of a versatile and robust detection system.[1] This high-affinity interaction allows for a two-step targeting strategy: an unlabeled biotinylated probe is first administered and allowed to bind to its target, followed by a labeled avidin or streptavidin conjugate that generates the imaging signal. This pre-targeting approach can significantly improve the signal-to-noise ratio by allowing unbound biotinylated probes to clear from circulation before the signal-generating moiety is introduced.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of biotinylated probes for use in molecular imaging applications such as fluorescence imaging, magnetic resonance imaging (MRI), and positron emission tomography (PET).

Data Presentation: Comparison of Biotinylated Imaging Probes

The following table summarizes quantitative data for various biotinylated probes used in molecular imaging, providing a comparative overview of their characteristics and performance.

Probe NameTargetImaging ModalityLinker TypeBinding Affinity (K_d_)In Vitro/In Vivo PerformanceReference
Biotin-S-S-Rhodol Breast Cancer CellsFluorescenceDisulfideNot ReportedShowed targeted imaging in MCF-7 and MDA-MB-231 cells with minimal cytotoxicity to normal breast cells.[2][2]
Biotinylated Luciferase Probe (B-YL) EGFRBioluminescenceNot SpecifiedNot ReportedIn vivo imaging of xenograft brain tumors showed bioluminescence lasting for 5 days.[3][3]
BODIPY-Biotin Conjugates (KDP1 & KDP2) MitochondriaFluorescence (PDT)Not SpecifiedNot ReportedKDP1 exhibited photocytotoxicity of 18.7 nM in MDA-MB-231 breast cancer cells.[4][4]
Biotinylated SARS-CoV-2 Spike Probes ACE2 ReceptorNot ApplicableC-terminal sequence for biotin ligaseS2P Probe: 46.5 nM; RBD Probe: 121 nMProbes were successfully used for antibody-binding specificity and cell-sorting.[5][5]
Biotinylated Human EGFR Anti-EGFR scFvFlow CytometryAvitag™Not ReportedSuccessfully bound to cells expressing anti-EGFR scFv at a concentration of 0.8 µg/mL.[6][6]
Gd(III)-based MR Probes AvidinMRISelf-immolative~10⁻¹⁵ M (for biotin-avidin)Demonstrated a 3:1 binding of the probe to avidin.[7][7]

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Biotinylated Fluorescent Probe using NHS Ester Chemistry

This protocol describes the synthesis of a biotinylated fluorescent probe by labeling a primary amine-containing fluorophore with an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • Fluorophore with a primary amine group (e.g., an amine-modified cyanine (B1664457) dye)

  • EZ-Link™ NHS-PEG4-Biotin (or other suitable NHS-biotin reagent)[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve the amine-containing fluorophore in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

    • Dissolve the NHS-PEG4-Biotin in anhydrous DMF or DMSO to create a 10 mM stock solution.[9]

  • Biotinylation Reaction:

    • In a microcentrifuge tube, combine the fluorophore solution with 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add the 10 mM NHS-PEG4-Biotin stock solution to the fluorophore solution. A molar excess of the biotin reagent is typically used (e.g., 10- to 20-fold molar excess over the fluorophore).[10] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.[10]

  • Quenching the Reaction:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[11]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-biotin.[11]

  • Purification of the Biotinylated Probe:

    • Purify the biotinylated fluorescent probe from unreacted biotin and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[9]

    • Collect fractions and monitor the absorbance at the fluorophore's maximum absorbance wavelength and the fluorescence emission to identify the fractions containing the purified probe.

  • Characterization:

    • Determine the concentration of the fluorophore using its molar extinction coefficient.

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.

    • Confirm the successful conjugation and purity of the probe using techniques such as mass spectrometry or HPLC.

Protocol 2: Biotinylation of an Antibody for Targeted Imaging

This protocol details the biotinylation of an antibody for use as a targeted imaging probe.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Sulfo-NHS-LC-Biotin (or similar water-soluble NHS-biotin reagent)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis cassette (10K MWCO) or desalting column

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Preparation of Biotinylation Reagent:

    • Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in a small amount of anhydrous DMSO and then dilute with the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Biotinylation Reaction:

    • Add the freshly prepared biotinylation reagent to the antibody solution. A 20-fold molar excess of biotin is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted biotin by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C with at least three buffer changes, or by using a desalting column.

  • Characterization and Storage:

    • Determine the final concentration of the biotinylated antibody using a protein concentration assay (e.g., BCA assay).

    • Assess the degree of biotinylation using a HABA assay.

    • Evaluate the binding activity of the biotinylated antibody to its target antigen using an ELISA or flow cytometry.

    • Store the biotinylated antibody at 4°C or -20°C (with a cryoprotectant like glycerol) for long-term storage.

Mandatory Visualizations

Synthesis Workflow for a Biotinylated Fluorescent Probe

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & Characterization Fluorophore Amine-containing Fluorophore Reaction Mixing & Incubation (RT, 1-2h) Fluorophore->Reaction NHS_Biotin NHS-Ester Biotin NHS_Biotin->Reaction Quenching Quench Reaction (Tris Buffer) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Characterization Characterization (Spectroscopy, MS) Purification->Characterization

Caption: Workflow for the synthesis of a biotinylated fluorescent probe.

EGFR Signaling Pathway Targeted by a Biotinylated Probe

EGFR_Signaling cluster_cell Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates Biotin_Probe Biotinylated Anti-EGFR Ab Biotin_Probe->EGFR Binds Streptavidin_Fluor Streptavidin- Fluorophore Streptavidin_Fluor->Biotin_Probe Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pretargeting_Mechanism cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Signal Generation Biotin_Probe Biotinylated Probe (e.g., Antibody) Target Target Molecule (e.g., Receptor) Biotin_Probe->Target Specific Binding Unbound_Probe Unbound Biotinylated Probe Clearance Systemic Clearance Unbound_Probe->Clearance Biotin_on_Target Bound Biotinylated Probe Streptavidin_Signal Streptavidin-Imaging Agent (e.g., Fluorophore, Radionuclide) Streptavidin_Signal->Biotin_on_Target High-Affinity Binding Signal Amplified Imaging Signal Biotin_on_Target->Signal

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Biotin-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of biotin-PEG12 moieties into synthetic peptides is a widely used strategy to facilitate their detection, purification, and use in various biological assays. The biotin (B1667282) tag allows for strong and specific binding to avidin (B1170675) or streptavidin, while the polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance. During solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the repetitive removal of the Nα-Fmoc protecting group is a critical step. Standard deprotection conditions, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), are robust but can pose challenges for complex or sensitive peptides. This application note provides detailed protocols for standard and milder Fmoc deprotection conditions and discusses their application to peptides containing a biotin-PEG12 group.

Key Considerations for Biotin-PEG12 Peptides

While the biotin-PEG12 moiety is generally stable, prolonged or harsh basic conditions can potentially lead to side reactions. It is crucial to ensure complete Fmoc deprotection at each cycle to avoid the accumulation of deletion peptides, which can be difficult to separate from the desired product. The choice of deprotection conditions should balance the efficiency of Fmoc removal with the preservation of the integrity of the biotin-PEG12 tag.

Experimental Protocols

This section details three different protocols for Fmoc deprotection. It is recommended to perform a small-scale test synthesis to determine the optimal conditions for a specific peptide sequence.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most routine peptide syntheses.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate the mixture for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed to the next coupling step.

Protocol 2: Mild Fmoc Deprotection with 5% Piperidine

This protocol uses a lower concentration of piperidine and is recommended for peptides that may be sensitive to prolonged base exposure.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 5% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (5% piperidine in DMF) to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate the mixture for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed to the next coupling step.

Protocol 3: Fmoc Deprotection with DBU/Piperidine

This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, in combination with a small amount of piperidine and is often used for sterically hindered amino acids or to minimize aspartimide formation.[1]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF[1]

  • DMF (peptide synthesis grade)

  • Washing solvent: DMF

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Drain the DMF and add the DBU/piperidine deprotection solution.[1]

  • Agitate the mixture for 5-7 minutes at room temperature.[1]

  • Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]

  • Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]

Data Presentation: Comparison of Deprotection Conditions

To evaluate the efficacy of these protocols on a model biotin-PEG12 peptide, a hypothetical experimental study is presented. A model peptide with the sequence Ac-Lys(Biotin-PEG12)-Gly-Arg-Val-Ser-Ala-NH2 was synthesized using the three different deprotection protocols. The crude peptides were analyzed by HPLC and Mass Spectrometry to assess purity and yield.

Deprotection ProtocolReagentDeprotection Time (min)Crude Purity (%)Overall Yield (%)
Protocol 1 (Standard) 20% Piperidine in DMF3 + 108575
Protocol 2 (Mild) 5% Piperidine in DMF5 + 158272
Protocol 3 (DBU) 2% DBU / 2% Piperidine in DMF2 x 78878

Table 1: Hypothetical comparison of crude peptide purity and yield after synthesis with different Fmoc deprotection protocols.

Deprotection ProtocolExpected Main Peak (m/z)Observed Side Products
Protocol 1 (Standard) [M+H]+Deletion peptides, minor piperidinyl adducts
Protocol 2 (Mild) [M+H]+Higher percentage of deletion peptides if times are not optimized
Protocol 3 (DBU) [M+H]+Minimal deletion peptides, potential for aspartimide formation with sensitive sequences

Table 2: Hypothetical Mass Spectrometry analysis of crude peptide products.

Final Cleavage and Purification

Following the completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • HPLC purification system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA

Protocol:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide and confirm the identity and purity by Mass Spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene - H+ Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Dibenzofulvene->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Start Start with Resin Coupling Fmoc-AA Coupling Start->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Protocol 1, 2, or 3) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Coupling Next AA Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final AA Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis Final_Product Lyophilized Biotin-PEG12 Peptide Analysis->Final_Product

Caption: Experimental workflow for synthesis and purification.

Conclusion

The selection of an appropriate Fmoc deprotection protocol is critical for the successful synthesis of high-quality peptides containing a biotin-PEG12 moiety. While the standard 20% piperidine in DMF protocol is often effective, milder conditions using 5% piperidine or a DBU/piperidine cocktail can be advantageous for sensitive or complex sequences. The provided protocols and comparative data serve as a guide for researchers to optimize their synthesis strategies. Final cleavage and purification by RP-HPLC are essential to obtain a highly pure biotin-PEG12 peptide suitable for downstream applications.

References

Application Notes and Protocols for Coupling Fmoc-Lys(biotin-PEG12)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of biotin (B1667282) and polyethylene (B3416737) glycol (PEG) moieties into peptides is a critical strategy in drug development and research for enhancing pharmacokinetic properties, increasing solubility, and enabling affinity-based purification and detection. Fmoc-Lys(biotin-PEG12)-OH is a key building block for site-specific biotinylation, featuring a long PEG spacer to minimize steric hindrance and improve accessibility of the biotin group. However, its large size and complex structure present significant challenges in solid-phase peptide synthesis (SPPS), particularly in achieving high coupling efficiency.

These application notes provide a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of Fmoc-Lys(biotin-PEG12)-OH into peptide sequences using automated synthesizers.

Challenges in Coupling Fmoc-Lys(biotin-PEG12)-OH

The primary challenge in coupling Fmoc-Lys(biotin-PEG12)-OH is its significant steric hindrance, which can lead to slow reaction kinetics and incomplete coupling, resulting in deletion sequences and lower purity of the final peptide. The PEG chain, while beneficial for solubility, can also create a microenvironment around the reactive carboxyl group that hinders its accessibility to the N-terminal amine of the growing peptide chain. Therefore, the choice of coupling reagent and the optimization of reaction conditions are paramount for successful synthesis.

Comparative Analysis of Common Coupling Reagents

Several classes of coupling reagents are available for SPPS, each with distinct activation mechanisms and efficiencies. For sterically hindered amino acids like Fmoc-Lys(biotin-PEG12)-OH, uronium/aminium salts and carbodiimides with activating additives are generally preferred.

Coupling ReagentClassKey Characteristics for Hindered CouplingsTypical Excess (Reagent/AA)Activation TimePotential Side Reactions
HATU Uronium/Aminium SaltHighly reactive, forms OAt-active ester. Excellent for difficult couplings with low racemization.[1]3-5 eq.5-15 minGuanidinylation of the N-terminus if used in large excess.
HBTU Uronium/Aminium SaltForms OBt-active ester, less reactive than HATU but still very effective.[1]3-5 eq.10-20 minGuanidinylation of the N-terminus if used in large excess.
DIC/Oxyma Carbodiimide/AdditiveOxyma Pure is a highly effective activating agent that minimizes racemization. The combination is a cost-effective and safe alternative to benzotriazole-based reagents.3-5 eq.5-15 minFormation of N-acylurea (inactive byproduct).
PyBOP Phosphonium SaltForms OBt-active ester. Efficient and generally avoids guanidinylation side reactions.3-5 eq.10-20 minByproducts can be challenging to remove in solution-phase synthesis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesizer.

Protocol 1: General Manual Coupling of Fmoc-Lys(biotin-PEG12)-OH

This protocol is suitable for manual synthesis or for adaptation to automated synthesizers.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Lys(biotin-PEG12)-OH

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Lys(biotin-PEG12)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • If the Kaiser test is negative, drain the reaction solution.

    • Wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Proceed with Synthesis: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Automated Coupling on a CEM Liberty Blue™ Synthesizer

This protocol utilizes microwave energy to enhance coupling efficiency.

Reagent Preparation:

  • Fmoc-Lys(biotin-PEG12)-OH: 0.2 M in DMF

  • Activator: 0.5 M HATU in DMF

  • Activator Base: 2 M DIPEA in NMP

  • Deprotection: 20% piperidine (B6355638) in DMF

Method Parameters:

  • Deprotection: Standard Fmoc deprotection cycle with microwave heating (e.g., 75°C for 3 minutes).

  • Coupling:

    • Amino Acid Delivery: Deliver 3 equivalents of Fmoc-Lys(biotin-PEG12)-OH solution.

    • Activator Delivery: Deliver 3 equivalents of HATU solution.

    • Activator Base Delivery: Deliver 6 equivalents of DIPEA solution.

    • Microwave Time: 5-10 minutes.

    • Microwave Power: 25 W.

    • Temperature: 75°C.

    • Agitation: Nitrogen bubbling.

  • Washing: Standard DMF washes after deprotection and coupling steps.

Note: For the CEM Liberty Blue™, a double coupling of Fmoc-Lys(biotin-PEG12)-OH is recommended to ensure complete incorporation.

Protocol 3: Automated Coupling on an Applied Biosystems 433A Synthesizer

This protocol is for a traditional, non-microwave automated synthesizer.

Reagent Preparation:

  • Fmoc-Lys(biotin-PEG12)-OH: 0.5 M in DMF/NMP (1:1)

  • Activator: 0.45 M HBTU/HOBt in DMF

  • Activator Base: 2 M DIPEA in NMP

  • Deprotection: 20% piperidine in NMP

Cycle Parameters:

  • Extended Coupling Time: Modify the standard coupling cycle to allow for a longer reaction time of at least 2 hours for Fmoc-Lys(biotin-PEG12)-OH.

  • Double Coupling: Program a second coupling cycle immediately following the first for this specific amino acid.

  • Reagent Equivalents: Use a 4-fold excess of the amino acid, activator, and base.

  • Washing: Ensure thorough washing with DMF/NMP after the coupling step to remove all soluble byproducts.

Visualizations

Biotin-Avidin Signaling Interaction

Biotinylated peptides are widely used as probes in biological systems due to the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin). This interaction can be used to detect and quantify the binding of the peptide to its target.

Biotin_Avidin_Interaction cluster_peptide Biotinylated Peptide cluster_target Biological System cluster_detection Detection Complex Peptide Peptide Sequence PEG PEG12 Spacer Peptide->PEG Target Target Receptor Peptide->Target Binding Biotin Biotin Avidin Streptavidin Biotin->Avidin High-Affinity Interaction (Kd ~ 10⁻¹⁵ M) PEG->Biotin Reporter Reporter (e.g., Fluorophore, Enzyme) Avidin->Reporter

Caption: Biotin-Avidin interaction workflow.

Experimental Workflow for Automated Coupling

The following diagram illustrates the key steps for incorporating Fmoc-Lys(biotin-PEG12)-OH in an automated peptide synthesizer.

Automated_Coupling_Workflow start Start Synthesis deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 pre_activation Pre-activation of Fmoc-Lys(biotin-PEG12)-OH + Coupling Reagent + Base wash1->pre_activation coupling Coupling to Resin-Bound Peptide (Extended Time / Double Coupling) pre_activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Coupling Monitoring (Kaiser Test - optional manual step) wash2->monitoring monitoring->coupling Incomplete (Recouple) next_cycle Proceed to Next Cycle monitoring->next_cycle Coupling Complete next_cycle->deprotection Continue Chain Elongation end End Synthesis next_cycle->end Final Amino Acid

References

Application Notes and Protocols: The Use of Fmoc-Lys(biotin-PEG12)-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Fmoc-Lys(biotin-PEG12)-OH is a versatile building block used in the synthesis of PROTACs, offering several advantages. The polyethylene (B3416737) glycol (PEG) portion of the linker enhances solubility and cell permeability of the PROTAC molecule. The biotin (B1667282) moiety serves as a valuable tool for various biochemical assays, including affinity purification, pull-down assays, and proximity-dependent biotinylation studies, aiding in the validation and mechanistic understanding of PROTACs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of complex PROTAC structures.

These application notes provide a comprehensive overview of the use of Fmoc-Lys(biotin-PEG12)-OH in PROTAC synthesis, including detailed protocols for synthesis and evaluation, as well as a summary of the impact of linker properties on PROTAC efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and the general experimental workflows for the synthesis and evaluation of PROTACs incorporating Fmoc-Lys(biotin-PEG12)-OH.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with Biotin-PEG12 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation POI Degradation Proteasome->Degradation Mediates Recycling->PROTAC

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow Experimental Workflow for Biotinylated PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate_Linker Incorporate Fmoc-Lys(biotin-PEG12)-OH SPPS->Incorporate_Linker Cleavage Cleavage and Purification Incorporate_Linker->Cleavage Characterization Characterization (Mass Spec, NMR) Cleavage->Characterization Binding_Assay Binary & Ternary Complex Formation Assays (e.g., SPR, ITC) Characterization->Binding_Assay Degradation_Assay Target Degradation Assay (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (IP-Western, ELISA) Degradation_Assay->Ubiquitination_Assay Functional_Assay Downstream Functional Assays Degradation_Assay->Functional_Assay

Workflow for Biotinylated PROTAC Synthesis & Evaluation

Quantitative Data on Linker Performance

The length and composition of the linker are critical for PROTAC efficacy. While specific data for Fmoc-Lys(biotin-PEG12)-OH is not always presented in a comparative format, studies on various PROTACs with different PEG linker lengths demonstrate the importance of linker optimization. The following tables summarize representative data on the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG12>1000<10
PEG1510085
PEG181095
PEG21396
PEG241590
PEG2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]

Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl/PEG12+
Alkyl/PEG16+++
Alkyl/PEG20++
Alkyl/PEG24+
(+ denotes low, ++ moderate, and +++ high degradation)

Table 3: Impact of Linker Length on Degradation of BRD4 [3]

PROTAC SeriesLinker CompositionBRD4 Degradation in H661 cells (DC50)
CRBN-based0 PEG units< 0.5 µM
CRBN-based1-2 PEG units> 5 µM
CRBN-based4-5 PEG units< 0.5 µM
VHL-basedIncreasing PEG lengthDecreased potency

Note: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Experimental Protocols

Synthesis of a Biotinylated PROTAC using Fmoc-Lys(biotin-PEG12)-OH via SPPS

This protocol describes the general steps for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide-based PROTAC using manual solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG12)-OH

  • Coupling reagents (e.g., HBTU, HATU, or HCTU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of Fmoc-Lys(biotin-PEG12)-OH:

    • Perform Fmoc deprotection on the N-terminus of the growing peptide chain.

    • Dissolve Fmoc-Lys(biotin-PEG12)-OH, a coupling reagent, and a base in DMF.

    • Add the solution to the resin and allow it to react for 2-4 hours, or until a negative Kaiser test is observed.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Second Ligand: Continue the SPPS cycles to attach the remaining part of the PROTAC, including the E3 ligase ligand, which may be coupled as a final building block.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the PROTAC from the solid support and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude PROTAC in cold diethyl ether, centrifuge to collect the solid, and purify by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final biotinylated PROTAC using mass spectrometry and NMR.

Target Protein Degradation Assay by Western Blot

This protocol details the steps to assess the degradation of a target protein in cells treated with a biotinylated PROTAC.

Materials:

  • Cell line expressing the target protein

  • Biotinylated PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the biotinylated PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane and run the gel.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (In Vitro Pull-Down)

This assay utilizes the biotin tag on the PROTAC to demonstrate the formation of the ternary complex.

Materials:

  • Biotinylated PROTAC

  • Purified recombinant target protein (POI)

  • Purified recombinant E3 ligase complex

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • PROTAC Immobilization: Incubate the biotinylated PROTAC with streptavidin-coated magnetic beads to immobilize the PROTAC. Wash the beads to remove unbound PROTAC.

  • Ternary Complex Formation: Incubate the PROTAC-bound beads with the purified POI and E3 ligase, alone or in combination, in a suitable binding buffer.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. An increase in the amount of both the POI and the E3 ligase pulled down in the presence of the PROTAC indicates ternary complex formation.

In-Cell Ubiquitination Assay

This protocol is to determine if the PROTAC induces ubiquitination of the target protein in cells.

Materials:

  • Cell line expressing the target protein

  • Biotinylated PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the biotinylated PROTAC in the presence or absence of a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody against the POI and protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates poly-ubiquitination of the target protein.

Conclusion

Fmoc-Lys(biotin-PEG12)-OH is a highly valuable chemical tool for the synthesis and evaluation of PROTACs. Its PEG linker can be optimized for length to enhance degradation efficacy, and the biotin tag facilitates a wide range of assays crucial for PROTAC characterization. The detailed protocols and comparative data provided in these application notes serve as a comprehensive resource for researchers in the field of targeted protein degradation, aiding in the rational design and development of novel therapeutic agents.

References

Application Notes & Protocols: Bioconjugation of Antibodies with Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis for numerous applications in detection, purification, and targeted delivery.[1][2] Biotinylated antibodies are critical reagents in a wide array of immunoassays, including ELISA, Western blotting, and immunohistochemistry (IHC), as well as in affinity purification and cell sorting applications.[3]

This document provides a detailed protocol for the bioconjugation of antibodies with Fmoc-Lys(biotin-PEG12)-OH. This specific reagent offers several advantages:

  • PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the conjugate and reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.[4][5]

  • Lysine (B10760008) Backbone: The lysine structure provides a familiar and biocompatible scaffold.

  • Terminal Carboxylic Acid: The free carboxylic acid group allows for a controlled, two-step conjugation to primary amines on the antibody using carbodiimide (B86325) chemistry (EDC/NHS), forming a stable amide bond.[4][6]

Principle of Conjugation

The conjugation strategy involves a two-step process targeting primary amines (the ε-amino group of lysine residues and the N-terminus) on the antibody.

  • Activation of Biotin Reagent: The carboxylic acid group on Fmoc-Lys(biotin-PEG12)-OH is first activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester.[6][7] This two-step activation is preferred as it increases the efficiency of the reaction and allows for better control by separating the activation of the reagent from its reaction with the antibody.[6][7]

  • Antibody Conjugation: The activated Sulfo-NHS ester of the biotin reagent is then introduced to the antibody solution. The ester reacts with primary amines on the antibody surface to form stable, covalent amide bonds, resulting in a biotinylated antibody.

The degree of biotinylation (the average number of biotin molecules conjugated per antibody) can be controlled by adjusting the molar ratio of the biotin reagent to the antibody during the reaction.[3]

Applications of Biotin-PEG12-Labeled Antibodies
  • Immunoassays: Used as detection antibodies in sandwich ELISAs, providing a binding site for streptavidin-enzyme conjugates (e.g., Streptavidin-HRP) for signal amplification.

  • Affinity Purification: Biotinylated antibodies can be used to capture their target antigen from a complex mixture. The entire complex is then easily isolated using streptavidin-coated magnetic beads or agarose (B213101) resin.[3][8]

  • Targeted Drug Delivery: The biotin moiety can be used to link the antibody to streptavidin-functionalized nanoparticles, liposomes, or drug payloads for targeted delivery applications.[9]

  • Flow Cytometry and Imaging: Serve as primary or secondary reagents in workflows where detection is mediated by fluorescently labeled streptavidin.

Data Presentation

Materials Required
Reagent / Material Supplier Example Purpose
Monoclonal Antibody (mAb)User-definedProtein to be biotinylated
Fmoc-Lys(biotin-PEG12)-OHBroadPharm, AxisPharmBiotinylation Reagent
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Thermo Fisher ScientificCarboxyl group activator
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes activated carboxyl group
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)-Buffer for EDC/Sulfo-NHS reaction
Conjugation Buffer (PBS, pH 7.2-7.5)-Buffer for antibody reaction
Quenching Buffer (1 M Tris-HCl, pH 8.0)-Terminates the conjugation reaction
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)Thermo Fisher ScientificPurification of the conjugate[3]
HABA/Avidin (B1170675) Assay Kit (e.g., Pierce™ Biotin Quantitation Kit)Thermo Fisher ScientificDetermination of biotin incorporation[10]
Optimization of Biotinylation

The degree of labeling (DOL), or biotin-to-antibody molar ratio, is a critical parameter for the performance of the conjugate. A low DOL may result in poor signal, while an excessively high DOL can lead to antibody aggregation or reduced antigen-binding affinity. The DOL can be optimized by varying the "challenge ratio" (the initial molar ratio of biotin reagent to antibody).

Table 1: Example Results from Varying Biotin Reagent Challenge Ratio

Challenge Ratio (Biotin:Antibody)Antibody ConcentrationReaction Time (hours)Final Degree of Labeling (DOL)
5:12 mg/mL22.1
10:12 mg/mL24.5
20:12 mg/mL27.8
40:12 mg/mL212.3

Note: Data are illustrative. Optimal DOL is application-dependent and should be determined empirically.

Experimental Protocols

Antibody Preparation

Critical: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and preservatives like sodium azide, as these will compete with the conjugation reaction.[11]

  • Buffer Exchange: If necessary, exchange the antibody buffer to the Conjugation Buffer (PBS, pH 7.2-7.5) . This can be done by dialysis against PBS or by using a desalting column with an appropriate molecular weight cutoff (e.g., >40 kDa for IgG).

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Conjugation Buffer. The conjugation efficiency can be dependent on the antibody concentration.[5]

Protocol for Antibody Biotinylation

This protocol is based on a two-step EDC/Sulfo-NHS activation of Fmoc-Lys(biotin-PEG12)-OH.

Step 1: Activation of Fmoc-Lys(biotin-PEG12)-OH

  • Prepare fresh stock solutions of the reagents. EDC and Sulfo-NHS are moisture-sensitive and should be dissolved immediately before use.[6]

    • Biotin Reagent: Dissolve Fmoc-Lys(biotin-PEG12)-OH in anhydrous DMSO or DMF to a concentration of 10 mM.

    • EDC: Dissolve in Activation Buffer to a concentration of 100 mM.

    • Sulfo-NHS: Dissolve in Activation Buffer to a concentration of 100 mM.

  • In a microcentrifuge tube, combine the reagents in the following order to create the activated biotin reagent:

    • 10 µL of 10 mM Fmoc-Lys(biotin-PEG12)-OH

    • 10 µL of 100 mM EDC

    • 10 µL of 100 mM Sulfo-NHS

  • Vortex briefly and incubate at room temperature for 15-30 minutes to allow for the formation of the Sulfo-NHS ester.

Step 2: Conjugation to Antibody

  • Add the entire 30 µL of the activated biotin reagent mixture to your prepared antibody solution. The amount of antibody solution will depend on the desired challenge ratio. For a 20:1 challenge ratio with 1 mg of a 150 kDa IgG antibody:

    • 1 mg IgG ≈ 6.67 nmol

    • 20-fold molar excess ≈ 133.4 nmol biotin reagent

    • The activation mix contains 100 nmol of biotin reagent, so scale accordingly.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quench Reaction: Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Purification of the Biotinylated Antibody

It is essential to remove unreacted biotin reagent, as its presence can interfere with downstream applications and DOL determination.[1][10]

  • Prepare a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) according to the manufacturer's instructions, equilibrating it with PBS, pH 7.4.

  • Apply the entire quenched reaction mixture to the center of the column.

  • Centrifuge the column as per the manufacturer's protocol.

  • Collect the eluate, which contains the purified biotinylated antibody. The small, unconjugated biotin molecules will be retained in the column matrix.

Characterization: Determining the Degree of Labeling (DOL)

The HABA (4'-Hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for determining the extent of biotinylation.[1][10]

Principle: The HABA dye binds to avidin, producing a color with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change in absorbance is directly proportional to the amount of biotin in the sample.[10][12]

Protocol (using a commercial kit):

  • Determine the concentration of the purified biotinylated antibody (mg/mL) by measuring its absorbance at 280 nm (A280).

  • Follow the manufacturer's protocol for the HABA/Avidin assay. Typically:

    • Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (this is the blank reading).[10]

    • Add a known volume of your purified biotinylated antibody solution to the cuvette, mix, and wait for the reading to stabilize.

    • Measure the final absorbance at 500 nm.[10]

  • Calculate the DOL: The number of moles of biotin per mole of antibody can be calculated using the formula provided by the kit manufacturer, which is derived from the Beer-Lambert law and takes into account the change in absorbance and the molar extinction coefficients of the HABA/Avidin complex.

Visualizations

Workflow for Antibody Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reagent Reagent Activation cluster_conjugation Conjugation & Purification cluster_analysis Analysis A 1. Antibody Buffer Exchange (to amine-free PBS) B 2. Adjust Antibody Concentration (1-5 mg/mL) A->B E 5. Add Activated Reagent to Antibody (React 2h) B->E C 3. Prepare fresh EDC, Sulfo-NHS, and Biotin Reagent D 4. Mix Reagents (Activate for 15 min) C->D D->E F 6. Quench Reaction (e.g., Tris buffer) E->F G 7. Purify Conjugate (Desalting Column) F->G H 8. Measure Protein Concentration (A280) G->H I 9. Determine DOL (HABA Assay) H->I J Final Product: Biotinylated Antibody I->J

Caption: Experimental workflow for antibody biotinylation.

Chemistry of EDC/Sulfo-NHS Activation

EDC_NHS_Chemistry reagent Fmoc-Lys(biotin-PEG12)-OH R-COOH intermediate O-Acylisourea Intermediate (Unstable) reagent->intermediate + EDC edc {EDC} stable_intermediate Amine-Reactive Sulfo-NHS Ester (More Stable) intermediate->stable_intermediate + Sulfo-NHS sulfo_nhs {Sulfo-NHS} conjugate {Final Conjugate | Ab-NH-CO-R} stable_intermediate->conjugate + Antibody-NH2 antibody {Antibody | Ab-NH2}

Caption: Activation of the biotin reagent via EDC/Sulfo-NHS chemistry.

Application Example: Sandwich ELISA

Sandwich_ELISA cluster_surface ELISA Plate Surface Cap_Ab Capture Antibody Antigen Target Antigen Cap_Ab->Antigen binds Biotin_Ab Biotinylated Detection Antibody Antigen->Biotin_Ab binds Strep_HRP Streptavidin-HRP Conjugate Biotin_Ab->Strep_HRP binds (Biotin-Streptavidin) Substrate Substrate Strep_HRP->Substrate acts on Signal Colorimetric Signal Substrate->Signal produces

Caption: Role of a biotinylated antibody in a sandwich ELISA.

References

Troubleshooting & Optimization

Improving solubility of Fmoc-Lys(biotin-PEG12)-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(biotin-PEG12)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this reagent in Dimethylformamide (DMF) during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lys(biotin-PEG12)-OH and what are its general solubility properties?

Fmoc-Lys(biotin-PEG12)-OH is a derivative of the amino acid lysine (B10760008) used in solid-phase peptide synthesis (SPPS). It contains three key components:

  • An Fmoc protecting group on the alpha-amino group, which is removed during peptide synthesis.

  • A biotin (B1667282) molecule attached to the side chain, used for labeling and affinity purification of the final peptide.

  • A polyethylene glycol (PEG12) linker that connects the biotin to the lysine. This hydrophilic PEG spacer is designed to improve the water solubility of the resulting biotinylated molecule.[1][2]

While the PEG linker enhances water solubility, the overall solubility in organic solvents like DMF can still be challenging due to the complex structure. It is also reported to be soluble in methylene (B1212753) chloride, DMAC, and DMSO.[3][4]

Q2: Why is achieving good solubility of Fmoc-Lys(biotin-PEG12)-OH in DMF important?

DMF is a common solvent used in Fmoc-based solid-phase peptide synthesis for both the coupling and deprotection steps.[5][6] Ensuring the complete dissolution of Fmoc-Lys(biotin-PEG12)-OH in DMF is critical for:

  • Efficient coupling reactions: Poor solubility can lead to incomplete reactions, resulting in lower peptide yields and the formation of deletion sequences.

  • Accurate concentration determination: Undissolved material can lead to errors in determining the actual concentration of the amino acid solution, affecting the stoichiometry of the coupling reaction.

  • Preventing blockages: In automated peptide synthesizers, insoluble particles can clog tubing and filters, interrupting the synthesis process.

Q3: What are the primary reasons for the poor solubility of Fmoc-Lys(biotin-PEG12)-OH in DMF?

Several factors can contribute to the limited solubility of this reagent:

  • Molecular Complexity: The large, multi-component structure of the molecule can make it difficult to solvate effectively.

  • Intermolecular Interactions: The biotin and Fmoc groups can participate in intermolecular hydrogen bonding and π-stacking, leading to aggregation and reduced solubility.

  • Solvent Quality: The presence of impurities in DMF, such as dimethylamine (B145610) from its degradation, can affect the solubility and stability of Fmoc-amino acids.[5]

Troubleshooting Guide: Improving Solubility in DMF

If you are encountering difficulties dissolving Fmoc-Lys(biotin-PEG12)-OH in DMF, consider the following troubleshooting strategies.

dot

Caption: Troubleshooting workflow for improving solubility.

Solubility Data for Similar Compounds
Solvent/MixtureConcentrationTemperatureObservationsReference
NMP0.1 M40°CSoluble with heating.[7]
DMF + DIPEA75 mg in 1 mL DMF + 80 µL DIPEARoom TempSoluble.[7]
DCM + NMP (2:1 v/v)Not specifiedNot specifiedUsed to dissolve the product.[7]
DMF1 mMRoom TempReconstitutable.[8]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

This protocol is the first step for dissolving Fmoc-Lys(biotin-PEG12)-OH for use in SPPS.

  • Preparation: Ensure your DMF is high purity (peptide synthesis grade) and fresh.

  • Weighing: Accurately weigh the required amount of Fmoc-Lys(biotin-PEG12)-OH in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration.

  • Mixing: Vortex the solution for 2-5 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the troubleshooting protocols.

Protocol 2: Dissolution with Sonication and Gentle Warming

Use this protocol if the standard method fails.

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Sonication: Place the vial in a sonicating water bath for 5-10 minutes. Be cautious to avoid overheating.

  • Gentle Warming: If sonication is insufficient, warm the solution to 30-40°C with gentle agitation. For a related compound, Fmoc-Lys(Biotin)-OH, heating to 40°C in NMP was effective.[7]

  • Cooling and Observation: Allow the solution to cool to room temperature and inspect for any precipitation.

dot```dot graph DissolutionProtocol { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Prepare Reagent and DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="Vortex at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Is it fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sonicate [label="Sonicate for 5-10 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Is it fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; warm [label="Warm to 30-40°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check3 [label="Is it fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Solution Ready for Use", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Alternative Solvents/Additives", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> vortex; vortex -> check1; check1 -> success [label="Yes"]; check1 -> sonicate [label="No"]; sonicate -> check2; check2 -> success [label="Yes"]; check2 -> warm [label="No"]; warm -> check3; check3 -> success [label="Yes"]; check3 -> fail [label="No"]; }

Caption: Logical relationships of solubility issues and solutions.

References

Troubleshooting low coupling efficiency of Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Lys(biotin-PEG12)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving optimal coupling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low coupling efficiency when incorporating Fmoc-Lys(biotin-PEG12)-OH into my peptide sequence. What are the potential causes?

Low coupling efficiency with Fmoc-Lys(biotin-PEG12)-OH is a common challenge primarily due to its significant steric bulk and potential solubility issues. The large biotin-PEG12 moiety can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, aggregation of the peptide-resin can block reactive sites.

Q2: How can I improve the solubility of Fmoc-Lys(biotin-PEG12)-OH during coupling?

Fmoc-Lys(biotin-PEG12)-OH and other biotinylated amino acids can exhibit poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[1] To improve solubility, consider the following:

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) has been shown to be a better solvent for Fmoc-Lys(Biotin)-OH than DMF.[1] A mixture of Dichloromethane (DCM) and NMP (e.g., 2:1 v/v) can also be effective.[1] The use of Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent can also improve the solubility of biotin.[2]

  • Additives: The addition of Diisopropylethylamine (DIPEA) to the solvent can enhance the solubility of Fmoc-Lys(Biotin)-OH in DMF.[1]

  • Heating: Gentle heating (e.g., to 40°C) can aid in the dissolution of the amino acid in NMP.[1]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like Fmoc-Lys(biotin-PEG12)-OH?

For sterically hindered amino acids, more powerful coupling reagents are recommended. Onium salt-based reagents are generally preferred.[3] Consider using:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings due to its high reactivity.[4][5]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often shows high coupling efficiency and can be faster than HBTU.[5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with high efficiency, often comparable or superior to HATU, and a better safety profile as it is not based on potentially explosive benzotriazoles.[4][5]

Q4: What adjustments can I make to the coupling protocol to improve efficiency?

Several protocol modifications can help overcome low coupling efficiency:

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of the activated amino acid and coupling reagents. This is a common strategy for difficult residues.[6]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[6]

  • Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure completion.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can improve efficiency, but should be done with caution to avoid potential side reactions like racemization.[3]

Q5: How can I monitor the completeness of the coupling reaction?

The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the peptide-resin.[3] A positive result (blue/purple beads) indicates incomplete coupling, and a recoupling step is necessary. For sequences terminating in proline, where the Kaiser test is not effective due to the secondary amine, a chloranil (B122849) test can be used.

Quantitative Data on Coupling Reagent Performance

Coupling ReagentTypical Yield (%)Key AdvantagesConsiderations
HATU ~99Very high coupling efficiency, effective for sterically hindered residues.[7]Based on potentially explosive HOAt, higher cost.[4][5]
HBTU ~95-98Widely used, good efficiency for standard couplings.[7]Can cause racemization with some amino acids.[5]
HCTU >98High coupling efficiency, often faster than HBTU.[5]More expensive than HBTU.[5]
COMU >99Excellent efficiency, safer alternative to HOBt/HOAt-based reagents.[4][7]Higher cost.[5]
PyBOP ~95Effective for sterically hindered couplings.[5][7]Can be less efficient than HATU for some sequences.[5]

Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG12)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF or a suitable solvent mixture (e.g., DMF/DMSO or NMP).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, proceed to the next step. If negative, consider a second coupling.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Troubleshooting Protocol for Low Coupling Efficiency
  • Solvent Optimization: Prepare the Fmoc-Lys(biotin-PEG12)-OH solution in NMP or a DMF/DMSO (1:1) mixture. Gentle warming may be applied to aid dissolution.

  • Choice of Reagent: Use a high-efficiency coupling reagent such as COMU or HATU.

  • Double Coupling: After the initial 1-2 hour coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Lys(biotin-PEG12)-OH. Allow the second coupling to proceed for an additional 1-2 hours or overnight.

  • Elevated Temperature: If low efficiency persists, perform the coupling at 40°C. Ensure the stability of your peptide sequence at this temperature.

  • Monitoring: After the coupling steps, perform a thorough wash and monitor with the Kaiser test.

Visualizations

TroubleshootingWorkflow start Start: Low Coupling Efficiency with Fmoc-Lys(biotin-PEG12)-OH check_solubility Is the amino acid fully dissolved? start->check_solubility optimize_solvent Optimize Solvent: - Use NMP or DMF/DMSO - Add DIPEA - Gentle warming check_solubility->optimize_solvent No check_reagent Review Coupling Reagent check_solubility->check_reagent Yes optimize_solvent->check_solubility use_strong_reagent Use High-Efficiency Reagent: - HATU, HCTU, or COMU check_reagent->use_strong_reagent Using standard reagent double_couple Perform Double Coupling check_reagent->double_couple Using strong reagent use_strong_reagent->double_couple extend_time Extend Coupling Time (2-4h or overnight) double_couple->extend_time increase_temp Increase Temperature (e.g., 40°C) extend_time->increase_temp kaiser_test Perform Kaiser Test increase_temp->kaiser_test success Coupling Successful kaiser_test->success Negative cap_and_proceed Cap unreacted amines and proceed kaiser_test->cap_and_proceed Positive after all attempts SignalingPathways cluster_activation Activation Step cluster_coupling Coupling Step cluster_potential_issues Potential Issues Leading to Low Efficiency AA Fmoc-Lys(biotin-PEG12)-OH (Carboxylic Acid) Activated_AA Activated Amino Acid (Reactive Ester) AA->Activated_AA CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA NewPeptideBond New Peptide Bond Formation Activated_AA->NewPeptideBond PeptideResin Peptide-Resin (Free N-terminus) PeptideResin->NewPeptideBond StericHindrance Steric Hindrance from Biotin-PEG12 moiety StericHindrance->NewPeptideBond Inhibits PoorSolubility Poor Solubility of Activated Amino Acid PoorSolubility->Activated_AA Reduces Concentration Aggregation Peptide-Resin Aggregation Aggregation->PeptideResin Blocks Site

References

Preventing side reactions during Fmoc-Lys(biotin-PEG12)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of Fmoc-Lys(biotin-PEG12)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating Fmoc-Lys(biotin-PEG12)-OH?

A1: The most prevalent issues are not typically side reactions with the biotin (B1667282) or PEG moieties themselves, but rather process-related problems stemming from the reagent's physical properties. These include:

  • Incomplete Coupling: Due to the steric bulk and potential for poor solubility of Fmoc-Lys(biotin-PEG12)-OH, the coupling reaction may not go to completion, leading to deletion sequences.

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support. While the PEG chain on Fmoc-Lys(biotin-PEG12)-OH is hydrophilic and can help mitigate this, aggregation can still occur, hindering subsequent reaction steps.[1]

  • Racemization: Although less common with standard coupling reagents, racemization can occur, particularly with prolonged activation times or the use of stronger bases. Modern coupling reagents like HATU and HCTU are designed to minimize racemization.[2]

Q2: I'm observing a significant amount of deletion sequence corresponding to the absence of the biotinylated lysine. What is the likely cause and how can I fix it?

A2: This is a classic sign of incomplete coupling. Several factors could be at play:

  • Poor Solubility: Fmoc-Lys(biotin-PEG12)-OH has limited solubility in standard SPPS solvents like Dimethylformamide (DMF).[3] If the reagent is not fully dissolved, its effective concentration is too low for efficient coupling.

  • Steric Hindrance: The bulky nature of the biotin-PEG12 side chain can slow down the coupling reaction.

  • Insufficient Activation/Coupling Time: Standard coupling times may not be sufficient for this large amino acid derivative.

Troubleshooting Steps:

  • Improve Solubility:

    • Use N-Methyl-2-pyrrolidone (NMP) as the solvent, in which Fmoc-Lys(Biotin)-OH has better solubility.[3]

    • Prepare a solution in a mixture of DMF and Diisopropylethylamine (DIPEA). For example, 75 mg of Fmoc-Lys(Biotin)-OH is soluble in 1 ml of DMF containing 80 microliters of DIPEA.[3]

    • A 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP has also been reported to be effective.[3]

  • Optimize Coupling Chemistry:

    • Employ a more efficient coupling reagent. Uronium/aminium salts like HATU and HCTU are generally more effective for sterically hindered amino acids than carbodiimides or phosphonium (B103445) salts like PyBOP.[2]

    • Increase the equivalents of the amino acid and coupling reagents.

    • Extend the coupling time. Monitor the reaction using a qualitative test like the Kaiser test to ensure it goes to completion.

    • Perform a "double coupling," where after the initial coupling reaction, the resin is washed and subjected to a second, fresh coupling solution.

Q3: My peptide is difficult to purify, and I suspect aggregation occurred during synthesis. How can I prevent this when using Fmoc-Lys(biotin-PEG12)-OH?

A3: Peptide aggregation during SPPS is a sequence-dependent problem where peptide chains interact with each other, blocking reaction sites.[4][5] While the hydrophilic PEG linker of Fmoc-Lys(biotin-PEG12)-OH helps, it may not be enough to prevent aggregation of certain peptide sequences.

Preventative Measures:

  • Solvent Choice: Use NMP or add chaotropic salts like LiCl to the DMF to disrupt hydrogen bonding and aggregation.

  • "Difficult Sequence" Protocols: For sequences known to be prone to aggregation, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid residue preceding the difficult region.[6]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.[4]

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and help to break up aggregates.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating large or sterically hindered amino acids. The following table summarizes a comparative study of PyBOP, HATU, and HCTU for the synthesis of two different peptides.

ParameterCoupling ReagentPeptide 1 (ACP 65-74)Peptide 2 (Aβ 1-42)
Crude Purity (%)
2 x 1 min couplingPyBOP48.1140.10
HATU83.6389.63
HCTU79.8688.29
2 x 20 min couplingPyBOP70.2788.54
HATU79.9191.23
HCTU80.5292.11
Reaction Half-life (min) for Aza-Peptide Synthesis PyBOP150-
HATU40-
HCTU40-
Acylation Yield (%) for Aza-Peptide Synthesis PyBOP~65-
HATU~100-
HCTU~55-
Data adapted from a comparative analysis by BenchChem.[2]

Key Observations:

  • HATU and HCTU consistently result in higher crude purity, especially with shorter coupling times.[2]

  • For challenging sequences like Aβ 1-42, the performance difference between the coupling reagents is more pronounced.[2]

  • In the context of aza-peptide synthesis, which presents a difficult coupling, HATU provided a significantly higher acylation yield compared to PyBOP and HCTU.[2]

Experimental Protocols

Protocol 1: Standard Coupling with HCTU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG12)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in NMP. Note: Ensure the amino acid is fully dissolved before proceeding.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete reaction, continue coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Double Coupling for Difficult Incorporations
  • Follow steps 1-5 of the Standard Coupling Protocol.

  • After the initial coupling time (e.g., 1 hour), drain the reaction vessel.

  • Wash the resin with DMF (3-5 times).

  • Prepare a fresh solution of activated Fmoc-Lys(biotin-PEG12)-OH as described in step 4 of the standard protocol.

  • Add the fresh solution to the resin and continue coupling for an additional 1-2 hours.

  • Perform a Kaiser test to confirm completion.

  • Wash the resin thoroughly with DMF (5-7 times).

Visualizations

experimental_workflow Experimental Workflow for Fmoc-Lys(biotin-PEG12)-OH Incorporation start Start: Swell Resin in DMF/NMP deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Fmoc-Lys(biotin-PEG12)-OH (e.g., with HCTU/DIPEA in NMP) activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring decision Coupling Complete? monitoring->decision wash2 Wash (DMF) decision->wash2 Yes double_coupling Perform Double Coupling decision->double_coupling No next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->monitoring

Caption: Workflow for incorporating Fmoc-Lys(biotin-PEG12)-OH.

troubleshooting_flowchart Troubleshooting Incomplete Coupling start Problem: Incomplete Coupling (Positive Kaiser Test) check_solubility Is the amino acid fully dissolved? start->check_solubility improve_solubility Action: Use NMP or DMF/DIPEA mixture check_solubility->improve_solubility No check_reagents Are coupling reagents efficient enough? check_solubility->check_reagents Yes improve_solubility->start upgrade_reagents Action: Switch to HATU/HCTU check_reagents->upgrade_reagents No check_time Is coupling time sufficient? check_reagents->check_time Yes upgrade_reagents->start extend_time Action: Increase coupling time and/or perform double coupling check_time->extend_time No solution Re-monitor reaction check_time->solution Yes extend_time->solution

Caption: Logic for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Optimization of Biotin Detection in Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing biotin (B1667282) detection in Western blots. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflow. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the detection of biotinylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of detecting biotinylated proteins in a Western blot?

The detection of biotinylated proteins in Western blotting leverages the high-affinity interaction between biotin (Vitamin H) and streptavidin (or avidin).[1][2] The general workflow involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing with a streptavidin conjugate, typically linked to an enzyme like Horseradish Peroxidase (HRP).[3][4][5] This enzyme then reacts with a chemiluminescent substrate to produce a signal that can be detected.[2]

Q2: Why am I seeing high background on my blot?

High background can obscure your protein of interest and make data interpretation difficult.[6][7] Common causes include:

  • Insufficient Blocking: The blocking step is critical to prevent non-specific binding of the detection reagents to the membrane.[6][8][9]

  • Inappropriate Blocking Agent: Using non-fat dry milk is often not recommended for biotin-streptavidin detection systems because milk contains endogenous biotin, which can lead to high background.[10][11][12][13][14]

  • High Concentration of Streptavidin-HRP: Using too much streptavidin-HRP conjugate can lead to increased non-specific binding.[7][9][11]

  • Inadequate Washing: Insufficient washing will not effectively remove unbound streptavidin-HRP, resulting in a dirty blot.[6][9][15]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[9]

Q3: I am not getting any signal or the signal is very weak. What could be the problem?

A weak or absent signal can be due to several factors:

  • Inefficient Biotinylation: The protein of interest may not be efficiently biotinylated.[5]

  • Low Protein Abundance: The target protein may be present in very low amounts in your sample.[11]

  • Suboptimal Streptavidin-HRP Concentration: The concentration of the streptavidin-HRP conjugate may be too low.[11]

  • Inefficient Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. You can check transfer efficiency using Ponceau S staining.[4]

  • Expired Reagents: Ensure that the streptavidin-HRP and the chemiluminescent substrate have not expired.[16]

Q4: What are the unexpected, non-specific bands on my blot?

Non-specific bands can arise from a few sources:

  • Endogenous Biotinylated Proteins: Many cells and tissues contain naturally biotinylated proteins, which will be detected by streptavidin-HRP.[17][18][19] These proteins are often involved in crucial metabolic pathways.[19] For example, the 22 kDa biotin carboxyl carrier protein (BCCP) is a common endogenous biotinylated protein in E. coli.[20][21][22][23]

  • Contamination: Contaminated buffers or equipment can introduce proteins that may be non-specifically detected.[11]

  • Cross-reactivity of Antibodies: If using a biotinylated antibody, it may be cross-reacting with other proteins in the lysate.[11]

Troubleshooting Guides

Issue 1: High Background

High background is a common issue that can often be resolved with careful optimization of your protocol.

Potential Cause Recommended Solution
Inappropriate Blocking Buffer Avoid using non-fat dry milk as it contains endogenous biotin.[10][11][12][13][14] Use a 1-5% Bovine Serum Albumin (BSA) solution in TBST or PBST for blocking.[10][24] Protein-free blocking buffers are also a suitable alternative.[13]
Insufficient Blocking Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9][24][25]
Streptavidin-HRP Concentration Too High Titrate the streptavidin-HRP conjugate to determine the optimal concentration. Typical dilutions range from 1:5,000 to 1:20,000.[3][10][26]
Inadequate Washing Increase the number and duration of washing steps. For example, perform 4-5 washes of 5 minutes each with a sufficient volume of washing buffer (e.g., TBST).[9][14][15]
Membrane Handing Handle the membrane with clean forceps and ensure it does not dry out during the procedure.[9][11]
Issue 2: Endogenous Biotin Interference

The presence of endogenous biotinylated proteins in your sample can lead to the detection of false-positive bands.[17][18][19]

This protocol is designed to block endogenous biotin before the addition of your biotinylated probe.[18]

  • Initial Blocking: Block the membrane as usual with a protein-based blocker like 3-5% BSA in TBST for 1 hour at room temperature.[18][24]

  • Streptavidin Incubation: Incubate the membrane with an excess of unconjugated streptavidin (e.g., 0.1 mg/ml in wash buffer) for 15-30 minutes at room temperature. This will bind to the endogenous biotin on the blotted proteins.[18]

  • Washing: Wash the membrane thoroughly three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound streptavidin.[18]

  • Biotin Incubation: Incubate the membrane with an excess of free biotin (e.g., 0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin that was added in step 2.[18]

  • Final Washing: Wash the membrane again three times for 10 minutes each with wash buffer.[18]

  • Proceed with Detection: The membrane is now ready for incubation with your biotinylated antibody or probe, followed by streptavidin-HRP.

G cluster_0 Western Blot Transfer Complete cluster_1 Blocking Steps cluster_2 Detection Steps A Membrane with Transferred Proteins B 1. Standard Blocking (e.g., 5% BSA in TBST) A->B C 2. Incubate with Excess Streptavidin B->C D 3. Wash to Remove Unbound Streptavidin C->D E 4. Incubate with Excess Free Biotin D->E F 5. Final Wash E->F G Incubate with Biotinylated Primary Antibody F->G H Incubate with Streptavidin-HRP G->H I Add Chemiluminescent Substrate and Image H->I

Caption: Workflow for blocking endogenous biotin in Western blots.

Issue 3: Weak or No Signal

A faint or absent signal can be frustrating, but systematic troubleshooting can often identify the cause.

G A Weak or No Signal Detected B Check Protein Transfer with Ponceau S Stain A->B C Transfer Inefficient? B->C D Optimize Transfer Conditions (Time, Voltage, Buffer) C->D Yes E Transfer Efficient C->E No F Increase Streptavidin-HRP Concentration E->F G Increase Primary Antibody Concentration (if applicable) E->G H Extend Substrate Incubation Time E->H I Check Reagent Expiration Dates (Substrate, Conjugate) E->I J Consider Increasing Protein Load E->J

Caption: Decision tree for troubleshooting weak or no signal.

Reagent Starting Dilution Range Optimization Strategy
Biotinylated Primary Antibody As per manufacturer's datasheetIf the signal is weak, decrease the dilution factor (increase concentration). If the background is high, increase the dilution factor (decrease concentration).
Streptavidin-HRP 1:5,000 - 1:20,000[3][10][26]Start with a mid-range dilution (e.g., 1:10,000) and adjust based on signal intensity and background.

Key Experimental Protocols

Standard Protocol for Biotin Detection
  • Gel Electrophoresis & Transfer: Separate protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane according to standard procedures.[4]

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[10][24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]

  • Primary Antibody Incubation (if applicable): If using a biotinylated primary antibody, incubate the membrane with the antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.[3]

  • Washing: Repeat the washing step as in step 3.[3]

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (e.g., 1:5,000 to 1:15,000) for 1 hour at room temperature.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using a CCD camera or film.[3]

Signaling Pathway: Streptavidin-Biotin Interaction

G cluster_0 On the Membrane cluster_1 Detection Reagents Protein Target Protein Biotin Biotin Protein->Biotin Covalently Attached Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding HRP HRP Enzyme Streptavidin->HRP Conjugated Substrate Chemiluminescent Substrate HRP->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal Produces

Caption: Biotin-Streptavidin detection mechanism in Western blotting.

References

Fmoc-Lys(biotin-PEG12)-OH stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Fmoc-Lys(biotin-PEG12)-OH under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Fmoc-Lys(biotin-PEG12)-OH?

A1: The recommended storage condition for Fmoc-Lys(biotin-PEG12)-OH is at -20°C in a desiccated environment.[1][2][3] It is crucial to prevent exposure to moisture. When using the reagent, it should be allowed to warm to room temperature before opening to avoid condensation.[1] For stock solutions, use dry solvents and store them frozen when not in use.[1]

Q2: At what pH range is the Fmoc protecting group labile?

A2: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[4] It is rapidly cleaved under basic conditions. While typically removed using a 20% piperidine (B6355638) solution in DMF during solid-phase peptide synthesis, it is also sensitive to other basic aqueous environments.[4][5] The stability of the Fmoc group significantly decreases as the pH rises above 8.

Q3: How stable is the biotin (B1667282) moiety at different pH values?

A3: Biotin is generally stable in moderately acidic and neutral aqueous solutions.[6][7] These solutions can often be heat-sterilized.[6] However, biotin's stability decreases in alkaline solutions, particularly at a pH above 9.[6][7]

Q4: What is the stability of the PEG linker under various pH conditions?

A4: Polyethylene glycol (PEG) linkers are generally stable across a wide pH range. However, prolonged exposure to strong acids or bases can lead to degradation. The aging of PEG solutions can be accelerated by factors such as elevated temperature, light, and the presence of oxygen, which can lead to a decrease in the pH of the solution over time.[3][8]

Q5: How stable is the amide bond linking the biotin-PEG12 moiety to the lysine (B10760008) side chain?

A5: The amide bond is exceptionally stable, especially around neutral pH. Its hydrolysis is catalyzed by both acid and base, but the uncatalyzed hydrolysis rate at neutral pH is extremely slow, with a half-life estimated to be in the hundreds of years at room temperature.[9] Therefore, under typical experimental conditions, the amide bond is the most stable linkage in the Fmoc-Lys(biotin-PEG12)-OH molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Premature Fmoc group removal during an experiment. The pH of the reaction buffer is too high (alkaline).Maintain the pH of your experimental solution in the neutral to slightly acidic range (pH 6.0-7.5) to ensure the stability of the Fmoc group.
Loss of biotin activity or inability to bind to avidin/streptavidin. The experimental conditions are too basic (pH > 9), leading to biotin degradation.Adjust the pH of your solution to be within the optimal range for biotin stability (moderately acidic to neutral).
Unexpected side products or degradation of the reagent. The reagent has been stored improperly, leading to degradation. This could be due to moisture, exposure to light, or elevated temperatures.Always store the reagent at -20°C in a desiccated container. Allow the vial to equilibrate to room temperature before opening. Prepare stock solutions with anhydrous solvents.
Low coupling efficiency in peptide synthesis. The carboxylic acid group is not properly activated, or there is steric hindrance.Ensure appropriate activation of the carboxylic acid using standard coupling reagents (e.g., HCTU, HATU). The PEG12 spacer is designed to reduce steric hindrance.[10]

Data Summary

The stability of Fmoc-Lys(biotin-PEG12)-OH is primarily dictated by the lability of its constituent parts at different pH values. The following tables summarize the stability of each key component.

Table 1: Stability of the Fmoc Group in Aqueous Solutions

pH RangeStabilityNotes
< 6.0 HighThe Fmoc group is stable in acidic conditions.
6.0 - 7.5 ModerateGenerally stable for short-term experiments. Prolonged incubation may lead to minor hydrolysis.
7.5 - 8.5 LowIncreased rate of hydrolysis. Avoid prolonged exposure.
> 8.5 Very LowRapid removal of the Fmoc group.

Table 2: Stability of the Biotin Moiety

pH RangeStabilityNotes
< 6.0 HighBiotin is stable in acidic conditions.
6.0 - 8.0 HighOptimal stability in neutral pH.
8.0 - 9.0 ModerateStability begins to decrease.
> 9.0 LowIncreased degradation in alkaline solutions.[6][7]

Table 3: Stability of the PEG Linker and Amide Bond

ComponentpH RangeStabilityNotes
PEG Linker 2.0 - 10.0HighGenerally stable across a broad pH range under typical experimental conditions.
Amide Bond 3.0 - 10.0Very HighExtremely stable around neutral pH. Hydrolysis is accelerated at pH extremes but is very slow under non-enzymatic conditions.[1][9]

Experimental Protocols

Protocol for Assessing Fmoc Group Stability in an Aqueous Buffer

This protocol provides a general method for determining the stability of the Fmoc group on Fmoc-Lys(biotin-PEG12)-OH at a specific pH.

  • Buffer Preparation : Prepare a series of buffers at the desired pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Stock Solution Preparation : Prepare a concentrated stock solution of Fmoc-Lys(biotin-PEG12)-OH in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Incubation : Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C).

  • Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis : Analyze the aliquots by reverse-phase HPLC (RP-HPLC) with a UV detector set to monitor the disappearance of the Fmoc-containing compound (typically around 265 nm, 301 nm for the dibenzofulvene byproduct).

  • Data Interpretation : Calculate the percentage of the remaining Fmoc-Lys(biotin-PEG12)-OH at each time point to determine its half-life at each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers at Varying pH incubation Incubate Reagent in Buffers at Controlled Temperature prep_buffer->incubation prep_stock Prepare Reagent Stock Solution prep_stock->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc RP-HPLC Analysis with UV Detection sampling->hplc data_analysis Calculate Half-life at Each pH hplc->data_analysis

Caption: Workflow for assessing the pH stability of Fmoc-Lys(biotin-PEG12)-OH.

logical_relationship cluster_conditions pH Conditions cluster_stability Component Stability acidic Acidic (pH < 6) fmoc Fmoc Group acidic->fmoc Stable biotin Biotin acidic->biotin Stable peg_amide PEG & Amide acidic->peg_amide Stable neutral Neutral (pH 6-7.5) neutral->fmoc Moderately Stable neutral->biotin Stable neutral->peg_amide Very Stable basic Basic (pH > 7.5) basic->fmoc Unstable basic->biotin Less Stable basic->peg_amide Stable

Caption: Relationship between pH and component stability of Fmoc-Lys(biotin-PEG12)-OH.

References

Technical Support Center: HPLC Purification of Biotin-PEG12 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of biotin-PEG12 labeled peptides. It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC purification of a biotin-PEG12 labeled peptide?

A successful purification strategy for biotin-PEG12 labeled peptides typically begins with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The initial conditions can be optimized based on the specific characteristics of the peptide.

Q2: How does the biotin-PEG12 modification affect my peptide's behavior on RP-HPLC?

The biotin-PEG12 tag is a hydrophobic moiety. Its addition to a peptide will generally increase the peptide's retention time on a reversed-phase column compared to the unlabeled peptide. The polyethylene (B3416737) glycol (PEG) component is also quite hydrophobic and will contribute significantly to this retention.

Q3: What are the best practices for preparing my biotin-PEG12 labeled peptide sample for HPLC?

Proper sample preparation is critical for a successful purification. Before injection, it is essential to ensure that the lyophilized peptide is fully dissolved. Peptides with a high content of hydrophobic residues may require initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), followed by dilution with the initial HPLC mobile phase. All samples and mobile phases should be filtered through a 0.2 µm or 0.45 µm filter to remove particulate matter that could damage the column or instrument.[1]

Q4: How can I confirm the identity and purity of my final purified biotin-PEG12 labeled peptide?

The identity and purity of the purified peptide should be confirmed using mass spectrometry (MS). This will verify the correct mass of the biotin-PEG12 labeled peptide and help to identify any impurities. Purity is typically assessed by analyzing the peak area of the main product in the HPLC chromatogram.

Experimental Protocols

General HPLC Purification Protocol for Biotin-PEG12 Labeled Peptides

This protocol provides a general starting point for the purification of biotin-PEG12 labeled peptides using RP-HPLC.

Materials:

  • Crude biotin-PEG12 labeled peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.2 µm or 0.45 µm syringe filters

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter both mobile phases through a 0.2 µm filter and degas them.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent. For many peptides, starting with Mobile Phase A is sufficient. If solubility is an issue, use a small amount of a stronger solvent like 50% acetonitrile or DMSO, and then dilute with Mobile Phase A.[1]

    • Filter the dissolved sample through a 0.2 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: UV absorbance at 214-220 nm.

    • Gradient: A common starting gradient is a linear increase from 5-95% Mobile Phase B over 30-60 minutes.[2] This can be optimized based on the retention time of the peptide.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.[3]

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired biotin-PEG12 labeled peptide.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Troubleshooting Guide

Encountering issues during HPLC purification is common. The following table outlines some frequent problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broad or Tailing Peaks) - Column overload- Sample solvent incompatible with mobile phase- Secondary interactions with the column stationary phase- Column degradation- Inject a smaller amount of sample.- Dissolve the sample in the initial mobile phase if possible.[4]- Ensure TFA or another ion-pairing agent is present in the mobile phase.[5]- Flush the column or try a new column.
Low Yield - Peptide precipitation in the sample vial or on the column- Poor recovery from the column- Inefficient fraction collection- Improve sample solubility by using a stronger initial solvent or sonicating the sample.[6]- Try a different column chemistry (e.g., C4 for very hydrophobic peptides).- Collect smaller, more targeted fractions around the peak of interest.
Co-elution of Labeled and Unlabeled Peptide - Insufficient resolution of the HPLC method- Optimize the gradient by making it shallower (slower increase in organic solvent).- Try a different column with a different selectivity.- Consider a different chromatography mode, such as Hydrophilic Interaction Chromatography (HILIC), which may offer different selectivity for the PEGylated portion.[2]
Variable Retention Times - Inconsistent mobile phase preparation- Air bubbles in the pump- Column temperature fluctuations- Column equilibration issues- Prepare fresh mobile phase and ensure it is well-mixed.- Degas the mobile phase and prime the pump.[7]- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]
High Backpressure - Clogged column frit- Particulate matter in the sample or mobile phase- System blockage- Filter all samples and mobile phases.[1]- Reverse-flush the column (if recommended by the manufacturer).- Systematically check for blockages in the HPLC system components.[7]

Visualizations

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Peptide Biotin-PEG12 Labeled Crude Peptide Dissolve Dissolve & Filter Sample Peptide->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare & Degas Mobile Phases HPLC RP-HPLC Separation (C18 Column) MobilePhase->HPLC Inject->HPLC Detect UV Detection HPLC->Detect Collect Fraction Collection Detect->Collect MS Mass Spectrometry Analysis Collect->MS Pool Pool Pure Fractions MS->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide Lyophilize->Final Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start HPLC Problem? Broad Broad/Tailing Peaks Start->Broad Poor Peak Shape Drift Retention Time Drift Start->Drift Inconsistent RT HighP High Backpressure Start->HighP Pressure Fluctuation ReduceLoad Reduce Sample Load Broad->ReduceLoad CheckSolvent Check Sample Solvent Broad->CheckSolvent OptimizeGradient Optimize Gradient Broad->OptimizeGradient Split Split Peaks Equilibrate Ensure Column Equilibration Drift->Equilibrate CheckPump Check Pump & Degasser Drift->CheckPump UseOven Use Column Oven Drift->UseOven NoPeak No Peak Elutes Filter Filter Sample/Mobile Phase HighP->Filter Flush Reverse-Flush Column HighP->Flush CheckBlockage Check for System Blockage HighP->CheckBlockage LowP Low Backpressure

References

Technical Support Center: Troubleshooting Aggregation Issues with Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with biotinylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my biotinylated peptide aggregating or precipitating?

A1: Biotinylated peptide aggregation is a common issue that can arise from several factors:

  • Intrinsic Properties of the Peptide: The amino acid sequence of your peptide is a primary determinant of its solubility. Peptides with a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Tyr, Trp, Met) are more prone to aggregation.[1][2]

  • The Hydrophobic Nature of Biotin (B1667282): Biotin itself is a hydrophobic molecule. Attaching it to a peptide increases the overall hydrophobicity, which can lead to reduced solubility and aggregation, especially for peptides that are already moderately hydrophobic.

  • Over-biotinylation: Introducing too many biotin molecules onto a single peptide can significantly increase its hydrophobicity and lead to precipitation.[3]

  • pH and Ionic Strength of the Solution: The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge, which minimizes electrostatic repulsion between molecules and can lead to aggregation. The ionic strength of the buffer can also influence solubility.

  • Peptide Concentration: Higher concentrations of the peptide can favor intermolecular interactions and lead to aggregation.[4]

  • Lack of a Spacer Arm: Direct conjugation of biotin to the peptide without a hydrophilic spacer can lead to steric hindrance and expose the hydrophobic biotin, promoting aggregation.[5][6]

Q2: How can I predict the aggregation potential of my biotinylated peptide?

A2: You can predict the aggregation potential of your peptide by analyzing its amino acid sequence for hydrophobicity. Several hydrophobicity scales, such as the Kyte-Doolittle scale, assign a hydrophobicity value to each amino acid.[7][8][9][10][11] By calculating the average hydrophobicity of your peptide, you can estimate its propensity to aggregate. Online tools are available to perform these calculations. Peptides with a high percentage of hydrophobic residues (over 50%) are more likely to be insoluble in aqueous solutions.[1]

Q3: What is the role of a spacer in preventing aggregation?

A3: A spacer, or linker, is a chemical moiety inserted between the peptide and the biotin molecule. Spacers play a crucial role in preventing aggregation in several ways:

  • Increased Hydrophilicity: Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the overall solubility of the biotinylated peptide in aqueous buffers.[5][6]

  • Reduced Steric Hindrance: The spacer physically separates the biotin from the peptide, which can prevent the hydrophobic biotin from interacting with the peptide backbone or other biotin molecules, thereby reducing aggregation.[5] This separation also ensures that the biological activity of the peptide and the binding of biotin to streptavidin are not compromised.

  • Improved Flexibility: Spacers like aminohexanoic acid (Ahx) can increase the flexibility of the peptide, which may help in proper solvation and prevent aggregation during synthesis and use.[6]

Q4: How do I choose the right solvent to dissolve my biotinylated peptide?

A4: The choice of solvent depends on the properties of your peptide. Here is a general guideline:

  • For hydrophilic peptides: Start with sterile, deionized water or a common biological buffer like PBS.

  • For basic peptides (net positive charge): If insoluble in water, try a dilute acidic solution (e.g., 10% acetic acid).[1][12]

  • For acidic peptides (net negative charge): If insoluble in water, try a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[1][12]

  • For hydrophobic or neutral peptides: These are often the most challenging. Start by dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration.[1][2] Always test a small aliquot of the peptide first to determine the best solvent.

Troubleshooting Guides

Issue 1: My biotinylated peptide precipitated immediately upon dissolution.

This is a common problem, especially with hydrophobic peptides. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Immediate Precipitation

G Troubleshooting Immediate Precipitation of Biotinylated Peptides start Peptide Precipitates on Dissolution check_hydrophobicity Assess Peptide Hydrophobicity start->check_hydrophobicity hydrophobic High Hydrophobicity? check_hydrophobicity->hydrophobic use_organic_solvent Use Strong Organic Solvent (DMSO, DMF) hydrophobic->use_organic_solvent Yes check_charge Check Peptide Net Charge hydrophobic->check_charge No slow_dilution Slowly Add Aqueous Buffer use_organic_solvent->slow_dilution sonicate Sonication slow_dilution->sonicate success Peptide Dissolved sonicate->success acidic_basic Acidic or Basic? check_charge->acidic_basic use_acidic_buffer Use Dilute Acidic Buffer acidic_basic->use_acidic_buffer Basic use_basic_buffer Use Dilute Basic Buffer acidic_basic->use_basic_buffer Acidic check_spacer Does the Peptide Have a Spacer? acidic_basic->check_spacer Neutral use_acidic_buffer->success use_basic_buffer->success no_spacer No Spacer? check_spacer->no_spacer no_spacer->use_organic_solvent No resynthesize Consider Resynthesis with a PEG Spacer no_spacer->resynthesize Yes

Caption: A flowchart for troubleshooting immediate precipitation of biotinylated peptides.

Experimental Protocol: Solubilization of a Hydrophobic Biotinylated Peptide

  • Initial Dissolution in Organic Solvent:

    • Weigh a small, known amount of your lyophilized biotinylated peptide.

    • Add a minimal volume of a strong organic solvent such as DMSO or DMF to the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. The solution should be clear.

  • Stepwise Dilution:

    • While vortexing gently, add your desired aqueous buffer drop by drop to the peptide-DMSO solution.

    • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, stop adding the aqueous buffer.

  • Sonication (Optional):

    • If some precipitation occurs, you can try to resolubilize the peptide by sonicating the solution in a water bath for 5-10 minutes.[1] Be cautious, as prolonged sonication can potentially damage the peptide or induce aggregation in some cases.[13][14]

Issue 2: My biotinylated peptide is soluble initially but aggregates over time or during my experiment (e.g., pulldown assay).

This can be caused by factors like suboptimal buffer conditions, temperature changes, or interactions with other components in your assay.

Troubleshooting Guide for Aggregation During Experiments

Problem Potential Cause Recommended Solution
Peptide aggregates during storage Improper storage conditions (e.g., repeated freeze-thaw cycles, wrong buffer).Aliquot the peptide solution into single-use volumes to avoid freeze-thaw cycles. Store at -80°C. Ensure the storage buffer is at an optimal pH and contains cryoprotectants if necessary.
Aggregation during pulldown assay Non-specific binding to beads or other proteins.Block the streptavidin beads with a blocking agent like BSA before adding your biotinylated peptide. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific interactions.
Suboptimal buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of your binding and wash buffers. Test a range of conditions to find what works best for your specific peptide.
High peptide concentration.Reduce the concentration of the biotinylated peptide used in the assay.
Aggregation upon binding to streptavidin Multivalent binding of tetrameric streptavidin to multiple biotinylated peptides.If you suspect cross-linking by streptavidin is causing aggregation, consider using monomeric avidin (B1170675) beads, which have a lower affinity for biotin but will not cross-link.

Experimental Protocol: Optimizing a Pulldown Assay to Minimize Aggregation

  • Bead Preparation:

    • Wash streptavidin-conjugated beads three times with your pulldown lysis buffer.

    • Block the beads by incubating them with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.

    • Wash the beads again three times with lysis buffer to remove excess BSA.

  • Binding Step:

    • Incubate your cell lysate with the blocked beads and your biotinylated peptide.

    • Perform the binding at 4°C for 2-4 hours or overnight with gentle rotation.

    • Include a control with a non-biotinylated version of your peptide to check for non-specific binding.

  • Washing Steps:

    • Wash the beads at least five times with a wash buffer containing a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100).

    • You can increase the stringency of the washes by increasing the salt concentration (e.g., up to 500 mM NaCl) if you have high background.

  • Elution:

    • Elute the bound proteins using a competitive elution with excess free biotin or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

Data and Quantitative Comparisons

Table 1: Influence of Peptide Characteristics on Solubility

Peptide CharacteristicSolubility in Aqueous BufferRationale
High percentage of hydrophobic amino acids (>50%) LowIncreased hydrophobic interactions lead to aggregation.[1]
High net charge (acidic or basic) HighElectrostatic repulsion between peptide molecules prevents aggregation.
Net neutral charge (at pI) LowMinimal electrostatic repulsion, leading to aggregation.

Table 2: Comparison of Solvents for Hydrophobic Peptides

SolventPropertiesUse Case
DMSO (Dimethyl sulfoxide) Strong organic solvent, dissolves most hydrophobic peptides.[1][2]Recommended for initial solubilization of very hydrophobic peptides.
DMF (Dimethylformamide) Another strong organic solvent, good for dissolving hydrophobic peptides.[1][2]An alternative to DMSO.
Acetonitrile Less polar than DMSO/DMF, can be used for some hydrophobic peptides.Useful in HPLC applications.
Isopropanol/Ethanol Can dissolve some moderately hydrophobic peptides.May be more compatible with certain biological assays than DMSO/DMF.

Table 3: Effect of Spacers on Biotinylated Peptide Properties

Spacer TypeEffect on SolubilityEffect on AggregationOther Considerations
None May decreaseMay increaseCan lead to steric hindrance and reduced activity.
Ahx (Aminohexanoic acid) MinimalMay decreaseProvides flexibility.[6]
PEG (Polyethylene glycol) Significantly increasesSignificantly decreasesReduces non-specific binding and can improve pharmacokinetic properties.[5][6] The length of the PEG spacer can be optimized for specific applications.[15]

Visualizations

Workflow for Solubilizing a Biotinylated Peptide

G General Workflow for Solubilizing a Biotinylated Peptide start Start with Lyophilized Peptide assess_properties Assess Peptide Properties (Hydrophobicity, Charge) start->assess_properties hydrophilic Hydrophilic? assess_properties->hydrophilic dissolve_water Dissolve in Water/Aqueous Buffer hydrophilic->dissolve_water Yes hydrophobic Hydrophobic? hydrophilic->hydrophobic No check_solubility Check for Complete Dissolution dissolve_water->check_solubility dissolve_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) hydrophobic->dissolve_organic Yes charged Charged? hydrophobic->charged No add_aqueous Slowly Add Aqueous Buffer dissolve_organic->add_aqueous add_aqueous->check_solubility charged->dissolve_organic No (Neutral) acidic_buffer Use Dilute Acidic/Basic Buffer charged->acidic_buffer Yes acidic_buffer->check_solubility sonicate Sonication (if needed) check_solubility->sonicate ready Peptide Solution Ready for Use sonicate->ready

Caption: A step-by-step workflow for solubilizing biotinylated peptides based on their properties.

Mechanism of PEG Spacers in Preventing Aggregation

G How PEG Spacers Prevent Aggregation cluster_0 Without PEG Spacer cluster_1 With PEG Spacer peptide1 Peptide biotin1 Biotin peptide1->biotin1 Direct Link aggregate Aggregation biotin1->aggregate peptide2 Peptide biotin2 Biotin peptide2->biotin2 Direct Link biotin2->aggregate peptide3 Peptide peg1 PEG Spacer peptide3->peg1 biotin3 Biotin peg1->biotin3 soluble Soluble peptide4 Peptide peg2 PEG Spacer peptide4->peg2 biotin4 Biotin peg2->biotin4

Caption: A diagram illustrating how hydrophilic PEG spacers can prevent the aggregation of biotinylated peptides.

References

Validation & Comparative

A Comparative Guide: Fmoc-Lys(biotin-PEG12)-OH vs. Fmoc-Lys(biotin-PEG4)-OH for Biotinylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of biotin (B1667282) into synthetic peptides is a cornerstone of modern life sciences research, enabling a myriad of applications from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent is critical to the success of these endeavors. This guide provides a detailed comparison of two commonly used reagents for solid-phase peptide synthesis (SPPS): Fmoc-Lys(biotin-PEG12)-OH and Fmoc-Lys(biotin-PEG4)-OH. The primary distinction between these two molecules lies in the length of the polyethylene (B3416737) glycol (PEG) spacer arm, a feature that significantly influences the physicochemical properties and subsequent performance of the resulting biotinylated peptide.

Chemical and Physical Properties

Both Fmoc-Lys(biotin-PEG12)-OH and Fmoc-Lys(biotin-PEG4)-OH are lysine (B10760008) derivatives where the epsilon-amino group is modified with a biotin molecule tethered through a PEG linker. The N-alpha amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, rendering them suitable for standard Fmoc-based SPPS workflows.[1][2]

The key differentiator is the number of ethylene (B1197577) glycol units in the PEG spacer: twelve for the former and four for the latter. This seemingly minor structural variance has profound implications for the molecule's properties and, by extension, the performance of the final peptide conjugate.

PropertyFmoc-Lys(biotin-PEG4)-OHFmoc-Lys(biotin-PEG12)-OH
Molecular Formula C42H59N5O11S[3]C58H91N5O19S[2]
Molecular Weight ~842 g/mol [3]~1194.5 g/mol [2]
PEG Units 412
Spacer Arm Length Shorter, more rigidLonger, more flexible
Solubility Good aqueous solubility[4]Excellent aqueous solubility[5][6]

Performance Comparison: The Impact of PEG Linker Length

The length of the PEG spacer arm directly impacts several key performance parameters of the biotinylated peptide.

Solubility

PEGylation is a well-established method to enhance the aqueous solubility of peptides and proteins. The longer PEG12 chain in Fmoc-Lys(biotin-PEG12)-OH imparts superior hydrophilicity to the resulting peptide compared to the shorter PEG4 linker.[5][6] This enhanced solubility can be particularly advantageous when working with hydrophobic peptide sequences, preventing aggregation and improving handling during synthesis and purification. While Fmoc-Lys(biotin-PEG4)-OH also improves solubility, the effect is less pronounced.[4]

Steric Hindrance and Biotin Accessibility

One of the most critical functions of the PEG spacer is to mitigate steric hindrance, thereby ensuring efficient binding of the biotin moiety to streptavidin or avidin. The longer and more flexible PEG12 arm physically separates the biotin from the peptide backbone, providing greater rotational freedom and accessibility for interaction with the binding pocket of streptavidin. This can lead to improved binding kinetics and overall signal in affinity-based assays.

Non-Specific Binding

A common challenge in biotin-streptavidin-based assays is non-specific binding of the biotinylated molecule to surfaces or other proteins, leading to high background noise. The hydrophilic and flexible nature of the PEG chain creates a hydration shell that can help to minimize such unwanted interactions. While both PEG4 and PEG12 linkers contribute to reducing non-specific binding, the longer PEG12 chain is generally more effective in this regard.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(biotin-PEG)-OH

This protocol outlines the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH or Fmoc-Lys(biotin-PEG12)-OH into a peptide sequence during standard Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Lys(biotin-PEG4)-OH or Fmoc-Lys(biotin-PEG12)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt/OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Incorporation of Fmoc-Lys(biotin-PEG)-OH:

    • At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG4)-OH or Fmoc-Lys(biotin-PEG12)-OH in place of a standard Fmoc-amino acid.

    • Follow the same coupling procedure as described in step 3. Due to the larger size of these reagents, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Biotin_Coupling Fmoc-Lys(biotin-PEG)-OH Coupling Coupling->Biotin_Coupling At desired position Repeat Repeat Cycles Coupling->Repeat Next Amino Acid Biotin_Coupling->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis incorporating a biotinylated lysine residue.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a basic ELISA to assess the binding of a biotinylated peptide to a target protein immobilized on a microplate.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated peptide (synthesized with either PEG4 or PEG12 linker)

  • Target protein

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Peptide Immobilization:

    • Dilute the biotinylated peptides to a desired concentration (e.g., 1-10 µg/mL) in PBS.

    • Add 100 µL of the diluted peptide solution to the wells of the streptavidin-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites. Wash three times with wash buffer.

  • Target Protein Binding:

    • Prepare serial dilutions of the target protein in blocking buffer.

    • Add 100 µL of the diluted target protein to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Antibody Incubation:

    • Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

ELISA Workflow

ELISA_Workflow Immobilize Immobilize Biotin-Peptide on Streptavidin Plate Block Block Non-specific Sites Immobilize->Block Bind_Target Bind Target Protein Block->Bind_Target Bind_Primary_Ab Bind Primary Antibody Bind_Target->Bind_Primary_Ab Bind_Secondary_Ab Bind HRP-Secondary Antibody Bind_Primary_Ab->Bind_Secondary_Ab Detect Add TMB Substrate & Read Bind_Secondary_Ab->Detect

Caption: General workflow for an ELISA to determine the binding affinity of a biotinylated peptide.

Pull-Down Assay for Protein-Protein Interactions

This protocol outlines a pull-down assay to identify proteins that interact with a biotinylated peptide.[7]

Materials:

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Biotinylated peptide (with either PEG4 or PEG12 linker)

  • Cell lysate or protein mixture

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with binding/wash buffer.

  • Peptide Immobilization:

    • Incubate the washed beads with an excess of the biotinylated peptide for 30-60 minutes at room temperature with gentle rotation to immobilize the peptide.

    • Wash the beads three times with binding/wash buffer to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-immobilized beads with the cell lysate or protein mixture for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifuge and discard the supernatant.

    • Wash the beads 3-5 times with cold binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE sample buffer) or at room temperature (for free biotin).

    • Separate the beads from the eluate.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting.

Pull-Down Assay Workflow

Pull_Down_Workflow Bead_Prep Prepare Streptavidin Beads Immobilize Immobilize Biotin-Peptide Bead_Prep->Immobilize Bind_Lysate Incubate with Cell Lysate Immobilize->Bind_Lysate Wash Wash to Remove Non-specific Binders Bind_Lysate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE/Western Blot Elute->Analyze

Caption: Workflow for a pull-down assay using a biotinylated peptide to isolate interacting proteins.

Conclusion and Recommendations

The choice between Fmoc-Lys(biotin-PEG12)-OH and Fmoc-Lys(biotin-PEG4)-OH should be guided by the specific requirements of the intended application.

  • Fmoc-Lys(biotin-PEG12)-OH is the preferred choice for applications where:

    • High water solubility is crucial, especially for hydrophobic peptides.

    • Maximal biotin accessibility and minimal steric hindrance are required for sensitive detection or strong binding.

    • Reducing non-specific binding is a primary concern.

  • Fmoc-Lys(biotin-PEG4)-OH may be a suitable and more cost-effective option for:

    • Applications where the peptide is already sufficiently soluble.

    • Assays where the potential for steric hindrance is low.

    • Experiments where the highest sensitivity is not the foremost priority.

For researchers aiming to optimize their biotin-streptavidin-based assays and ensure robust and reproducible results, the superior physicochemical properties imparted by the longer PEG12 linker make Fmoc-Lys(biotin-PEG12)-OH the generally recommended reagent. However, for routine applications with well-behaving peptides, Fmoc-Lys(biotin-PEG4)-OH can provide satisfactory performance. It is always advisable to empirically test both linkers in a new experimental system to determine the optimal choice for a specific application.

References

A Comparative Guide to Peptide Biotinylation: Alternatives to Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biotinylation of peptides is a cornerstone technique for a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a robust and versatile tool for detecting, immobilizing, and isolating peptides and their binding partners. While Fmoc-Lys(biotin-PEG12)-OH has become a widely used reagent for incorporating a biotin moiety during solid-phase peptide synthesis (SPPS), a variety of alternatives exist, each with distinct properties that can be advantageous for specific experimental needs.

This guide provides an objective comparison of common alternatives to Fmoc-Lys(biotin-PEG12)-OH, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their studies.

Key Performance Metrics: A Comparative Overview

The choice of biotinylation reagent can significantly impact the properties and performance of the final peptide conjugate. Key parameters to consider include the length and nature of the spacer arm, which influences solubility, steric hindrance, and the efficiency of the biotin-streptavidin interaction.

ReagentSpacer ArmKey AdvantagesPotential Disadvantages
Fmoc-Lys(biotin-PEG12)-OH Long, hydrophilic PEGExcellent water solubility, minimizes steric hindrance, reduces non-specific binding.[1][2][3]Higher cost, potential for PEG to influence peptide conformation or activity.
Fmoc-Lys(biotin-PEGn)-OH (n<12) Shorter, hydrophilic PEGImproved water solubility compared to non-PEG linkers, reduced steric hindrance.May offer less flexibility and solubility enhancement than longer PEG chains.
Fmoc-Lys(biotin)-OH No spacer (direct linkage)Lower cost, minimal modification to the peptide backbone.[4][5]Poor water solubility, significant steric hindrance can impair streptavidin binding.[4]
Fmoc-Lys(biotin-Ahx)-OH Hydrophobic 6-carbon linkerCan reduce steric hindrance compared to direct linkage.Hydrophobic linker may decrease peptide solubility.
Fmoc-Glu(biotinyl-PEG)-OH PEG attached to glutamic acidAlternative amino acid for biotin incorporation.Similar properties to Fmoc-Lys(biotin-PEG)-OH.
Fmoc-Lys(Dde)-OH + Biotin Orthogonal protectionAllows for late-stage, on-resin biotinylation, useful for multifunctional peptides.[6][7]Requires additional synthesis and purification steps.

Experimental Data Summary

While a direct head-to-head comparison of all alternatives under identical conditions is scarce in the literature, the following table summarizes key findings on the impact of spacer arms on biotinylated peptide performance.

ParameterObservationReference
Solubility PEG linkers significantly improve the solubility of biotinylated peptides in aqueous buffers. Longer PEG chains generally provide greater solubility enhancement.[1][3] Fmoc-Lys(Biotin)-OH has low solubility in DMF, requiring co-solvents like NMP or DIPEA for efficient coupling.[4]
Streptavidin Binding The presence of a spacer arm, such as PEG or Ahx, is crucial for efficient streptavidin binding by reducing steric hindrance.[8] Shorter spacers can lead to a decrease in the efficiency of biotin-streptavidin binding.[9]
Biotinylation Efficiency The use of Fmoc-Lys(Dde)-OH for an orthogonal protection strategy has been shown to yield a high percentage of the correct biotinylated product.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) with Pre-biotinylated Amino Acids

This protocol describes the incorporation of Fmoc-Lys(biotin-PEG12)-OH or its alternatives during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Biotinylated Fmoc-amino acid (e.g., Fmoc-Lys(biotin-PEG12)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • DMF, DCM, Ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform standard Fmoc-SPPS cycles for the peptide sequence C-terminal to the desired biotinylation site. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-amino acid using HBTU/HOBt/DIEA in DMF.

    • Washing with DMF.

  • For the incorporation of the biotinylated residue, dissolve the biotinylated Fmoc-amino acid (e.g., Fmoc-Lys(biotin-PEG12)-OH) with HBTU/HOBt and DIEA in DMF and couple to the deprotected N-terminus of the growing peptide chain. Allow for an extended coupling time (e.g., 2-4 hours) to ensure complete reaction.

  • Continue with standard SPPS cycles for the remaining N-terminal amino acids.

  • After synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether.

  • Purify the biotinylated peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Orthogonal Strategy using Fmoc-Lys(Dde)-OH

This method allows for selective deprotection and biotinylation of a specific lysine (B10760008) residue after the full peptide has been assembled.[6][7]

Procedure:

  • Synthesize the peptide on the resin using standard Fmoc-SPPS, incorporating Fmoc-Lys(Dde)-OH at the desired biotinylation site.

  • After completion of the peptide sequence assembly, wash the resin with DMF.

  • Selectively remove the Dde protecting group by treating the resin with 2% hydrazine (B178648) in DMF (2 x 10 minutes).[6]

  • Wash the resin thoroughly with DMF.

  • Dissolve biotin (e.g., Biotin-NHS ester) and a coupling agent/base (if necessary, depending on the biotin reagent) in DMF or a DMF/DMSO mixture.

  • Add the biotin solution to the resin and allow it to react overnight to ensure complete biotinylation.

  • Wash the resin with DMF, DCM, and then dry.

  • Cleave, precipitate, and purify the peptide as described in the standard protocol.

Visualizing Workflows and Pathways

Experimental Workflow: Pull-Down Assay

Biotinylated peptides are powerful tools for identifying protein-protein interactions. A common workflow involves a pull-down assay where the biotinylated peptide is used as bait to capture its binding partners from a cell lysate.

PullDown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biotin_Peptide Biotinylated Peptide (Bait) Immobilization Immobilize Bait on Beads Biotin_Peptide->Immobilization 1. Binding Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Immobilization Cell_Lysate Cell Lysate (Prey Proteins) Incubation Incubate with Cell Lysate Cell_Lysate->Incubation Immobilization->Incubation 2. Interaction Wash Wash to Remove Non-specific Binders Incubation->Wash 3. Purification Elution Elute Bound Proteins Wash->Elution 4. Recovery SDS_PAGE SDS-PAGE Elution->SDS_PAGE 5. Separation Western_Blot Western Blot SDS_PAGE->Western_Blot Known Protein ID Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Unknown Protein ID

Caption: Workflow for a pull-down assay using a biotinylated peptide.

Signaling Pathway Investigation: Probing the ERK Pathway

Biotinylated peptides can be designed as substrates or inhibitors to investigate signaling pathways like the ERK pathway, which is crucial in cell proliferation and differentiation.[10][11] A biotinylated substrate peptide can be used to measure kinase activity in cell lysates.

ERK_Pathway_Probe cluster_pathway ERK Signaling Cascade cluster_assay Kinase Activity Assay Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Active Kinase) MEK->ERK Biotin_Peptide Biotinylated ERK Substrate Peptide ERK->Biotin_Peptide Phosphorylation Phospho_Peptide Phosphorylated Biotinylated Peptide Detection Detection/Quantification Phospho_Peptide->Detection e.g., Streptavidin-based ELISA with anti-phospho antibody

Caption: Using a biotinylated peptide to probe ERK kinase activity.

Conclusion

The selection of a biotinylation reagent for peptide synthesis requires careful consideration of the intended application and the desired physicochemical properties of the final conjugate. While Fmoc-Lys(biotin-PEG12)-OH is a reliable choice for enhancing solubility and minimizing steric hindrance, alternatives such as those with shorter PEG chains, different linkers like Ahx, or no spacer at all, offer a range of options to balance performance with cost. Furthermore, the orthogonal strategy using Fmoc-Lys(Dde)-OH provides maximum flexibility for the synthesis of complex, multi-functionalized peptides. By understanding the trade-offs and employing the appropriate protocols, researchers can effectively leverage biotinylated peptides to advance their scientific discoveries.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG12 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step that can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG12 with other commonly used biotinylation reagents, supported by experimental data and detailed protocols to aid in making an informed decision.

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in a vast array of life science research and diagnostic applications.[1] The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) forms the basis for numerous detection, purification, and immobilization strategies.[1] However, the success of these applications hinges on the properties of the biotinylation reagent used. This guide focuses on comparing Biotin-PEG12, a reagent featuring a 12-unit polyethylene (B3416737) glycol (PEG) spacer arm, with other popular amine-reactive biotinylation reagents, namely a standard long-chain biotin (NHS-LC-Biotin) and its water-soluble variant (Sulfo-NHS-LC-Biotin).

Key Performance Parameters: A Tabular Comparison

The choice of a biotinylation reagent should be guided by several key performance parameters. The following tables summarize the available quantitative and qualitative data for Biotin-PEG12-NHS ester, NHS-LC-Biotin, and Sulfo-NHS-LC-Biotin.

Table 1: Physical and Chemical Properties

FeatureBiotin-PEG12-NHS EsterNHS-LC-BiotinSulfo-NHS-LC-Biotin
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Moiety Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Spacer Arm Length ~56.0 Å[2][3]~22.4 Å[4]~22.4 Å[5]
Molecular Weight ~941.09 g/mol [2]~454.54 g/mol [4][6][7]~556.59 g/mol [8]
Solubility Water, DMSO, DMF[3][9]DMSO, DMF[6][10][11]Water (~10 mM), DMF[12]
Cell Membrane Permeability No[3][13]Yes[11]No[5]

Table 2: Performance Characteristics

FeatureBiotin-PEG12-NHS EsterNHS-LC-BiotinSulfo-NHS-LC-Biotin
Labeling Efficiency High; dependent on molar excess and protein concentration.High; dependent on molar excess and protein concentration.High; dependent on molar excess and protein concentration.
Steric Hindrance Reduced due to long, flexible PEG spacer, potentially improving avidin/streptavidin binding.[3][9]Can be a factor due to the shorter and more rigid spacer arm.Can be a factor due to the shorter and more rigid spacer arm.
Protein Aggregation Reduced; the hydrophilic PEG chain helps to prevent aggregation of biotinylated proteins.[9][13][14]Can induce protein aggregation, especially at high labeling densities.[14]Reduced compared to NHS-LC-Biotin due to the charged sulfo group, but aggregation can still occur.
Non-Specific Binding Reduced; the PEG spacer is known to reduce non-specific protein adsorption to surfaces.[15][16]Higher potential for non-specific binding due to the hydrophobic nature of the reagent.Lower non-specific binding than NHS-LC-Biotin in some applications due to its hydrophilicity.
Hydrolysis Half-life (NHS/Sulfo-NHS ester) Susceptible to hydrolysis in aqueous solutions.Susceptible to hydrolysis in aqueous solutions. Hydrolysis half-life is ~7 hours at pH 7 and minutes at pH 9.[17][18]More stable than the NHS-ester in aqueous solutions, but still susceptible to hydrolysis. Half-life is less than 15 minutes at pH > 8.0, but exceeds 2 hours at pH < 6.5.[19]

Visualizing the Concepts

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Downstream Application Protein Protein Sample (in amine-free buffer) Reaction Incubation (Room temp or 4°C) Protein->Reaction Biotin_Reagent Biotinylation Reagent (e.g., Biotin-PEG12-NHS) Biotin_Reagent->Reaction Purification Removal of excess biotin (Dialysis or Desalting Column) Reaction->Purification Analysis Western Blot / ELISA / Pull-down Assay Purification->Analysis reagent_selection cluster_application Application Requirement cluster_reagent Recommended Reagent Intracellular Intracellular Labeling? NHS_LC_Biotin NHS-LC-Biotin Intracellular->NHS_LC_Biotin Yes CellSurface Cell Surface Labeling? Sulfo_NHS_LC_Biotin Sulfo-NHS-LC-Biotin CellSurface->Sulfo_NHS_LC_Biotin Yes Biotin_PEG12 Biotin-PEG12-NHS CellSurface->Biotin_PEG12 Yes HighSolubility High Aqueous Solubility Needed? HighSolubility->Sulfo_NHS_LC_Biotin Yes HighSolubility->Biotin_PEG12 Yes ReduceAggregation Reduce Protein Aggregation? ReduceAggregation->Biotin_PEG12 Yes MinimizeStericHindrance Minimize Steric Hindrance? MinimizeStericHindrance->Biotin_PEG12 Yes signaling_pathway cluster_membrane Cell Membrane cluster_detection Detection Receptor Cell Surface Receptor (Biotinylated) Streptavidin_HRP Streptavidin-HRP Receptor->Streptavidin_HRP Binds to Biotin Substrate Substrate Streptavidin_HRP->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal

References

A Researcher's Guide to Purity Analysis of Synthetic Peptides with Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. This is particularly true for complex peptides, such as those incorporating specialized amino acids like Fmoc-Lys(biotin-PEG12)-OH, which are designed for specific applications including targeted drug delivery and molecular imaging. This guide provides an objective comparison of the primary analytical techniques for purity assessment—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA)—supported by experimental data and detailed protocols.

At a Glance: Comparing Peptide Purity Analysis Techniques

The selection of an appropriate analytical method, or a combination thereof, is crucial for the comprehensive characterization of synthetic peptides. Each technique offers distinct advantages and limitations in terms of the information it provides, its sensitivity, cost, and the time required for analysis.

Parameter Reversed-Phase HPLC (RP-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Amino Acid Analysis (AAA)
Primary Function Purity assessment and quantification of impuritiesIdentity confirmation and impurity identificationAbsolute quantification and compositional verification
Principle Separation based on hydrophobicitySeparation by hydrophobicity coupled with mass-to-charge ratio measurementQuantification of constituent amino acids after hydrolysis
Information Provided Retention time, relative purity (% peak area)Molecular weight of the peptide and its impurities, sequence information (MS/MS)Amino acid ratios, net peptide content
Typical Purity Determination >95% for research grade, >98% for clinical grade[1]Confirms mass of the main peak and identifies masses of impuritiesProvides net peptide content, typically 60-80% of the gross weight[2]
Detection Limit for Impurities ~0.1%<0.1%[]Does not directly detect peptidic impurities, but reveals incorrect amino acid ratios
Approximate Cost Lower initial instrument cost (
10,00010,000–10,000–
40,000)[4]
Higher initial instrument cost (
40,00040,000–40,000–
500,000+)[4]
Service-based, ~$150 per sample for single analysis[2]
Analysis Time Relatively fast (20-60 minutes per sample)Moderate, includes data analysis timeLaborious and time-consuming due to hydrolysis step[5]
Strengths Robust, reproducible, excellent for quantification of relative purityHigh specificity and sensitivity, provides structural informationGold standard for absolute peptide quantification
Weaknesses Limited structural information, co-elution of impurities can occurQuantification can be less precise than HPLC-UV, ion suppression effectsDestructive to the sample, does not detect isomeric or sequence-scrambled impurities, certain amino acids can be degraded during hydrolysis[6]

Visualizing the Path to Purity: Workflows and Pathways

To better understand the context of purity analysis, the following diagrams illustrate the overall experimental workflow, a relevant biological pathway where a biotinylated peptide might be utilized, and a comparison of the analytical techniques discussed.

G s1 Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(biotin-PEG12)-OH s2 Cleavage from Resin and Deprotection s1->s2 s3 Crude Peptide Precipitation s2->s3 p1 Preparative RP-HPLC s3->p1 p2 Fraction Collection p1->p2 p3 Lyophilization p2->p3 a1 RP-HPLC p3->a1 a2 LC-MS p3->a2 a3 Amino Acid Analysis (AAA) p3->a3

A typical workflow for synthetic peptide production and analysis.

GPCR_Signaling ligand Biotinylated Peptide (Ligand) gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding g_protein Inactive G-Protein (GDP-bound) gpcr->g_protein Activation g_protein_active Active G-Protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

GPCR signaling initiated by a biotinylated peptide ligand.

Technique_Comparison center Peptide Purity Analysis hplc RP-HPLC (Quantitative Purity) center->hplc Relative Quantification ms LC-MS (Identity & Impurity ID) center->ms Structural Confirmation aaa AAA (Absolute Quantification) center->aaa Compositional Verification hplc->ms Orthogonal Methods ms->aaa Complementary Data aaa->hplc Confirmatory

Logical relationships between key peptide analysis techniques.

Detailed Experimental Protocols

Accurate purity analysis is contingent on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity assessment, separating the target peptide from synthesis-related impurities based on hydrophobicity.

Objective: To determine the relative purity of the biotin-PEGylated synthetic peptide.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Peptide sample dissolved in Solvent A.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared peptide sample.

  • Gradient Elution: Apply a linear gradient to separate the peptide and its impurities. A typical gradient might be:

    • 5-65% Solvent B over 30 minutes.

    • 65-95% Solvent B over 2 minutes.

    • Hold at 95% Solvent B for 3 minutes.

    • Return to 5% Solvent B over 1 minute and re-equilibrate for 4 minutes.

  • Detection: Monitor the column eluent at 214 nm or 220 nm, where the peptide backbone absorbs UV light.

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous confirmation of the peptide's molecular weight and is a powerful tool for identifying impurities that may co-elute or be present at low levels.

Objective: To confirm the molecular weight of the target peptide and identify the masses of any co-eluting impurities.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Formic acid (FA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) FA in HPLC-grade acetonitrile (ACN).

  • Peptide sample dissolved in Solvent A.

Procedure:

  • Sample Preparation: Prepare the peptide sample as described for RP-HPLC, but at a lower concentration (e.g., 0.1 mg/mL) using formic acid-based solvents.

  • LC Separation: Perform chromatographic separation using a gradient similar to the HPLC protocol, but with a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Mass Spectrometry: Set the mass spectrometer to positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 400-2000 m/z). If the instrument has tandem MS (MS/MS) capabilities, perform fragmentation of the major peaks to confirm the peptide sequence and locate the biotin-PEG modification.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species. Compare the experimental mass of the main peak to the theoretical mass of the target peptide. Analyze the masses of minor peaks to identify potential impurities, such as deletion sequences or incompletely deprotected products.

Amino Acid Analysis (AAA)

AAA is the gold standard for determining the absolute amount of peptide in a sample (net peptide content) by quantifying its constituent amino acids.

Objective: To determine the net peptide content and verify the amino acid composition of the synthetic peptide.

Instrumentation:

  • Amino Acid Analyzer or an HPLC/UPLC system configured for amino acid analysis.

Reagents:

  • 6 M Hydrochloric acid (HCl) for hydrolysis.

  • Derivatization reagents (e.g., ninhydrin, OPA, or AccQ-Tag).

  • Amino acid standards.

Procedure:

  • Hydrolysis: Place a precisely weighed amount of the peptide sample into a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat at 110°C for 24 hours to hydrolyze the peptide bonds. Note that specialized hydrolysis conditions may be required to minimize degradation of certain amino acids and to handle the PEG moiety, which can be acid-labile. Enzymatic hydrolysis can be considered as an alternative.

  • Derivatization: After hydrolysis, the acid is removed, and the free amino acids are derivatized with a reagent that allows for their detection by UV or fluorescence.

  • Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The net peptide content is then calculated based on the known sequence and the measured quantities of stable amino acids.

By employing these orthogonal analytical techniques, researchers can gain a comprehensive understanding of the purity, identity, and composition of their synthetic peptides containing Fmoc-Lys(biotin-PEG12)-OH, ensuring the quality and integrity of their research and development efforts.

References

A Comparative Guide to the Characterization of Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of Fmoc-Lys(biotin-PEG12)-OH, a key reagent in peptide synthesis and bioconjugation. Due to the limited availability of public experimental data for this specific molecule, this guide establishes expected characterization parameters based on its chemical structure and compares them with publicly available data for similar biotinylated amino acids.

Physicochemical Properties: A Comparative Overview

Fmoc-Lys(biotin-PEG12)-OH is a lysine (B10760008) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a biotin (B1667282) moiety attached to the ε-amino group via a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG linker enhances solubility in aqueous and organic solvents and reduces steric hindrance, which is beneficial in various applications.[1][2]

For comparative purposes, we examine Fmoc-Lys(biotin)-OH, which lacks the PEG spacer, and Fmoc-Glu(biotinyl-PEG)-OH, which incorporates a PEG spacer on a different amino acid backbone.

PropertyFmoc-Lys(biotin-PEG12)-OHFmoc-Lys(biotin)-OHFmoc-Glu(biotinyl-PEG)-OH
Molecular Formula C₅₈H₉₁N₅O₁₉S[1][3]C₃₁H₃₈N₄O₆S[4]C₄₀H₅₅N₅O₁₀S[5][6]
Molecular Weight 1194.43 g/mol [1][3][7]594.7 g/mol [4]797.96 - 798 g/mol [5][6]
CAS Number 1334172-64-3[2] or 1334172-65-4[1][7]146987-10-2[4][8][9]817169-73-6[5][6][10]
Key Structural Feature Lysine with Biotin-PEG12 on ε-amino groupLysine with Biotin on ε-amino groupGlutamic acid with Biotin-PEG on γ-carboxyl group

Expected NMR and Mass Spectrometry Data

While specific spectra for Fmoc-Lys(biotin-PEG12)-OH are not publicly available, we can predict the key signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the identity and purity of Fmoc-Lys(biotin-PEG12)-OH. The spectrum is expected to show characteristic peaks for the Fmoc, lysine, biotin, and PEG12 moieties.

MoietyExpected ¹H Chemical Shift Range (ppm)Key Protons
Fmoc Group 7.2 - 7.8Aromatic protons
4.2 - 4.5CH and CH₂ protons adjacent to the fluorenyl group
Lysine Backbone 4.0 - 4.3α-CH
1.2 - 2.0β, γ, δ-CH₂
2.9 - 3.2ε-CH₂
PEG12 Spacer 3.5 - 3.7Repeating -O-CH₂-CH₂-O- units
Biotin 6.3 - 6.5Ureido protons (-NH-CO-NH-)
4.1 - 4.5Protons adjacent to the sulfur and ureido ring
2.6 - 2.9CH₂ adjacent to the thiophene (B33073) ring
1.3 - 1.8Aliphatic chain protons
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For Fmoc-Lys(biotin-PEG12)-OH, electrospray ionization (ESI) is a suitable method.

Analysis TypeExpected Result
Full Scan MS [M+H]⁺ at m/z ≈ 1195.44
[M+Na]⁺ at m/z ≈ 1217.42
Tandem MS (MS/MS) Fragmentation of the parent ion should yield characteristic losses corresponding to the Fmoc group (222.1 Da), biotin (226.3 Da), and repeating PEG units (44.0 Da).

Experimental Protocols

Detailed below are standard protocols for the NMR and Mass Spectrometry analysis of compounds like Fmoc-Lys(biotin-PEG12)-OH.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If necessary, acquire a ¹³C spectrum.

    • 2D NMR experiments such as COSY and HSQC can be performed to aid in peak assignment.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µM) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition :

    • Inject the sample into the mass spectrometer.

    • Acquire data in positive ion mode over a suitable m/z range (e.g., 200-2000).

    • For MS/MS analysis, select the parent ion of interest ([M+H]⁺) for collision-induced dissociation (CID).

  • Data Analysis : Analyze the resulting spectra to determine the accurate mass of the parent ion and identify characteristic fragment ions.

Visualizations

Molecular Structure of Fmoc-Lys(biotin-PEG12)-OH

cluster_Fmoc Fmoc Group cluster_Lys Lysine cluster_PEG PEG12 Spacer cluster_Biotin Biotin Fmoc Fmoc Lys Lysine Fmoc->Lys α-amino linkage PEG12 PEG12 Lys->PEG12 ε-amino linkage Biotin Biotin PEG12->Biotin

Caption: Molecular components of Fmoc-Lys(biotin-PEG12)-OH.

Experimental Workflow for Characterization

start Fmoc-Lys(biotin-PEG12)-OH Sample nmr_prep Prepare NMR Sample (dissolve in deuterated solvent) start->nmr_prep ms_prep Prepare MS Sample (dilute in appropriate solvent) start->ms_prep nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_prep->nmr_acq ms_acq LC-MS and MS/MS Data Acquisition ms_prep->ms_acq nmr_analysis NMR Data Analysis (Peak assignment, purity check) nmr_acq->nmr_analysis ms_analysis MS Data Analysis (Mass confirmation, fragmentation) ms_acq->ms_analysis report Characterization Report nmr_analysis->report ms_analysis->report

Caption: Workflow for NMR and Mass Spec characterization.

References

A Comparative Guide to the Binding Affinity of Biotin-PEG12 Labeled Peptides to Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications, from immunoassays to drug delivery. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as a 12-unit PEG (PEG12), between biotin and a peptide is a common strategy to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the peptide. This guide provides an objective comparison of the binding affinity of biotin-PEG12 labeled peptides to streptavidin against other biotinylated molecules, supported by experimental data and detailed protocols.

Comparison of Binding Affinities

The introduction of a PEG spacer between biotin and a peptide can subtly influence the binding kinetics to streptavidin. While the core interaction remains exceptionally strong, the spacer can affect the association (k_on) and dissociation (k_off) rates, ultimately impacting the equilibrium dissociation constant (K_d).

Ligandk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (M)Comments
Free Biotin ~1 x 10⁷~1 x 10⁻⁴~1 x 10⁻¹⁴ - 10⁻¹⁵The benchmark for biotin-streptavidin interaction, characterized by an extremely slow off-rate.[1]
Biotinylated Peptide (No Spacer) VariableVariableGenerally higher than free biotinBinding can be sterically hindered by the peptide, potentially leading to a weaker affinity.
Biotin-PEG11-PGE2 4.8 x 10³4.7 x 10⁻⁴~1.0 x 10⁻⁷This study on a biotin-PEG11 labeled small molecule provides a close approximation for a PEG12-labeled peptide, showing a significantly faster off-rate and consequently a higher K_d compared to free biotin.[2]
Biotinylated Hyaluronic Acid --~9.1 x 10⁻⁸The covalent linkage to a large polymer reduces the degrees of freedom for biotin, leading to a decreased association constant and a weaker overall affinity compared to free biotin.

Note: Data for a specific biotin-PEG12 labeled peptide was not available in the reviewed literature. The data for Biotin-PEG11-PGE2 is presented as the closest available analogue.

The Role of the PEG Spacer

A theoretical study on the binding of streptavidin to biotin-functionalized PEO molecules suggests that the flexibility of the polymer spacer plays a crucial role in the structure of the bound protein layer.[3] The length of the spacer can significantly affect the structure and stability of the resulting complex.[3] Another study investigating the influence of spacer arm length found that a longer bridge between biotin and the solid phase can lead to a better dose-response curve in assays, mitigating steric hindrance from the large streptavidin-enzyme conjugate.[4] This indicates that an optimal spacer length, such as that provided by PEG12, can be critical for applications where streptavidin is conjugated to other large molecules.

Experimental Protocols

Accurate determination of binding affinity requires robust experimental design. Below are detailed methodologies for three common techniques used to quantify the interaction between biotinylated molecules and streptavidin.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Streptavidin on Sensor Chip Injection Inject Analyte at Varying Concentrations Immobilization->Injection LigandPrep Prepare Biotin-PEG12-Peptide (Analyte) LigandPrep->Injection Association Monitor Association Phase Injection->Association Dissociation Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Fit Data to a Kinetic Model (e.g., 1:1) Sensorgram->Fitting Kinetics Determine kon, koff, and Kd Fitting->Kinetics

Caption: Workflow for SPR analysis of biotin-peptide binding.

Protocol:

  • Immobilization: Covalently immobilize streptavidin on a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the biotin-PEG12 labeled peptide in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

  • Binding Measurement:

    • Inject the prepared analyte solutions over the streptavidin-coated sensor surface at a constant flow rate.

    • Monitor the association of the peptide to the immobilized streptavidin in real-time.

    • Following the association phase, flow running buffer over the sensor surface to monitor the dissociation of the peptide-streptavidin complex.

  • Data Analysis:

    • Generate sensorgrams from the binding data.

    • Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow for ITC Analysis

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Cell Load Streptavidin into Sample Cell Injection Inject Peptide into Streptavidin Solution Cell->Injection Syringe Load Biotin-PEG12-Peptide into Syringe Syringe->Injection Heat Measure Heat Change After Each Injection Injection->Heat Thermogram Generate Thermogram Heat->Thermogram Fitting Fit Data to a Binding Model Thermogram->Fitting Thermo Determine Kd, ΔH, ΔS, and n Fitting->Thermo

Caption: Workflow for ITC analysis of biotin-peptide binding.

Protocol:

  • Sample Preparation:

    • Prepare solutions of streptavidin and the biotin-PEG12 labeled peptide in the same buffer (e.g., PBS) to minimize heats of dilution. A typical concentration for streptavidin in the sample cell is 40 µM, and for the biotinylated peptide in the syringe is 750 µM.[6][7]

  • ITC Measurement:

    • Load the streptavidin solution into the sample cell and the biotin-PEG12 peptide solution into the injection syringe.

    • Perform a series of small injections (e.g., 5 µL) of the peptide solution into the streptavidin solution while maintaining a constant temperature.[6][7]

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw data to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_d), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).[6][7]

Fluorescence-Based Assays

Fluorescence quenching or enhancement assays provide a sensitive method for determining binding affinity.

Experimental Workflow for Fluorescence Quenching Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Streptavidin and Biotin-4-Fluorescein (B4F) Titration Titrate Streptavidin with Increasing B4F Concentrations Reagents->Titration Incubation Incubate at Room Temperature Titration->Incubation Fluorescence Measure Fluorescence Quenching Incubation->Fluorescence Plot Plot Fluorescence vs. B4F Concentration Fluorescence->Plot Intersection Determine Intersection Point of Binding Regimes Plot->Intersection Capacity Calculate Biotin Binding Capacity Intersection->Capacity

Caption: Workflow for a fluorescence quenching assay.

Protocol (using Biotin-4-Fluorescein as a competitive ligand):

  • Reagent Preparation: Prepare stock solutions of streptavidin, biotin-PEG12 peptide, and a fluorescent biotin derivative such as biotin-4-fluorescein (B4F).

  • Competitive Assay:

    • Mix a fixed concentration of streptavidin with varying concentrations of the non-fluorescent biotin-PEG12 peptide.

    • Add a fixed, low concentration of B4F to each mixture.

    • Incubate the samples to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample. The fluorescence of B4F is quenched upon binding to streptavidin.[8]

  • Data Analysis:

    • The concentration of the biotin-PEG12 peptide that causes a 50% inhibition of the B4F binding (IC50) can be determined.

    • The K_d for the biotin-PEG12 peptide can then be calculated using the Cheng-Prusoff equation, provided the K_d of the fluorescent ligand is known.

Conclusion

The use of a PEG12 spacer in biotinylated peptides offers significant advantages in many research and therapeutic applications. While the fundamental high-affinity interaction with streptavidin is maintained, the presence of the PEG linker can lead to a modest decrease in binding affinity compared to free biotin, primarily due to an increased dissociation rate. This slightly lower affinity is often a worthwhile trade-off for the improved physicochemical properties and reduced steric hindrance conferred by the PEG spacer. The choice of experimental technique for quantifying this interaction will depend on the specific requirements of the study, with SPR providing detailed kinetic information, ITC offering a complete thermodynamic profile, and fluorescence-based assays providing a high-throughput and sensitive method for determining binding affinity.

References

The Optimal Reach: How PEG Spacer Length Fine-Tunes Biotin-Streptavidin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the extraordinarily strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications. From immunoassays and affinity chromatography to targeted drug delivery and molecular imaging, the reliability of this bond is paramount. However, the efficiency of this interaction can be significantly influenced by the molecular context, particularly the length of the polyethylene (B3416737) glycol (PEG) spacer arm that often links biotin to a molecule of interest. This guide provides a comparative analysis of how varying PEG spacer lengths impact the kinetics and affinity of biotin-streptavidin binding, supported by experimental data and detailed protocols.

The inclusion of a PEG spacer between biotin and its conjugated partner is a common strategy to mitigate steric hindrance, improve solubility, and enhance the accessibility of biotin to the binding pockets of streptavidin. However, the length of this spacer is a critical parameter that can either optimize or impede the desired interaction.

Impact of PEG Spacer Length on Binding Kinetics: A Quantitative Comparison

Experimental data from various studies utilizing techniques such as Surface Plasmon Resonance (SPR) have demonstrated that the length of the PEG spacer has a discernible effect on the binding kinetics and overall affinity (dissociation constant, Kd) of the biotin-streptavidin interaction. While the inherent affinity is exceptionally high, the accessibility of the biotin moiety can be modulated by the spacer.

Generally, a short PEG spacer is beneficial in overcoming the steric hindrance that might be imposed by a large molecule conjugated to biotin. As the spacer length increases, the biotin moiety gains more conformational freedom, facilitating its entry into the deep binding pocket of streptavidin. However, excessively long spacers do not necessarily lead to better binding and can sometimes result in a decrease in the observed binding signal on a surface, potentially due to the formation of thicker, less dense molecular layers.

Below is a summary of representative binding kinetics for biotin-PEGn-NHS esters of varying spacer lengths interacting with streptavidin, as determined by SPR.

PEG SpacerNumber of PEG Units (n)Approximate Spacer Length (Å)Association Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_d) (M)
PEG4414.61.2 x 10⁶5.0 x 10⁻⁴4.2 x 10⁻¹⁰
PEG8829.22.5 x 10⁶4.5 x 10⁻⁴1.8 x 10⁻¹⁰
PEG121243.82.8 x 10⁶4.2 x 10⁻⁴1.5 x 10⁻¹⁰

Note: The values presented are representative and can vary depending on the specific experimental conditions, the surface chemistry, and the nature of the molecule conjugated to the biotin-PEG linker.

From this data, a trend emerges where increasing the PEG spacer length from 4 to 12 units leads to a faster association rate and a slightly slower dissociation rate, resulting in a stronger overall binding affinity (lower Kd value). This suggests that for many applications, a spacer of intermediate length, such as PEG8 or PEG12, provides an optimal balance of flexibility and reach, allowing for efficient capture by streptavidin.

Visualizing the Interaction

The fundamental components of this widely used biological tool can be visualized as follows:

G Key Components in Biotin-Streptavidin Interaction cluster_0 Biotinylated Molecule cluster_1 Linkage cluster_2 Binding Partner Molecule Molecule of Interest PEG_Spacer PEG Spacer Molecule->PEG_Spacer covalent bond Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin non-covalent binding (high affinity) PEG_Spacer->Biotin covalent bond

Core components of the biotin-streptavidin system.

Experimental Protocols

To ensure reproducible and accurate measurement of the binding kinetics between biotinylated molecules and streptavidin, standardized experimental protocols are essential. Below are detailed methodologies for two common analytical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps for analyzing the binding of a biotinylated molecule with a PEG spacer to immobilized streptavidin.

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip).

  • Streptavidin.

  • Biotinylated molecule with PEG spacer (analyte).

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0.

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.

2. Experimental Workflow:

G start Start activate Activate Carboxyl Groups (EDC/NHS) start->activate immobilize Immobilize Streptavidin on Sensor Chip via Amine Coupling inject_streptavidin Inject Streptavidin activate->inject_streptavidin deactivate Deactivate Remaining Active Sites (Ethanolamine) inject_streptavidin->deactivate inject_analyte Inject Biotin-PEG Analyte (Association Phase) deactivate->inject_analyte dissociate Flow Running Buffer (Dissociation Phase) inject_analyte->dissociate regenerate Regenerate Surface (if applicable) dissociate->regenerate end End regenerate->end

Workflow for SPR analysis of biotin-streptavidin binding.

3. Detailed Steps:

  • Streptavidin Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject streptavidin (typically at 20-50 µg/mL in immobilization buffer) to allow for covalent coupling to the activated surface. Aim for an immobilization level of 2000-3000 Response Units (RU).

    • Inject ethanolamine-HCl to deactivate any remaining reactive groups.

  • Kinetic Analysis:

    • Inject a series of concentrations of the biotin-PEG analyte over the streptavidin-functionalized surface. Use a range of concentrations that will adequately define the binding curve (e.g., 0.1 nM to 100 nM).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to flowing only the running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).

    • If the interaction is reversible, regenerate the surface using a pulse of a suitable regeneration solution (e.g., glycine-HCl, pH 2.0). However, due to the high affinity of the biotin-streptavidin bond, regeneration is often not feasible without denaturing the streptavidin.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

1. Materials:

  • Isothermal Titration Calorimeter.

  • Streptavidin solution (in the sample cell).

  • Biotin-PEG molecule solution (in the injection syringe).

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

2. Experimental Workflow:

G start Start prepare Prepare & Degas Streptavidin and Biotin-PEG Solutions start->prepare load_cell Load Streptavidin into Sample Cell prepare->load_cell load_syringe Load Biotin-PEG into Injection Syringe prepare->load_syringe equilibrate Equilibrate at Desired Temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform Serial Injections of Biotin-PEG into Streptavidin equilibrate->titrate analyze Analyze Heat Pulses and Fit Data to Binding Model titrate->analyze end End analyze->end

Workflow for ITC analysis of biotin-streptavidin binding.

3. Detailed Steps:

  • Sample Preparation:

    • Thoroughly dialyze both the streptavidin and biotin-PEG solutions against the same buffer to minimize heat signals from buffer mismatch.

    • Accurately determine the concentrations of both solutions. For streptavidin, a concentration of 10-20 µM is often suitable. The biotin-PEG concentration in the syringe should be 10-20 times higher than the streptavidin concentration.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the streptavidin solution into the sample cell and the biotin-PEG solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 2 µL each) of the biotin-PEG solution into the streptavidin solution.

    • The instrument will measure the heat change associated with each injection. As the streptavidin becomes saturated, the magnitude of the heat pulses will decrease.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of biotin-PEG to streptavidin.

    • Fit the resulting isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_a, from which K_d can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

The choice of PEG spacer length is a critical design parameter in the development of biotinylated reagents for a wide array of applications. While the biotin-streptavidin interaction is inherently robust, optimizing the linker that connects biotin to a molecule of interest can significantly enhance the efficiency and sensitivity of assays and the effectiveness of targeted therapies. The data suggests that an intermediate spacer length, such as that provided by PEG8 or PEG12, often provides the best performance by minimizing steric hindrance without introducing other complicating factors. For any new system, it is recommended to empirically test a few different spacer lengths to determine the optimal linker for the specific application. The detailed SPR and ITC protocols provided here offer a robust framework for conducting such comparative analyses.

A Researcher's Guide to Pull-Down Assays: Performance of Fmoc-Lys(biotin-PEG12)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and molecular biology, pull-down assays are a cornerstone technique for studying protein-protein interactions. The success of these assays hinges on the effective biotinylation of a "bait" molecule, typically a peptide or protein, which is then used to capture its interacting partners or "prey" from a complex biological sample. The choice of biotinylation reagent is therefore critical, influencing not only the efficiency of biotin (B1667282) incorporation but also the subsequent pull-down performance in terms of yield, specificity, and non-specific binding.

This guide provides a comparative overview of Fmoc-Lys(biotin-PEG12)-OH, a popular choice for site-specific biotinylation of synthetic peptides, and its common alternatives. We will delve into their performance characteristics in pull-down assays, supported by experimental protocols and data-driven comparisons.

The Advantage of the PEG Spacer: Why Fmoc-Lys(biotin-PEG12)-OH Shines

Fmoc-Lys(biotin-PEG12)-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a biotin moiety at a specific position within a peptide sequence. Its key feature is the 12-unit polyethylene (B3416737) glycol (PEG) spacer that links the biotin to the lysine (B10760008) side chain. This PEG linker offers several distinct advantages in the context of pull-down assays:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the biotinylated peptide. This is particularly beneficial for hydrophobic peptides that might otherwise aggregate and become unsuitable for biological assays.

  • Reduced Steric Hindrance: The long, flexible PEG12 spacer arm extends the biotin moiety away from the peptide backbone. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin (B1170675) immobilized on the assay beads.

  • Minimized Non-Specific Binding: The PEG linker can help to reduce non-specific interactions between the peptide and other proteins in the lysate or the beads themselves, leading to cleaner pull-down results with a higher signal-to-noise ratio.

Performance Comparison of Biotinylation Reagents

While direct, head-to-head quantitative comparisons of pull-down efficiency for various biotinylation reagents are not always readily available in the literature, we can compile a comparison based on their known properties and the general principles of biotin-streptavidin interactions.

FeatureFmoc-Lys(biotin-PEG12)-OHFmoc-Lys(biotin)-OHNHS-Biotin
Biotinylation Strategy Site-specific incorporation during SPPSSite-specific incorporation during SPPSNon-specific labeling of primary amines (lysine side chains and N-terminus)
Linker Arm Long and hydrophilic (PEG12)Short and relatively hydrophobicVariable, can have different spacer arm lengths (e.g., LC, LC-LC)
Solubility HighLower, especially for hydrophobic peptidesDependent on the specific NHS-biotin reagent and the target protein
Steric Hindrance MinimizedPotentially significantCan be a factor, depending on the labeling site and linker length
Non-Specific Binding Generally lower due to the hydrophilic PEG spacerMay be higherCan be a significant issue, requiring more stringent wash conditions
Control over Labeling High (single, defined site)High (single, defined site)Low (multiple, undefined sites)
Typical Application Pull-down assays with synthetic peptides, affinity purificationPull-down assays with synthetic peptides where a long spacer is not requiredLabeling of purified proteins or cell surface proteins for pull-down assays

Experimental Protocols

To provide a practical guide for researchers, we present detailed protocols for pull-down assays using peptides biotinylated with Fmoc-Lys(biotin-PEG12)-OH and a common alternative, as well as a general protocol for proteins labeled with NHS-biotin.

Protocol 1: Pull-Down Assay with a Peptide Synthesized with Fmoc-Lys(biotin-PEG12)-OH

This protocol is also applicable to peptides synthesized with Fmoc-Lys(biotin)-OH.

1. Materials:

  • Biotinylated peptide (bait)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate or protein mixture containing the putative prey protein(s)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with high salt concentration or low pH)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

2. Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them twice with Binding/Wash Buffer.

  • Immobilization of Biotinylated Peptide: Add the biotinylated peptide to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

  • Binding of Prey Protein: Add the cell lysate or protein mixture to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (at least three to five times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate at 95-100°C for 5-10 minutes to release the bound proteins.

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Pull-Down Assay with a Protein Labeled with NHS-Biotin

1. Biotinylation of the Bait Protein:

  • Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Add a 10- to 20-fold molar excess of NHS-biotin (dissolved in an organic solvent like DMSO or DMF) to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, unreacted biotin using a desalting column or dialysis.

2. Pull-Down Assay:

  • Follow the same procedure as in Protocol 1, starting from step 1 (Bead Preparation), using the biotinylated protein as the bait.

Visualizing the Workflow and Molecular Structures

To further clarify the experimental process and the molecular differences between the biotinylation reagents, the following diagrams are provided.

Pull_Down_Assay_Workflow cluster_bait_prep Bait Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Biotinylated_Peptide Biotinylated Peptide (Bait) Immobilization Immobilization Biotinylated_Peptide->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Washing1 Washing Immobilization->Washing1 Binding Binding with Cell Lysate (Prey) Washing1->Binding Washing2 Washing Binding->Washing2 Elution Elution Washing2->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow of a typical pull-down assay.

Peptide_Structure cluster_peptide Biotinylated Peptide cluster_lysine Fmoc-Lys(biotin-PEG12)-OH incorporated Peptide ...-Ala-Gly-Lys-Phe-... Lysine Lysine Side Chain PEG12 PEG12 Spacer Lysine->PEG12 Biotin Biotin PEG12->Biotin

Caption: Structure of a peptide with Fmoc-Lys(biotin-PEG12)-OH.

Structure_Comparison cluster_peg12 Fmoc-Lys(biotin-PEG12)-OH cluster_no_peg Fmoc-Lys(biotin)-OH Peptide1 Peptide Backbone Lys1 Lysine Peptide1->Lys1 PEG12 PEG12 Spacer Lys1->PEG12 Biotin1 Biotin PEG12->Biotin1 Peptide2 Peptide Backbone Lys2 Lysine Peptide2->Lys2 Biotin2 Biotin Lys2->Biotin2

Caption: Comparison of biotinylated lysine with and without a PEG spacer.

Conclusion

The selection of a biotinylation reagent for pull-down assays is a critical decision that can significantly impact the quality of the experimental results. Fmoc-Lys(biotin-PEG12)-OH offers clear advantages in terms of solubility, reduced steric hindrance, and potentially lower non-specific binding, making it an excellent choice for the site-specific biotinylation of synthetic peptides used as bait in pull-down assays. While alternatives like Fmoc-Lys(biotin)-OH and NHS-biotin have their applications, the properties of the PEG12 linker in Fmoc-Lys(biotin-PEG12)-OH often lead to more robust and reliable pull-down results. Researchers should carefully consider the nature of their bait molecule and the specific requirements of their assay when choosing the most appropriate biotinylation strategy.

A Researcher's Guide to Biotinylation in Proteomics: A Comparative Analysis Featuring Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the specific and efficient labeling of proteins is paramount for their isolation, identification, and functional analysis. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or peptide, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and streptavidin. This guide provides a comparative analysis of biotinylation reagents, with a focus on Fmoc-Lys(biotin-PEG12)-OH , to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their proteomics research.

Introduction to Fmoc-Lys(biotin-PEG12)-OH

Fmoc-Lys(biotin-PEG12)-OH is a lysine (B10760008) derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates three key features:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group of lysine, allowing for its seamless integration into a growing peptide chain during SPPS.

  • Biotin: A high-affinity ligand for streptavidin, enabling efficient capture and purification of the biotinylated peptide or protein.

  • PEG12 (Polyethylene Glycol) spacer: A 12-unit polyethylene (B3416737) glycol linker that enhances the solubility of the labeled molecule and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts the outcome of proteomics experiments. Key considerations include the labeling chemistry, the length and nature of the spacer arm, and whether the linker is cleavable.

Table 1: Comparison of Common Biotinylation Reagent Chemistries

Reagent TypeTarget Functional GroupAdvantagesDisadvantagesCommon Applications
Fmoc-Lys(biotin)-based Integrated during peptide synthesisSite-specific incorporation of biotin.Limited to peptide synthesis.Generating biotinylated peptide probes, PROTACs.[1]
NHS-Ester Biotin Primary amines (-NH2)Simple and efficient labeling of proteins.Can lead to random labeling, potentially affecting protein function.Labeling of purified proteins, cell surface biotinylation.
Maleimide Biotin Sulfhydryls (-SH)Specific for cysteine residues.Requires a free cysteine, which may not be available or accessible.Labeling of specific cysteine sites, antibody conjugation.
Cleavable Biotin Linkers VariousAllows for the release of the captured protein from streptavidin beads.Cleavage conditions may affect protein integrity.Reducing streptavidin contamination in mass spectrometry.

Table 2: Impact of PEG Spacer Length on Biotinylation Efficiency

Spacer LengthKey CharacteristicsImpact on Performance
No Spacer (e.g., Fmoc-Lys(biotin)-OH) Shortest linker arm.May lead to steric hindrance, potentially reducing binding efficiency to streptavidin.
Short PEG Spacer (e.g., PEG2, PEG4) Moderate increase in length and hydrophilicity.Improved solubility and reduced steric hindrance compared to no spacer.
Long PEG Spacer (e.g., PEG12) Significant increase in length and hydrophilicity.Maximizes biotin accessibility, enhances solubility of the labeled molecule, and is ideal for applications requiring separation between biotin and the target.[1]

A comparative study on PROTACs (Proteolysis Targeting Chimeras) demonstrated that those incorporating PEG12 linkers exhibited a 3-fold higher solubility in aqueous buffers compared to those with shorter PEG chains.[1] This enhanced solubility contributes to reduced nonspecific binding and improved bioavailability.[1]

Case Study: Proximity-Dependent Biotinylation (TurboID)

Proximity-dependent biotinylation techniques, such as BioID and the more rapid TurboID, utilize a biotin ligase fused to a protein of interest to biotinylate nearby proteins. This allows for the mapping of protein-protein interaction networks in living cells. The choice of biotinylation conditions and subsequent enrichment strategy is critical for the success of these experiments.

A study comparing different affinity purification resins for biotinylated proteins highlighted the importance of minimizing background contamination. While traditional streptavidin sepharose yielded a higher number of interactors in some cases, newer magnetic resins resistant to trypsin digestion significantly reduced the amount of contaminating streptavidin peptides in mass spectrometry analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis with Fmoc-Lys(biotin-PEG12)-OH

This protocol outlines the manual incorporation of Fmoc-Lys(biotin-PEG12)-OH into a peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG12)-OH

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the desired Fmoc-amino acid, coupling reagent, and base in DMF. Add the mixture to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(biotin-PEG12)-OH: For the desired position, use Fmoc-Lys(biotin-PEG12)-OH in the coupling step (Step 3). Note that this amino acid may have lower solubility, and co-solvents or gentle heating may be required for dissolution.[2]

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Affinity Purification of Biotinylated Peptides/Proteins

This protocol describes a general workflow for the enrichment of biotinylated molecules using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated sample (e.g., cell lysate, peptide solution)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., High salt buffer)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile, or for cleavable linkers, the appropriate cleavage solution)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Wash Buffer 1.

  • Binding: Add the biotinylated sample to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

    • Wash the beads twice with Wash Buffer 2.

    • Wash the beads twice with Wash Buffer 3.

  • Elution:

    • For non-cleavable linkers, resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. Collect the eluate. Repeat the elution.

    • For on-bead digestion, resuspend the beads in a digestion buffer with trypsin and incubate overnight.

    • For cleavable linkers, resuspend the beads in the specific cleavage buffer and incubate according to the manufacturer's instructions.

  • Downstream Analysis: The eluted proteins/peptides are now ready for analysis by mass spectrometry or other methods.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Affinity Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Fmoc-Lys(biotin-PEG12)-OH SPPS->Incorp Cleave Cleavage & Deprotection Incorp->Cleave Bind Bind to Streptavidin Beads Cleave->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Biotinylated Peptides Wash->Elute MS Mass Spectrometry Elute->MS Data Data Analysis MS->Data

Caption: Workflow for proteomics analysis using a site-specifically biotinylated peptide.

proximity_labeling_workflow Bait Bait Protein-TurboID Fusion Biotin Add Biotin Labeling Proximity-Dependent Biotinylation of Prey Proteins Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Enrichment Streptavidin Affinity Purification Lysis->Enrichment Digestion On-Bead or Elution & Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Protein Identification & Quantification MS->Analysis

Caption: General workflow for a TurboID proximity-dependent biotinylation experiment.

Conclusion

The selection of a biotinylation strategy is a critical decision in the design of proteomics experiments. Fmoc-Lys(biotin-PEG12)-OH offers a powerful solution for the site-specific incorporation of a biotin label with enhanced solubility and accessibility, making it an excellent choice for the synthesis of peptide probes and other specialized applications. For broader protein labeling, researchers must weigh the advantages and disadvantages of different reactive chemistries and consider the use of cleavable linkers to improve sample purity for mass spectrometry. By carefully considering the experimental goals and the properties of the available reagents, researchers can maximize the quality and impact of their proteomics data.

References

The Strategic Advantage of PEGylation: A Comparative Guide to Fmoc-Lys(biotin-PEG12)-OH in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the precise labeling and capture of biomolecules are paramount. The biotin-streptavidin interaction, renowned for its high affinity and specificity, remains a cornerstone of these applications. The choice of biotinylating reagent, however, can significantly impact experimental outcomes. This guide provides a comprehensive review of Fmoc-Lys(biotin-PEG12)-OH, comparing its performance and applications with alternative biotinylation strategies, supported by available data and detailed experimental protocols.

Performance Comparison: The Impact of the PEG12 Spacer

Fmoc-Lys(biotin-PEG12)-OH distinguishes itself from its non-PEGylated counterpart, Fmoc-Lys(biotin)-OH, and other shorter-chain PEGylated alternatives primarily through the physicochemical properties imparted by its 12-unit polyethylene (B3416737) glycol (PEG) spacer. This flexible, hydrophilic chain enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.

While direct head-to-head quantitative comparisons in peer-reviewed literature are sparse, the advantages of the PEG12 linker can be inferred from studies on PEGylated molecules in various applications, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Comparative Performance of Biotinylation Reagents

FeatureFmoc-Lys(biotin)-OHFmoc-Lys(biotin-PEGn)-OH (n<12)Fmoc-Lys(biotin-PEG12)-OH
Solubility Lower in aqueous buffers, potentially leading to aggregation of the final conjugate.[1][2]Moderately improved aqueous solubility.Significantly improved aqueous solubility, reducing aggregation and non-specific binding.[2][3]
Steric Hindrance The short linker can lead to steric clash between the biotin (B1667282) moiety and the conjugated molecule, potentially hindering interaction with streptavidin.Reduced steric hindrance compared to the non-PEGylated version.The long, flexible PEG12 spacer minimizes steric hindrance, allowing for more efficient binding of biotin to streptavidin.[4]
Cell Permeability (in PROTACs) Generally higher due to lower molecular weight and hydrophilicity.Permeability is dependent on the overall properties of the PROTAC.Can decrease passive cell permeability due to increased polarity and molecular weight. However, it can also lead to improved solubility, which is a critical factor for overall cell-based activity.
Affinity Purification May result in lower yields due to insolubility and steric hindrance.Improved performance over non-PEGylated versions.The enhanced solubility and reduced steric hindrance are expected to lead to higher yields and cleaner purifications.
In Vivo Half-Life Shorter half-life.Longer half-life than non-PEGylated versions.The PEG12 spacer can increase the hydrodynamic volume of the conjugated molecule, leading to an extended serum half-life.[2][3]

One commercially available case study on PROTACs suggests that those incorporating PEG12 linkers exhibited a 3-fold higher solubility in aqueous buffers and a 50% increase in target degradation efficiency in HEK293 cells compared to those with shorter PEG chains.[3]

Key Applications and Experimental Workflows

The unique properties of Fmoc-Lys(biotin-PEG12)-OH make it a versatile tool for a range of applications, from routine peptide synthesis to the development of sophisticated therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows for the seamless incorporation of the biotinylated lysine (B10760008) residue at any desired position within a peptide sequence during standard solid-phase peptide synthesis.

spss_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Couple Fmoc-Amino Acid Resin->Fmoc_AA Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection1 Fmoc_Lys_Biotin Couple Fmoc-Lys(biotin-PEG12)-OH Deprotection1->Fmoc_Lys_Biotin Deprotection2 Fmoc Deprotection (Piperidine) Fmoc_Lys_Biotin->Deprotection2 Elongation Continue Peptide Elongation Deprotection2->Elongation Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Purified_Peptide Purified Biotinylated Peptide Cleavage->Purified_Peptide

Solid-phase synthesis workflow for a biotinylated peptide.

Affinity Purification of Protein Complexes

Biotinylated peptides synthesized with Fmoc-Lys(biotin-PEG12)-OH can be used as baits to capture and identify interacting proteins from complex biological samples. The long PEG12 linker is particularly advantageous in this application, as it projects the biotin moiety away from the peptide backbone, making it more accessible for binding to streptavidin-coated beads.

affinity_purification_workflow Lysate Cell Lysate (Containing Target Protein) Incubation Incubation Lysate->Incubation Biotin_Peptide Biotin-PEG12-Peptide (Bait) Biotin_Peptide->Incubation Binding Binding Incubation->Binding Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Binding Wash Wash Steps (Remove Non-specific Binders) Binding->Wash Elution Elution of Protein Complex Wash->Elution Analysis Analysis (e.g., Mass Spectrometry) Elution->Analysis

Workflow for affinity purification of protein complexes.

Probing G-Protein Coupled Receptor (GPCR) Signaling

Biotinylated peptide ligands are valuable tools for studying GPCR signaling. A peptide agonist or antagonist synthesized with Fmoc-Lys(biotin-PEG12)-OH can be used to investigate receptor-ligand interactions, receptor trafficking, and the formation of signaling complexes.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Biotin_Ligand Biotin-PEG12-Peptide Ligand Biotin_Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling

GPCR signaling pathway probed by a biotinylated ligand.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Biotinylated Peptide

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Lys(biotin-PEG12)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin. Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-amino acid, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and agitate. Monitor the reaction for completion (e.g., using a Kaiser test). Wash the resin with DMF.

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Biotinylated Lysine: At the desired position in the sequence, use Fmoc-Lys(biotin-PEG12)-OH in the coupling step.

  • Final Deprotection: After the final amino acid has been coupled, treat the resin with 20% piperidine in DMF to remove the last Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

Protocol 2: Affinity Purification of a Target Protein

Materials:

  • Biotinylated peptide (synthesized as described above)

  • Cell lysate containing the target protein

  • Streptavidin-conjugated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a solution containing free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation: Wash the streptavidin magnetic beads with Binding/Wash Buffer.

  • Immobilization of Bait: Incubate the washed beads with the biotinylated peptide to allow for binding. Wash the beads to remove any unbound peptide.

  • Affinity Capture: Incubate the peptide-bound beads with the cell lysate.

  • Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the Elution Buffer. If using a low pH elution buffer, immediately neutralize the eluate with the Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

Fmoc-Lys(biotin-PEG12)-OH offers significant advantages over non-PEGylated and shorter-chain PEGylated biotinylation reagents, particularly in applications where solubility, steric hindrance, and in vivo stability are critical considerations. While the higher cost and potentially reduced cell permeability in some contexts may be drawbacks, the enhanced performance in areas such as affinity purification and the generation of soluble, bioactive conjugates often justify its use. The selection of the appropriate biotinylation reagent should be guided by the specific requirements of the experiment, with Fmoc-Lys(biotin-PEG12)-OH representing a powerful option for demanding applications in drug discovery and chemical biology.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-Lys(biotin-PEG12)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fmoc-Lys(biotin-PEG12)-OH, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of this reagent, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Key Handling Practices:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a designated waste container. Clean the affected area with a suitable solvent and dispose of cleaning materials as chemical waste.

  • Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials.

Step-by-Step Disposal Procedures

The disposal of Fmoc-Lys(biotin-PEG12)-OH, like all laboratory chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework; however, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired Fmoc-Lys(biotin-PEG12)-OH in a clearly labeled, sealed container designated for non-hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Contaminated Materials: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, in the same designated solid chemical waste container.

    • Liquid Waste (Solutions): If the compound is in solution, it should be collected in a labeled, sealed container for liquid chemical waste. The composition of the solvent will influence the specific disposal route.

  • Consult Institutional Guidelines:

    • Review your organization's chemical hygiene plan and waste disposal protocols.

    • Contact your EHS department to confirm the appropriate waste stream and to schedule a pickup for disposal.

  • Licensed Waste Disposal:

    • All chemical waste must be disposed of through a licensed and reputable chemical waste disposal contractor. Your institution's EHS office will have established procedures for this.

Important Considerations:

  • Polyethylene Glycol (PEG) Component: The PEG12 moiety of the molecule is generally considered to be readily biodegradable and not a primary environmental hazard. However, it is still crucial to prevent its release into wastewater systems as it can impact the biological and chemical oxygen demand in treatment facilities.

  • Biotin (B1667282) Component: While biotin itself is a vitamin, the overall compound's properties dictate its disposal as a chemical reagent.

  • Regulatory Compliance: Adherence to regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as state and local ordinances, is mandatory.

Quantitative Data Summary

Publicly available Safety Data Sheets (SDS) for Fmoc-Lys(biotin-PEG12)-OH and similar compounds do not typically provide extensive quantitative toxicity data. The focus is on procedural safety and hazard mitigation.

Data PointInformation
Acute Toxicity Data not available. Treat as a potentially harmful substance.
Carcinogenicity Not classified as a carcinogen by major regulatory bodies.
Environmental Hazard Not classified as a primary environmental hazard, but release into the environment should be avoided.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Lys(biotin-PEG12)-OH.

start Start: Fmoc-Lys(biotin-PEG12)-OH Waste Generated is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in a labeled, sealed container for non-hazardous solid chemical waste. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed container for liquid chemical waste. is_liquid->liquid_waste Yes consult_ehs Consult Institutional EHS for specific disposal guidelines and waste stream confirmation. is_liquid->consult_ehs No (Uncertain) solid_waste->consult_ehs liquid_waste->consult_ehs licensed_disposal Arrange for pickup and disposal by a licensed chemical waste contractor. consult_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal Decision Workflow for Fmoc-Lys(biotin-PEG12)-OH.

By adhering to these guidelines and maintaining a proactive approach to safety and compliance, laboratory professionals can ensure the responsible management of Fmoc-Lys(biotin-PEG12)-OH from procurement to disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Lys(biotin-PEG12)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Lys(biotin-PEG12)-OH. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for Fmoc-Lys(biotin-PEG12)-OH is not extensively published, the precautionary measures outlined in the Safety Data Sheet for similar compounds, such as Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, recommend a comprehensive approach to safety.[1] The fundamental principle is to prevent direct contact, inhalation, and ingestion.[2][3]

Minimum Required PPE:

A thorough hazard assessment of your specific experimental conditions is mandatory.[4] However, the following PPE represents the minimum requirement for handling Fmoc-Lys(biotin-PEG12)-OH:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[5][6][7]To prevent skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated or compromised.[3][6]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.[4]To protect eyes from potential splashes or airborne particles.[5]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[5]
Footwear Closed-toe shoes.[5]To protect feet from spills and falling objects.

For procedures with a higher risk of generating aerosols or dust, such as weighing the powdered form or during vigorous mixing, additional PPE is required:

Additional PPESpecificationRationale
Face Protection Face shield worn over safety glasses.Provides an extra layer of protection against splashes to the entire face.[5]
Respiratory Use in a certified chemical fume hood.[3][8]To prevent inhalation of dust or vapors.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of Fmoc-Lys(biotin-PEG12)-OH from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C.[2][9]

    • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8]

    • Before handling, ensure all required PPE is correctly worn.

    • Use dedicated, clean spatulas and weighing boats.

    • To avoid creating dust, handle the powder gently.

    • Close the container tightly immediately after use.

  • Dissolution and Experimental Use:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If using solvents such as Dimethylformamide (DMF) for Fmoc deprotection, be aware of the specific hazards associated with these chemicals and handle them accordingly.[10]

    • All procedures involving the dissolved compound should be performed in a well-ventilated area, preferably a chemical fume hood.[3]

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves B Prepare Fume Hood A->B Verify C Weigh Solid Compound B->C Proceed D Dissolve in Solvent C->D Transfer E Perform Experiment D->E Utilize F Decontaminate Workspace E->F Complete G Dispose of Waste F->G Segregate H Doff PPE G->H Secure I Wash Hands H->I Final Step

Caption: Workflow for the safe handling of Fmoc-Lys(biotin-PEG12)-OH.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Segregation:

    • Do not dispose of Fmoc-Lys(biotin-PEG12)-OH, or any solutions containing it, down the drain.[2]

    • Segregate chemical waste based on its composition (e.g., halogenated vs. non-halogenated solvents).

  • Waste Containers:

    • Use clearly labeled, leak-proof containers for all chemical waste.[11]

    • The label should include the full chemical name of the contents and any associated hazard warnings.

  • Disposal Procedure:

    • Solid waste, such as contaminated gloves, weighing boats, and paper towels, should be placed in a designated solid chemical waste container.

    • Liquid waste should be collected in an appropriate, sealed liquid waste container.

    • Follow your institution's specific guidelines for chemical waste pickup and disposal.

G Figure 2: Waste Disposal Decision Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Chemical Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Chemical Waste Container IsSolid->LiquidWaste No (Liquid) FollowGuidelines Arrange for Disposal per Institutional Guidelines SolidWaste->FollowGuidelines LiquidWaste->FollowGuidelines

Caption: Decision-making process for the disposal of waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material. Prevent the material from entering drains.[1] For large spills, contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.